4,4-Dimethylpentanenitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
4,4-dimethylpentanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-7(2,3)5-4-6-8/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXVUDUCBEZFQGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70505875 | |
| Record name | 4,4-Dimethylpentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70505875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15673-05-9 | |
| Record name | 4,4-Dimethylpentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70505875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4-dimethylpentanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4,4-Dimethylpentanenitrile from 1-chloro-3,3-dimethylbutane
This document provides a comprehensive technical overview for the synthesis of 4,4-dimethylpentanenitrile, a valuable nitrile intermediate in various chemical research and development applications. We will explore the synthesis from its precursor, 1-chloro-3,3-dimethylbutane (neohexyl chloride), through a robust nucleophilic substitution reaction. This guide is intended for an audience of researchers, scientists, and drug development professionals, offering not just a protocol but a deep dive into the causality and scientific principles that ensure a successful and reproducible synthesis.
Strategic Overview: Reaction Principles and Design
The conversion of an alkyl halide to a nitrile is a cornerstone of organic synthesis, primarily because it extends the carbon chain by one atom and introduces a versatile functional group that can be further transformed into amines, carboxylic acids, or other moieties. The synthesis of 4,4-dimethylpentanenitrile from 1-chloro-3,3-dimethylbutane is achieved via a nucleophilic substitution reaction, where the cyanide anion (CN⁻) acts as the nucleophile, displacing the chloride leaving group.
The substrate, 1-chloro-3,3-dimethylbutane, is a primary alkyl halide.[1] This structural feature is critical as it strongly dictates the reaction mechanism. Primary alkyl halides are highly susceptible to bimolecular nucleophilic substitution (SN2) pathways and are sterically unhindered enough to allow for the requisite backside attack by the nucleophile.[2] The SN2 mechanism is characterized by a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[2]
Causality in Reagent and Solvent Selection:
-
Nucleophile Source: Sodium cyanide (NaCN) or potassium cyanide (KCN) are commonly employed as sources for the cyanide nucleophile.[3][4] Cyanide is an excellent nucleophile for SN2 reactions, facilitating efficient displacement of the halide.[5]
-
Solvent System: The choice of solvent is paramount. The reaction is typically performed by heating under reflux in an ethanolic solution.[3][4] The use of ethanol as a solvent is a strategic choice to ensure the solubility of the cyanide salt to some extent, while a purely aqueous solvent would lead to a competing SN2 reaction with hydroxide ions, producing an undesirable alcohol byproduct.[3][6] For enhanced reactivity and higher yields, polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) can be utilized, as they are excellent at solvating the cation (Na⁺ or K⁺) while leaving the cyanide anion relatively "bare" and more nucleophilic.[7]
-
Phase-Transfer Catalysis (PTC): An advanced and highly efficient approach involves the use of a phase-transfer catalyst.[8] This technique is particularly useful when dealing with the poor mutual solubility of an inorganic salt (NaCN) in an aqueous phase and an organic substrate (1-chloro-3,3-dimethylbutane) in an organic phase. A PTC, such as a quaternary ammonium salt, facilitates the transport of the cyanide anion from the aqueous phase into the organic phase where the reaction occurs, dramatically increasing the reaction rate and often allowing for milder conditions.[8][9]
Detailed Experimental Protocol
The following protocol describes a standard laboratory procedure for the synthesis of 4,4-dimethylpentanenitrile.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of 4,4-dimethylpentanenitrile.
Step-by-Step Methodology
Reagents and Equipment:
-
1-chloro-3,3-dimethylbutane (C₆H₁₃Cl, MW: 120.62 g/mol )[1]
-
Sodium cyanide (NaCN, MW: 49.01 g/mol ) - EXTREMELY TOXIC
-
Ethanol (or DMSO)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Setup: Assemble a reflux apparatus consisting of a round-bottom flask, a reflux condenser, and a heating mantle with a magnetic stirrer. Ensure the setup is in a certified chemical fume hood.
-
Charging the Flask: To the round-bottom flask, add sodium cyanide (e.g., 1.2 equivalents) and the solvent (e.g., ethanol or DMSO). Begin stirring the suspension.
-
Addition of Alkyl Halide: Add 1-chloro-3,3-dimethylbutane (1.0 equivalent) to the flask.
-
Reaction: Heat the mixture to reflux and maintain this temperature for several hours. The reaction progress should be monitored periodically by a suitable technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Workup - Quenching: Once the reaction is complete, cool the flask to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing water. This will dissolve the inorganic salts.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water and then with brine to remove any residual inorganic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter off the drying agent, and remove the solvent using a rotary evaporator.
-
Purification: The resulting crude oil is purified by vacuum distillation to yield pure 4,4-dimethylpentanenitrile.[10]
Mechanistic Deep Dive: The SN2 Pathway
The reaction proceeds via a classic SN2 mechanism, which is a single-step (concerted) process.
Caption: The concerted SN2 mechanism for nitrile synthesis.
Key Mechanistic Features:
-
Nucleophilic Attack: The carbon atom of the cyanide ion, which bears a lone pair and a formal negative charge, acts as the nucleophile. It attacks the electrophilic carbon atom bonded to the chlorine.[11][12]
-
Backside Attack: The attack occurs from the side opposite to the carbon-chlorine bond (180° away). This trajectory is necessary to allow the nucleophile's orbital to overlap with the σ* antibonding orbital of the C-Cl bond, weakening it.[2]
-
Transition State: A high-energy, unstable transition state is formed where the C-CN bond is partially formed and the C-Cl bond is partially broken. The central carbon is transiently five-coordinate.[6]
-
Leaving Group Departure: The C-Cl bond breaks heterolytically, with both electrons from the bond moving to the chlorine atom, which departs as a stable chloride anion (Cl⁻).[11]
The rate of an SN2 reaction is dependent on the concentration of both the alkyl halide and the nucleophile (Rate = k[R-Cl][CN⁻]).[2] This bimolecular dependency underscores the importance of using a sufficient concentration of the cyanide reagent.
Quantitative Data and Product Characterization
For a successful synthesis, careful control of reaction parameters is essential. The following table provides a representative summary.
| Parameter | Value | Rationale |
| Substrate | 1-chloro-3,3-dimethylbutane | Primary halide, favors SN2 pathway.[2] |
| Nucleophile | Sodium Cyanide (NaCN) | Potent and common cyanide source.[3] |
| Stoichiometry | 1.0 : 1.2 (Substrate:NaCN) | A slight excess of the nucleophile ensures complete conversion of the substrate. |
| Solvent | DMSO or Refluxing Ethanol | Polar solvent to dissolve reagents and facilitate the reaction.[3][7] |
| Temperature | Reflux (~80-150°C) | Provides activation energy for the reaction to proceed at a reasonable rate.[4] |
| Reaction Time | 4-24 hours | Dependent on solvent and temperature; monitored for completion. |
| Expected Yield | 70-90% | Typical range for an efficient SN2 reaction under optimized conditions. |
Product Characterization: The identity and purity of the final product, 4,4-dimethylpentanenitrile (C₇H₁₃N, MW: 111.18 g/mol ), should be confirmed using standard analytical techniques.[13][14]
-
Infrared (IR) Spectroscopy: A strong, sharp absorption peak characteristic of the nitrile C≡N stretch is expected around 2240-2260 cm⁻¹.
-
¹H NMR Spectroscopy: The proton spectrum will show distinct signals corresponding to the tert-butyl group (a singlet at ~0.9 ppm, 9H) and the two methylene groups (-CH₂-CH₂-CN).
-
¹³C NMR Spectroscopy: The carbon spectrum will show a characteristic signal for the nitrile carbon around 119-121 ppm, in addition to the signals for the other carbon atoms in the molecule.
-
Mass Spectrometry: Will show the molecular ion peak (M⁺) corresponding to the molecular weight of the product.
Critical Safety Protocols
WARNING: Sodium cyanide and potassium cyanide are potent, fast-acting poisons. All handling must be performed with extreme caution in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (nitrile gloves may not be sufficient for prolonged contact; check glove compatibility charts).
-
Handling: Never work with cyanide salts alone. Avoid inhalation of dust or contact with skin and eyes. Do not allow cyanide salts to come into contact with acids, as this will liberate highly toxic hydrogen cyanide (HCN) gas.[11]
-
Waste Disposal: All cyanide-containing waste (solid and liquid) must be quenched before disposal. A common method is to treat the waste with an excess of aqueous sodium hypochlorite (bleach) or calcium hypochlorite under basic (pH > 10) conditions to oxidize the cyanide to the much less toxic cyanate ion. This process itself is hazardous and must be performed carefully in a fume hood. Follow all institutional safety guidelines for hazardous waste disposal.
References
-
International Journal of Innovative Research in Science, Engineering and Technology. Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. [Online] Available at: [Link][8]
-
Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195–199. Available at: [Link][9]
-
PTC Communications, Inc. (2003). Industrial Phase-Transfer Catalysis. [Online] Available at: [Link][15]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 12656145, 4,4-Dimethylpentanenitrile. [Online] Available at: [Link][13]
-
NIST. Pentanenitrile, 4,4-dimethyl-5-oxo-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Online] Available at: [Link][16]
-
Organic Chemistry Portal. Nitrile synthesis by C-C coupling (cyanation). [Online] Available at: [Link][17]
-
Chegg. Question: Consider the nucleophilic substitution reaction between 1-chloro-3,3-dimethylpentane and the cyanide ion. [Online] Available at: [Link][18]
-
NIST. Pentanenitrile, 4,4-dimethyl-5-oxo-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Online] Available at: [Link][19]
-
PubChemLite. 4,4-dimethylpentanenitrile (C7H13N). [Online] Available at: [Link][14]
-
The Journal of Organic Chemistry. Notes- Aliphatic Nitriles from Alkyl Chlorides. [Online] Available at: [Link][20]
-
NIST. Pentanenitrile, 4,4-dimethyl-5-oxo-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Online] Available at: [Link][21]
-
ChemSynthesis. 4,4-dimethylpentanenitrile. [Online] Available at: [Link][22]
-
YouTube. Nucleophilic substitution reactions with cyanide. [Online] Available at: [Link][11]
-
Clark, J. (2015). THE NUCLEOPHILIC SUBSTITUTION REACTIONS BETWEEN HALOGENOALKANES AND CYANIDE IONS. Chemguide. [Online] Available at: [Link][3]
-
Chemical Synthesis Database. 3-hydroxy-4,4-dimethylpentanenitrile. [Online] Available at: [Link][23]
-
Agricultural and Biological Chemistry. PRACTICAL SYNTHESIS OF 3-AMINO-5-tert-BUTYLISOXAZOLE FROM - 4,4-DIMETHYL-3-OXOPENTANENITRILE. [Online] Available at: [Link][24]
-
chemrevise. Halogenoalkanes. [Online] Available at: [Link][25]
-
University of Illinois Springfield. SN2 Reaction. [Online] Available at: [Link][2]
-
YouTube. Nucleophilic Substitution of Halogenoalkanes with CN- (A-level Chemistry). [Online] Available at: [Link][6]
-
Stenutz. 1-chloro-3,3-dimethylbutane. [Online] Available at: [Link][26]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 21881676, 2,4-Dimethylpentanenitrile. [Online] Available at: [Link][27]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 76111, 1-Chloro-3,3-dimethylbutane. [Online] Available at: [Link][1]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 21618092, 3,4-Dimethylpentanenitrile. [Online] Available at: [Link][29]
-
Chemistry LibreTexts. E. Substitution Reactions Involving Cyanide Ions. [Online] Available at: [Link][4]
-
Google Patents. CN103242151B - Process for preparing 1-(4-chlorphenyl)-4,4-dimethyl-3-pentanone. [Online] Available at: [30]
-
YouTube. SN2 Reaction Mechanisms. [Online] Available at: [Link][12]
-
LookChem. Cas 15673-05-9,4,4-dimethylpentanenitrile(SALTDATA: FREE). [Online] Available at: [Link][10]
-
YouTube. synthesis of nitriles through cyanide SN2 reactions. [Online] Available at: [Link][5]
-
YouTube. The reaction of the benzyl chloride with sodium cyanide followed by reduction with hydrogen in th... [Online] Available at: [Link][31]
Sources
- 1. 1-Chloro-3,3-dimethylbutane | C6H13Cl | CID 76111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. iverson.cm.utexas.edu [iverson.cm.utexas.edu]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. spcmc.ac.in [spcmc.ac.in]
- 8. ijirset.com [ijirset.com]
- 9. researchgate.net [researchgate.net]
- 10. Cas 15673-05-9,4,4-dimethylpentanenitrile(SALTDATA: FREE) | lookchem [lookchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. 4,4-Dimethylpentanenitrile | C7H13N | CID 12656145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. PubChemLite - 4,4-dimethylpentanenitrile (C7H13N) [pubchemlite.lcsb.uni.lu]
- 15. phasetransfer.com [phasetransfer.com]
- 16. Pentanenitrile, 4,4-dimethyl-5-oxo- [webbook.nist.gov]
- 17. Nitrile synthesis by C-C coupling (cyanation) [organic-chemistry.org]
- 18. chegg.com [chegg.com]
- 19. Pentanenitrile, 4,4-dimethyl-5-oxo- [webbook.nist.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Pentanenitrile, 4,4-dimethyl-5-oxo- [webbook.nist.gov]
- 22. chemsynthesis.com [chemsynthesis.com]
- 23. chemsynthesis.com [chemsynthesis.com]
- 24. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 25. chemrevise.org [chemrevise.org]
- 26. 1-chloro-3,3-dimethylbutane [stenutz.eu]
- 27. 2,4-Dimethylpentanenitrile | C7H13N | CID 21881676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 28. Chlorocyclohexane reacts with sodium cyanide (NaCN) in ethanol to... | Study Prep in Pearson+ [pearson.com]
- 29. 3,4-Dimethylpentanenitrile | C7H13N | CID 21618092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 30. CN103242151B - Process for preparing 1-(4-chlorphenyl)-4,4-dimethyl-3-pentanone - Google Patents [patents.google.com]
- 31. m.youtube.com [m.youtube.com]
Physicochemical properties of 4,4-Dimethylpentanenitrile
An In-depth Technical Guide to the Physicochemical Properties of 4,4-Dimethylpentanenitrile
Introduction
4,4-Dimethylpentanenitrile, also known by its IUPAC name, is an aliphatic nitrile with a unique structural feature: a quaternary carbon atom located at position 4. This tert-butyl group significantly influences its physical and chemical properties, distinguishing it from its linear isomers. This guide provides a comprehensive overview of the core physicochemical properties of 4,4-Dimethylpentanenitrile, detailed experimental methodologies for their determination, and essential safety and handling information. The data and protocols presented herein are synthesized from authoritative chemical databases and peer-reviewed literature to support researchers, chemists, and drug development professionals in their work with this compound.
Core Physicochemical Properties
The fundamental properties of 4,4-Dimethylpentanenitrile are summarized in the table below. These values are critical for a wide range of applications, from predicting its behavior in a reaction mixture to designing appropriate purification and storage protocols.
| Property | Value | Source(s) |
| IUPAC Name | 4,4-dimethylpentanenitrile | [1] |
| CAS Number | 15673-05-9 | [1] |
| Molecular Formula | C₇H₁₃N | [1][2] |
| Molecular Weight | 111.18 g/mol | [1] |
| Appearance | Liquid | [2] |
| Boiling Point | 53-55 °C (at 7 Torr) | [3] |
| Density (Predicted) | 0.808 ± 0.06 g/cm³ | [3] |
| Solubility | General nitriles of this size have low aqueous solubility but are soluble in organic solvents.[4][5] | |
| Synonyms | 4,4-dimethyl-pentanenitrile, 4-dimethylvaleronitrile, Pentanenitrile, 4,4-dimethyl- | [1][6] |
Structural Elucidation and Spectral Analysis
The identity and purity of 4,4-Dimethylpentanenitrile are unequivocally established through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Infrared (IR) Spectroscopy
The IR spectrum of a nitrile is characterized by a sharp, intense absorption band corresponding to the C≡N triple bond stretch.
-
Expected Absorption: A strong, sharp peak is expected in the range of 2260-2220 cm⁻¹. The precise position can be influenced by the electronic environment, but for a simple alkyl nitrile, it will fall squarely in this region. The absence of significant absorption in the O-H (~3600-3200 cm⁻¹) and C=O (~1700 cm⁻¹) regions is indicative of a pure sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides information on the hydrogen environments. For 4,4-Dimethylpentanenitrile, the following signals are predicted:
-
A singlet integrating to 9 protons for the three equivalent methyl groups of the tert-butyl moiety (-C(CH₃)₃).
-
Two distinct triplets, each integrating to 2 protons, corresponding to the two methylene groups (-CH₂-CH₂-CN). The methylene group adjacent to the nitrile will be further downfield due to the electron-withdrawing effect of the cyano group.
-
-
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments.[1]
-
A signal for the nitrile carbon (-C≡N), typically found in the 115-125 ppm range.
-
A signal for the quaternary carbon (-C(CH₃)₃).
-
A signal for the three equivalent methyl carbons of the tert-butyl group.
-
Two distinct signals for the two methylene carbons.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at an m/z value corresponding to the molecular weight (111.18).[1]
-
Fragmentation: A prominent fragment would be expected from the loss of a methyl group (M-15) to form a stable tertiary carbocation, and another significant peak from the cleavage of the bond between C2 and C3.
Experimental Methodologies: Determination of Physicochemical Properties
Accurate determination of physicochemical properties relies on standardized, reproducible protocols. The causality behind experimental choices is as important as the steps themselves.
Boiling Point Determination via Vacuum Distillation
Given that 4,4-Dimethylpentanenitrile has a relatively high boiling point at atmospheric pressure, vacuum distillation is the preferred method for both purification and boiling point determination. This technique allows the substance to boil at a much lower temperature, preventing potential decomposition.
Protocol:
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a Claisen adapter, a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Sample Charging: Place the crude 4,4-Dimethylpentanenitrile sample and a few boiling chips or a magnetic stir bar into the round-bottom flask.
-
System Evacuation: Connect the apparatus to a vacuum pump protected by a cold trap. Slowly and carefully evacuate the system to the desired pressure (e.g., 7 Torr).
-
Heating: Gently heat the flask using a heating mantle.
-
Observation: Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded pressure. The stability of the temperature reading is crucial; a fluctuating temperature suggests the presence of impurities.
Diagram: Experimental Workflow for Vacuum Distillation
Caption: Workflow for Boiling Point Determination via Vacuum Distillation.
Reactivity and Chemical Behavior
The chemistry of 4,4-Dimethylpentanenitrile is dominated by the reactivity of the nitrile functional group.
-
Hydrolysis: Like other nitriles, it can be hydrolyzed to a carboxylic acid (4,4-dimethylpentanoic acid) under acidic or basic conditions.[7][8] The reaction involves the nucleophilic attack of water or hydroxide on the nitrile carbon, followed by tautomerization and further hydrolysis of the resulting amide intermediate. The bulky tert-butyl group may sterically hinder this reaction, potentially requiring more forcing conditions compared to unbranched nitriles.
-
Reduction: The nitrile group can be reduced to a primary amine (4,4-dimethylpentylamine) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
Safety and Handling
4,4-Dimethylpentanenitrile is classified as a hazardous substance and must be handled with appropriate precautions.
-
GHS Hazard Classification: According to the Globally Harmonized System, this compound is classified as:
-
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9]
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Keep away from heat, sparks, and open flames.[10]
-
Store in a tightly closed container in a cool, dry place.
-
Conclusion
4,4-Dimethylpentanenitrile is a specialty chemical whose physicochemical properties are largely dictated by its aliphatic chain and the sterically demanding tert-butyl group. A thorough understanding of its properties, supported by robust analytical and handling protocols, is essential for its safe and effective use in research and development. The data and methodologies outlined in this guide serve as a foundational resource for scientists working with this compound.
References
-
4,4-Dimethylpentanenitrile | C7H13N | CID 12656145 - PubChem. National Center for Biotechnology Information. [Link]
-
Detection and determination of nitriles - ResearchGate. ResearchGate. [Link]
-
Cas 15673-05-9, 4,4-dimethylpentanenitrile(SALTDATA: FREE) | lookchem. LookChem. [Link]
-
Method for Identification of Nitriles | Analytical Chemistry - ACS Publications. ACS Publications. [Link]
-
4,4-dimethylpentanenitrile - C7H13N, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. ChemSynthesis. [Link]
-
PRACTICAL SYNTHESIS OF 3-AMINO-5-tert-BUTYLISOXAZOLE FROM - 4,4-DIMETHYL-3-OXOPENTANENITRILE. J-STAGE. [Link]
-
3-hydroxy-4,4-dimethylpentanenitrile - Chemical Synthesis Database. ChemSynthesis. [Link]
-
Pentanenitrile, 4,4-dimethyl-5-oxo- - NIST WebBook. NIST. [Link]
-
Pentanenitrile, 4,4-dimethyl-5-oxo- - NIST WebBook. NIST. [Link]
-
Pentanenitrile, 4,4-dimethyl-5-oxo- - NIST WebBook. NIST. [Link]
-
Preparation of Nitriles - JoVE. JoVE. [Link]
-
2-Amino-2,4-dimethylpentanenitrile | C7H14N2 | CID 92251 - PubChem. National Center for Biotechnology Information. [Link]
-
Nitriles (OCR A Level Chemistry A): Revision Note - Save My Exams. Save My Exams. [Link]
-
2,4-Dimethylpentanenitrile | C7H13N | CID 21881676 - PubChem. National Center for Biotechnology Information. [Link]
-
3,4-Dimethylpentanenitrile | C7H13N | CID 21618092 - PubChem. National Center for Biotechnology Information. [Link]
-
Pentanenitrile, 4,4-dimethyl-3-oxo- | C7H11NO | CID 108871 - PubChem. National Center for Biotechnology Information. [Link]
-
19.2.3 Hydrolysis of Nitriles to Carboxylic Acids - Resources Platform | TutorChase. TutorChase. [Link]
-
3,4-dimethylpentanenitrile - NIST WebBook. NIST. [Link]
-
3-Bromo-4-hydroxybenzaldehyde | C7H5BrO2 | CID 76308 - PubChem. National Center for Biotechnology Information. [Link]
-
Chemical Properties of Benzaldehyde, 3-bromo-4-hydroxy- (CAS 2973-78-6) - Cheméo. Cheméo. [Link]
-
2,4-Dimethylpentane - Wikipedia. Wikipedia. [Link]
Sources
- 1. 4,4-Dimethylpentanenitrile | C7H13N | CID 12656145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4,4-dimethylpentanenitrile | CymitQuimica [cymitquimica.com]
- 3. 4,4-dimethylpentanenitrile(SALTDATA: FREE) CAS#: 15673-05-9 [m.chemicalbook.com]
- 4. 2-Amino-2,4-dimethylpentanenitrile | C7H14N2 | CID 92251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,4-DIMETHYLPENTANE | 108-08-7 [chemicalbook.com]
- 6. Cas 15673-05-9,4,4-dimethylpentanenitrile(SALTDATA: FREE) | lookchem [lookchem.com]
- 7. savemyexams.com [savemyexams.com]
- 8. tutorchase.com [tutorchase.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to 4,4-Dimethylpentanenitrile (CAS Number: 15673-05-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4-Dimethylpentanenitrile, also known as neopentyl cyanide, is a saturated aliphatic nitrile with a unique sterically hindered neopentyl group. This structural feature imparts distinct physical and chemical properties that make it a subject of interest in synthetic organic chemistry. This guide provides a comprehensive overview of its synthesis, spectroscopic characterization, and known reactivity, serving as a technical resource for its application in research and development.
Chemical and Physical Properties
4,4-Dimethylpentanenitrile is a liquid at room temperature with the following properties:
| Property | Value | Source |
| CAS Number | 15673-05-9 | [1] |
| Molecular Formula | C₇H₁₃N | [1] |
| Molecular Weight | 111.18 g/mol | [1] |
| Boiling Point | 53-55 °C at 7 Torr | |
| Density | 0.808 ± 0.06 g/cm³ (Predicted) | |
| SMILES | CC(C)(C)CCC#N | [1] |
| InChI | InChI=1S/C7H13N/c1-7(2,3)5-4-6-8/h4-5H2,1-3H3 | [1] |
Synthesis of 4,4-Dimethylpentanenitrile
The synthesis of 4,4-Dimethylpentanenitrile can be achieved through the nucleophilic substitution of a suitable neopentyl halide with a cyanide salt. A documented method involves the reaction of 1-chloro-3,3-dimethylbutane with sodium cyanide.
Experimental Protocol: Synthesis from 1-Chloro-3,3-dimethylbutane
This protocol is based on the principles of the Kolbe nitrile synthesis, a well-established method for preparing nitriles from alkyl halides.[2]
Materials:
-
1-Chloro-3,3-dimethylbutane
-
Sodium cyanide (NaCN)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Distillation apparatus
-
Reaction flask with reflux condenser and nitrogen inlet
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stir bar, add anhydrous dimethyl sulfoxide (DMSO).
-
Addition of Reagents: To the stirred DMSO, add sodium cyanide. Carefully add 1-chloro-3,3-dimethylbutane to the suspension.
-
Reaction Conditions: Heat the reaction mixture under a nitrogen atmosphere. The progress of the reaction can be monitored by gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).
-
Washing: Combine the organic layers and wash with brine to remove any remaining DMSO and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude 4,4-dimethylpentanenitrile by vacuum distillation to obtain the final product.
Causality of Experimental Choices:
-
Solvent: DMSO is a polar aprotic solvent that enhances the nucleophilicity of the cyanide ion, facilitating the Sₙ2 reaction.
-
Inert Atmosphere: A nitrogen atmosphere is used to prevent side reactions with atmospheric moisture and oxygen.
-
Vacuum Distillation: Due to its relatively high boiling point at atmospheric pressure, vacuum distillation is employed to purify the product at a lower temperature, preventing potential decomposition.
DOT Diagram: Synthesis of 4,4-Dimethylpentanenitrile
Caption: Synthesis workflow for 4,4-Dimethylpentanenitrile.
Spectroscopic Characterization
The structure of 4,4-Dimethylpentanenitrile can be confirmed by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the nine equivalent protons of the tert-butyl group, and two triplets for the two methylene groups.
-
¹³C NMR: The carbon NMR spectrum provides detailed information about the carbon skeleton.[1]
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 (CN) | ~120 |
| C2 (CH₂) | ~15-25 |
| C3 (CH₂) | ~35-45 |
| C4 (C(CH₃)₃) | ~30-40 |
| C5 (C(CH₃)₃) | ~25-35 |
Mass Spectrometry (MS)
The mass spectrum of 4,4-Dimethylpentanenitrile would show a molecular ion peak (M⁺) at m/z = 111. A prominent fragment would be the loss of a methyl group (M-15) at m/z = 96, and the stable tert-butyl cation at m/z = 57.[3][4]
Infrared (IR) Spectroscopy
The IR spectrum will exhibit a characteristic sharp absorption band for the nitrile (C≡N) stretching vibration around 2240-2260 cm⁻¹. Other significant peaks will include C-H stretching and bending vibrations.[1]
Reactivity and Potential Applications
The steric hindrance of the neopentyl group in 4,4-Dimethylpentanenitrile influences its reactivity. While the nitrile group can undergo typical reactions such as hydrolysis and reduction, the reaction rates may be slower compared to less hindered nitriles.
-
Hydrolysis: Acidic or basic hydrolysis of 4,4-dimethylpentanenitrile will yield 4,4-dimethylpentanoic acid.
-
Reduction: Reduction of the nitrile group, for example with lithium aluminum hydride (LiAlH₄), will produce 5,5-dimethylhexan-1-amine.
Currently, specific industrial or pharmaceutical applications of 4,4-Dimethylpentanenitrile are not widely documented in publicly available literature. However, its structure suggests potential as a building block in the synthesis of more complex molecules, particularly where a sterically demanding, non-polar moiety is desired. For instance, it could be a precursor for novel agrochemicals, pharmaceuticals, or specialty materials. A search of patent databases may reveal more specific applications.[1][5]
DOT Diagram: Reactivity of 4,4-Dimethylpentanenitrile
Caption: Key reactions of 4,4-Dimethylpentanenitrile.
Safety Information
4,4-Dimethylpentanenitrile is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
4,4-Dimethylpentanenitrile is a sterically hindered nitrile with well-defined synthetic routes and spectroscopic characteristics. While its direct applications are not extensively reported, its unique structure makes it a potentially valuable intermediate for the synthesis of novel chemical entities in various fields of research and development. This guide provides a foundational understanding for scientists and researchers interested in exploring the chemistry and potential of this compound.
References
-
PubChem. 4,4-Dimethylpentanenitrile. National Center for Biotechnology Information. [Link][1]
-
ChemSynthesis. 4,4-dimethylpentanenitrile. [Link]
-
NIST. Pentanenitrile, 4,4-dimethyl-5-oxo-. National Institute of Standards and Technology. [Link]
-
SpectraBase. 4,4-Dimethyl-5-oxidanyl-pentanenitrile. Wiley-VCH. [Link][3]
-
Google Patents. [5]
-
Chemistry LibreTexts. E. Substitution Reactions Involving Cyanide Ions. [Link][2]
-
Spectral Database for Organic Compounds (SDBS). [Link][3][4][6][7][8]
Sources
- 1. 4,4-Dimethylpentanenitrile | C7H13N | CID 12656145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
- 4. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 5. Google Patents [patents.google.com]
- 6. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 7. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- 8. Spectral Database for Organic Compounds | re3data.org [re3data.org]
A Spectroscopic Guide to 4,4-Dimethylpentanenitrile: Unveiling Molecular Structure through NMR, IR, and Mass Spectrometry
Introduction
In the landscape of chemical research and development, the precise and unambiguous characterization of molecular structure is a cornerstone of scientific integrity and innovation. For novel compounds and intermediates, a comprehensive spectroscopic profile is not merely a formality but a critical dataset that informs reaction kinetics, impurity profiling, and ultimately, the viability of a synthetic route. This guide provides an in-depth technical analysis of the spectroscopic data for 4,4-Dimethylpentanenitrile, a saturated aliphatic nitrile.
As a Senior Application Scientist, my objective extends beyond the mere presentation of data. This document is structured to provide a causal understanding of the spectroscopic signatures of 4,4-Dimethylpentanenitrile, grounding each observation in the fundamental principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). The protocols and interpretations herein are designed to be self-validating, offering researchers and drug development professionals a robust framework for the characterization of this and similar molecules.
The molecular structure of 4,4-Dimethylpentanenitrile, with its distinct tert-butyl group and nitrile functionality, gives rise to a unique and predictable spectroscopic fingerprint. This guide will dissect this fingerprint, offering both predicted data based on established principles and a detailed rationale for these predictions.
Molecular Structure and Spectroscopic Overview
Before delving into the specifics of each technique, it is essential to visualize the molecule at the heart of our investigation. The structure of 4,4-Dimethylpentanenitrile dictates the electronic and vibrational environments of its constituent atoms, which in turn govern its interaction with different forms of electromagnetic radiation.
Caption: 2D Structure of 4,4-Dimethylpentanenitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, we can gain insights into the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of 4,4-Dimethylpentanenitrile is predicted to be relatively simple, reflecting the symmetry of the molecule. We anticipate three distinct signals, each corresponding to a unique proton environment.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | ~2.3 | Triplet | 2H | -CH₂-CN |
| 2 | ~1.6 | Triplet | 2H | -CH₂-C(CH₃)₃ |
| 3 | ~0.9 | Singlet | 9H | -C(CH₃)₃ |
Expertise & Experience in Interpretation:
The predicted chemical shifts are based on established empirical correlations. The methylene group adjacent to the electron-withdrawing nitrile functionality (-CH₂-CN) is expected to be the most deshielded, hence its downfield shift to around 2.3 ppm. The other methylene group, being further from the nitrile, will resonate at a more upfield position, approximately 1.6 ppm. The nine protons of the tert-butyl group are all chemically equivalent due to free rotation around the carbon-carbon single bonds and are shielded by the electron-donating nature of the alkyl groups, leading to a strong singlet signal at approximately 0.9 ppm.
The splitting patterns (multiplicities) are predicted by the n+1 rule. The protons of the -CH₂-CN group are coupled to the adjacent two protons of the -CH₂-C(CH₃)₃ group, resulting in a triplet (2+1=3). Similarly, the -CH₂-C(CH₃)₃ protons are coupled to the two protons of the -CH₂-CN group, also appearing as a triplet. The tert-butyl protons have no adjacent protons, so they appear as a singlet.
¹³C NMR Spectroscopy: The Carbon Backbone
The proton-decoupled ¹³C NMR spectrum provides a direct count of the number of unique carbon environments. For 4,4-Dimethylpentanenitrile, five distinct carbon signals are predicted.
| Predicted Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | ~120 | -C≡N |
| 2 | ~45 | -C H₂-C(CH₃)₃ |
| 3 | ~30 | -C (CH₃)₃ |
| 4 | ~29 | -C(C H₃)₃ |
| 5 | ~15 | -C H₂-CN |
Expertise & Experience in Interpretation:
The nitrile carbon is the most deshielded due to the triple bond and the electronegativity of the nitrogen atom, and its signal is expected to appear around 120 ppm. The quaternary carbon of the tert-butyl group is predicted to be around 30 ppm, while the methyl carbons of this group will be further upfield at approximately 29 ppm. The methylene carbon adjacent to the tert-butyl group is expected at around 45 ppm, and the methylene carbon next to the nitrile group is predicted to be the most upfield of the sp³ carbons at roughly 15 ppm.
Experimental Protocol for NMR Data Acquisition
A self-validating protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
Caption: Standard workflow for NMR sample preparation and data acquisition.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the energy required to excite a particular bond vibration (e.g., stretching or bending).
Characteristic Absorption Bands
The IR spectrum of 4,4-Dimethylpentanenitrile is expected to be dominated by absorptions corresponding to its alkane framework and the characteristic nitrile group.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~2245 | C≡N stretch | Nitrile |
| 2960-2870 | C-H stretch | Alkane (CH₂, CH₃) |
| ~1470 | C-H bend | Alkane (CH₂) |
| ~1370 | C-H bend | Alkane (tert-butyl) |
Expertise & Experience in Interpretation:
The most diagnostic peak in the IR spectrum will be the sharp, intense absorption around 2245 cm⁻¹ due to the C≡N stretching vibration. This peak is highly characteristic of the nitrile functional group. The region between 2960 and 2870 cm⁻¹ will show strong absorptions due to the C-H stretching of the methyl and methylene groups. The presence of a tert-butyl group is often indicated by a characteristic C-H bending vibration around 1370 cm⁻¹.
Experimental Protocol for IR Data Acquisition
For a liquid sample like 4,4-Dimethylpentanenitrile, Attenuated Total Reflectance (ATR) is a common and convenient sampling technique.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Spectrum: Acquire a background spectrum of the empty ATR accessory. This is crucial to subtract the spectral contributions of the atmosphere (e.g., CO₂ and water vapor).
-
Sample Application: Place a small drop of 4,4-Dimethylpentanenitrile directly onto the ATR crystal.
-
Sample Spectrum: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For 4,4-Dimethylpentanenitrile, Electron Ionization (EI) is a common technique that will induce fragmentation.
Predicted Mass Spectrum
The molecular formula of 4,4-Dimethylpentanenitrile is C₇H₁₃N, with a molecular weight of 111.18 g/mol .
| m/z | Predicted Identity |
| 111 | [M]⁺ (Molecular Ion) |
| 96 | [M - CH₃]⁺ |
| 57 | [C(CH₃)₃]⁺ (tert-butyl cation) |
| 41 | [CH₂CN]⁺ or [C₃H₅]⁺ |
Expertise & Experience in Interpretation:
The molecular ion peak ([M]⁺) is expected at m/z 111. A prominent peak at m/z 96 would correspond to the loss of a methyl group (15 Da) from the molecular ion, which is a common fragmentation pathway for molecules containing a tert-butyl group. The most stable carbocation that can be formed is the tert-butyl cation, [C(CH₃)₃]⁺, which would give a very intense base peak at m/z 57. Another possible fragmentation is the cleavage of the bond between the two methylene groups, which could lead to a fragment at m/z 41, corresponding to [CH₂CN]⁺.
Caption: Predicted major fragmentation pathways for 4,4-Dimethylpentanenitrile in EI-MS.
Experimental Protocol for GC-MS Data Acquisition
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of volatile compounds like 4,4-Dimethylpentanenitrile.
-
Sample Preparation: Prepare a dilute solution of 4,4-Dimethylpentanenitrile in a volatile solvent like dichloromethane or hexane (e.g., 1 mg/mL).
-
GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC. A non-polar capillary column (e.g., DB-5ms) is suitable for separating the analyte. A typical temperature program could be: hold at 50 °C for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with electrons (typically at 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Conclusion
The spectroscopic characterization of 4,4-Dimethylpentanenitrile is a clear illustration of how fundamental principles of NMR, IR, and Mass Spectrometry can be applied to elucidate molecular structure. The predicted data, rooted in established empirical rules and theoretical understanding, provides a comprehensive and reliable fingerprint for this compound. The nitrile group's distinct IR and ¹³C NMR signals, combined with the characteristic signature of the tert-butyl group in ¹H NMR and its fragmentation pattern in MS, allow for an unambiguous identification. The protocols outlined in this guide emphasize the importance of systematic and well-controlled experimental procedures to ensure data integrity and reproducibility, which are paramount in research and development.
References
-
PubChem. 4,4-Dimethylpentanenitrile. National Center for Biotechnology Information. [Link]
- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2015). Introduction to Spectroscopy (5th ed.). Cengage Learning.
- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
-
NIST Chemistry WebBook. Homepage. National Institute of Standards and Technology. [Link]
Solubility of 4,4-Dimethylpentanenitrile in common organic solvents
An In-Depth Technical Guide to the Solubility of 4,4-Dimethylpentanenitrile in Common Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 4,4-dimethylpentanenitrile, a nitrile compound of interest in various chemical and pharmaceutical research settings. Recognizing the scarcity of publicly available, quantitative solubility data for this specific molecule, this document emphasizes the foundational principles governing its solubility and presents a detailed, field-proven experimental protocol for its determination. The guide is structured to provide researchers, scientists, and drug development professionals with the theoretical framework and practical methodologies required to accurately assess the solubility of 4,4-dimethylpentanenitrile in a range of common organic solvents. Sections cover the physicochemical properties of the compound, theoretical solubility principles, a predicted solubility profile based on chemical structure, and a step-by-step guide to experimental solubility determination using the industry-standard shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis.
Introduction
4,4-Dimethylpentanenitrile, with the chemical structure C7H13N, is an organic nitrile featuring a sterically hindered neopentyl group attached to a propyl nitrile chain.[1] The nitrile functional group (a carbon triple-bonded to a nitrogen) imparts polarity and the capacity for specific intermolecular interactions, while the bulky, nonpolar alkyl portion of the molecule significantly influences its overall physical properties.[2] Understanding the solubility of this compound is of paramount importance in a variety of applications, including its use as a solvent, a reactant in chemical synthesis, or as an intermediate in the production of pharmaceuticals and agrochemicals.[3] Solubility data is critical for process design, reaction optimization, purification, and formulation development, as it dictates solvent selection, reaction concentration, and the ultimate fate of the compound in a given chemical system.[4] This guide serves as a foundational resource for understanding and experimentally determining the solubility of 4,4-dimethylpentanenitrile.
Physicochemical Properties of 4,4-Dimethylpentanenitrile
The solubility of a compound is intrinsically linked to its physical and chemical properties. Key properties of 4,4-dimethylpentanenitrile are summarized in Table 1.
Table 1: Physicochemical Properties of 4,4-Dimethylpentanenitrile
| Property | Value | Source |
| Molecular Formula | C7H13N | [1] |
| Molecular Weight | 111.18 g/mol | [1] |
| Appearance | Expected to be a liquid at room temperature | [5][6] |
| Boiling Point | 53-55 °C (at 7 Torr) | [7] |
| Polarity | Polar aprotic | [2] |
The presence of the nitrile group (–C≡N) creates a strong dipole moment, making the molecule polar.[6] However, the absence of a hydrogen atom attached to an electronegative atom means it cannot act as a hydrogen bond donor, though the lone pair on the nitrogen can act as a hydrogen bond acceptor.[8] The large, branched alkyl group is nonpolar and will dominate interactions with nonpolar solvents.
Theoretical Principles of Solubility
The principle of "like dissolves like" is the cornerstone for predicting solubility. This means that substances with similar polarities and intermolecular forces are more likely to be miscible or soluble in one another.[9]
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can engage in hydrogen bonding. While 4,4-dimethylpentanenitrile can accept a hydrogen bond via its nitrile nitrogen, its large, nonpolar alkyl chain is expected to significantly limit its solubility in these solvents, particularly in water.[6][8]
-
Polar Aprotic Solvents (e.g., acetonitrile, acetone, dimethyl sulfoxide): These solvents have strong dipoles but do not donate hydrogen bonds. Given that 4,4-dimethylpentanenitrile is itself a polar aprotic molecule, it is expected to have good solubility in these solvents due to favorable dipole-dipole interactions.[2][3]
-
Nonpolar Solvents (e.g., hexane, toluene, dichloromethane): These solvents primarily interact through weaker van der Waals forces. The significant nonpolar character of the neopentyl group suggests that 4,4-dimethylpentanenitrile will be readily soluble in these solvents.[10]
The interplay of these forces is illustrated in the diagram below.
Predicted Solubility Profile
Based on the theoretical principles discussed, a qualitative solubility profile for 4,4-dimethylpentanenitrile in common organic solvents is presented in Table 2. These predictions serve as a valuable starting point for experimental work.
Table 2: Predicted Qualitative Solubility of 4,4-Dimethylpentanenitrile
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water | Polar Protic | Poor | Large nonpolar alkyl chain outweighs the polarity of the nitrile group.[5][6] |
| Methanol | Polar Protic | Moderate | The small alkyl group of methanol can interact with the nonpolar part of the solute, but hydrogen bonding is limited. |
| Ethanol | Polar Protic | Moderate to Good | Similar to methanol, with a slightly larger alkyl group that may improve interaction.[5] |
| Acetone | Polar Aprotic | High | "Like dissolves like"; both are polar aprotic compounds with similar overall polarity.[11] |
| Acetonitrile | Polar Aprotic | High | As a nitrile itself, acetonitrile is an excellent solvent for other nitriles.[3] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Highly polar aprotic solvent capable of strong dipole-dipole interactions.[11] |
| Dichloromethane (DCM) | Nonpolar | High | Effective at dissolving organic compounds with moderate polarity due to its own slight polarity and ability to engage in van der Waals forces.[10] |
| Toluene | Nonpolar | High | Aromatic solvent that effectively solvates the nonpolar regions of the molecule.[10] |
| Hexane | Nonpolar | High | The large alkyl portion of 4,4-dimethylpentanenitrile will interact favorably with nonpolar alkane solvents.[10][11] |
Experimental Protocol for Solubility Determination
To obtain accurate, quantitative solubility data, an experimental approach is necessary. The "shake-flask" method is a widely recognized and robust technique for determining thermodynamic solubility.[12] The concentration of the dissolved compound is then quantified using a suitable analytical technique, such as HPLC with UV detection.[4][13]
Materials and Reagents
-
4,4-Dimethylpentanenitrile (purity >98%)
-
Selected organic solvents (HPLC grade)
-
Deionized water
-
Scintillation vials or glass test tubes with screw caps
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm, compatible with solvents)
-
HPLC vials
Equipment
-
Orbital shaker or rotator in a temperature-controlled environment (e.g., incubator)
-
Analytical balance
-
HPLC system with a UV detector and a suitable column (e.g., C18)
-
Vortex mixer
Experimental Workflow Diagram
Step-by-Step Protocol
-
Preparation of Calibration Standards: Prepare a series of standard solutions of 4,4-dimethylpentanenitrile in a suitable solvent (e.g., acetonitrile) at known concentrations. These will be used to create a calibration curve.
-
Sample Preparation: Add an excess amount of 4,4-dimethylpentanenitrile to a vial containing a known volume (e.g., 2 mL) of the test solvent. The presence of undissolved solid is essential to ensure saturation.[12]
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Allow the samples to equilibrate for a sufficient time, typically 24 to 48 hours, to ensure thermodynamic equilibrium is reached.[12]
-
Sample Collection and Filtration: After equilibration, remove the vials and let them stand to allow the excess solid to settle. Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the solution through a 0.22 µm syringe filter into a clean HPLC vial. This step is crucial to remove any undissolved microparticles.[12]
-
Dilution (if necessary): If the concentration is expected to be high, perform a precise dilution of the filtrate with the mobile phase to bring it within the range of the calibration curve.
-
HPLC Analysis: Analyze the filtered samples and the calibration standards by HPLC. The nitrile group does not have a strong chromophore for UV detection, so a low wavelength (e.g., 200-210 nm) may be necessary.
-
Quantification: Using the calibration curve, determine the concentration of 4,4-dimethylpentanenitrile in the filtered sample. This concentration represents the solubility of the compound in that solvent at the specified temperature.
Applications in Pharmaceutical and Chemical Research
Accurate solubility data for 4,4-dimethylpentanenitrile is invaluable for:
-
Reaction Chemistry: Selecting appropriate solvents to ensure that reactants are in the same phase, which can significantly impact reaction rates and yields.[3]
-
Process Development: Designing extraction, crystallization, and purification processes.
-
Formulation Science: In drug development, understanding solubility is a critical first step in creating viable formulations for preclinical and clinical studies.[4]
-
Analytical Method Development: Choosing suitable diluents for stock solutions and analytical samples.
Conclusion
References
- Vertex AI Search. (n.d.). Spectroscopic Techniques - Solubility of Things.
- Vertex AI Search. (n.d.). 4-Methylpentanenitrile - Solubility of Things.
- Vertex AI Search. (n.d.). Chromatography Techniques in Quality Control | Solubility of Things.
-
Bevan, C. D., & Lloyd, R. S. (2000). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 72(8), 1781–1787. [Link]
- Allen. (n.d.). Understand what are Nitriles, Nomenclature, Properties, Synthesis and Uses.
- Sonawane, P. R. (2025). Solubility and Compatibility Analysis of Nitrile Butadiene Rubber (NBR) of Varying ACN Content in Selected Solvents. International Journal on Science and Technology, 16(3).
-
National Center for Biotechnology Information. (n.d.). 4,4-Dimethylpentanenitrile. PubChem Compound Database. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (2025). Solubility and Compatibility Analysis of Nitrile Butadiene Rubber (NBR) of Varying ACN Content in Selected Solvents. Retrieved January 14, 2026, from [Link]
- International Journal on Science and Technology. (2025). Solubility and Compatibility Analysis of Nitrile Butadiene Rubber (NBR) of Varying ACN Content in Selected Solvents.
-
Microbe Notes. (2025). Chromatography: Principle, Types, Steps, Uses, Diagram. Retrieved January 14, 2026, from [Link]
- LookChem. (n.d.). Cas 15673-05-9, 4,4-dimethylpentanenitrile(SALTDATA: FREE).
-
Bergström, C. A. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
-
Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved January 14, 2026, from [Link]
-
ChemSynthesis. (2025). 4,4-dimethylpentanenitrile. Retrieved January 14, 2026, from [Link]
- Google Patents. (2005). Method for determining solubility of a chemical compound.
-
SlideShare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved January 14, 2026, from [Link]
-
Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles. Retrieved January 14, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Physical Properties of Nitriles. Retrieved January 14, 2026, from [Link]
-
Clark, J. (2023). an introduction to nitriles. Chemguide. Retrieved January 14, 2026, from [Link]
-
NIST. (n.d.). Pentanenitrile, 4,4-dimethyl-5-oxo-. NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]
- Solovyov, M. E., et al. (2018). THE CALCULATION OF SOLUBILITY PARAMETERS FOR NITRILE-BUTADIENE RUBBERS BY THE GROUP ADDITIVITY METHOD.
-
ChemSynthesis. (2025). 3-hydroxy-4,4-dimethylpentanenitrile. Retrieved January 14, 2026, from [Link]
-
Save My Exams. (2025). Nitriles & Hydroxynitriles (Cambridge (CIE) AS Chemistry): Revision Note. Retrieved January 14, 2026, from [Link]
Sources
- 1. 4,4-Dimethylpentanenitrile | C7H13N | CID 12656145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Understand what are Nitriles, Nomenclature, Properties, Synthesis and Uses. [allen.in]
- 4. improvedpharma.com [improvedpharma.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Cas 15673-05-9,4,4-dimethylpentanenitrile(SALTDATA: FREE) | lookchem [lookchem.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. 溶剂混溶性表 [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. ijsat.org [ijsat.org]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. pubs.acs.org [pubs.acs.org]
The Synthetic Versatility of 4,4-Dimethylpentanenitrile: A Technical Guide for Organic Chemists
Introduction: Unveiling the Potential of a Sterically Influenced Nitrile
In the landscape of organic synthesis, the nitrile functional group stands as a cornerstone of molecular architecture, prized for its versatile reactivity and its role as a linchpin in the construction of complex molecular frameworks. This technical guide delves into the specific applications of 4,4-dimethylpentanenitrile, a nitrile distinguished by the presence of a sterically demanding neopentyl group. This structural feature imparts unique reactivity and selectivity, making it a valuable, though sometimes challenging, building block for researchers, medicinal chemists, and professionals in drug development.
This document will navigate the core synthetic transformations of 4,4-dimethylpentanenitrile, providing not only the theoretical underpinnings but also practical, field-proven insights into experimental design and execution. We will explore its conversion into key functional groups and its role in the synthesis of important heterocyclic scaffolds, all while considering the causal influence of its sterically hindered nature.
Physicochemical Properties and Structural Considerations
A comprehensive understanding of the physical and chemical properties of a starting material is paramount for its effective utilization in synthesis. The key attributes of 4,4-dimethylpentanenitrile are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃N | [1] |
| Molecular Weight | 111.18 g/mol | [1] |
| Boiling Point | 53-55 °C at 7 Torr | |
| Density | 0.808±0.06 g/cm³ (Predicted) | |
| SMILES | CC(C)(C)CCC#N | [1] |
| InChIKey | VXVUDUCBEZFQGY-UHFFFAOYSA-N | [1] |
The defining structural characteristic of 4,4-dimethylpentanenitrile is the neopentyl group, a quaternary carbon atom bonded to three methyl groups and a methylene chain. This bulky substituent exerts significant steric hindrance around the nitrile functional group and the adjacent methylene protons, which profoundly influences its reactivity in various transformations.
Core Synthetic Applications: A Gateway to Diverse Molecular Architectures
The nitrile group of 4,4-dimethylpentanenitrile serves as a versatile precursor to a range of valuable functional groups and molecular scaffolds. The following sections will detail the key synthetic transformations, providing both mechanistic insights and practical experimental protocols.
Reduction to Primary Amines: Accessing 4,4-Dimethylpentan-1-amine
The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis, providing a direct route to valuable intermediates for pharmaceuticals and agrochemicals. For 4,4-dimethylpentanenitrile, this conversion yields 4,4-dimethylpentan-1-amine, a useful building block.
Causality in Experimental Choices: The choice of reducing agent is critical to avoid the formation of secondary and tertiary amine byproducts, which can arise from the reaction of the intermediate imine with the newly formed primary amine. Catalytic hydrogenation is often the most economical and efficient method.[2] Raney Nickel, a robust and highly active catalyst, is particularly effective for this transformation, often used in conjunction with a hydride source like potassium borohydride to achieve mild and efficient reduction.[3][4][5] The use of ammonia or ammonium hydroxide in the reaction mixture can further suppress the formation of secondary amines by shifting the equilibrium away from imine-amine condensation.[6]
Experimental Protocol: Catalytic Hydrogenation using Raney Nickel
Materials:
-
4,4-Dimethylpentanenitrile
-
Raney Nickel (activated, as a slurry in ethanol)
-
Potassium Borohydride (KBH₄)
-
Anhydrous Ethanol
-
Diatomaceous earth (e.g., Celite®)
-
Standard laboratory glassware and hydrogenation apparatus (e.g., Parr shaker or H-Cube)
Procedure:
-
In a suitable reaction vessel, a solution of 4,4-dimethylpentanenitrile (1.0 eq.) in anhydrous ethanol is prepared.
-
A slurry of activated Raney Nickel (approximately 10 mol% relative to the nitrile) in ethanol is carefully added to the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).
-
Potassium borohydride (4.0 eq.) is added portion-wise to the stirred mixture.[4][5]
-
The reaction vessel is sealed and pressurized with hydrogen gas (typically 50-100 psi, but conditions may vary).
-
The mixture is agitated vigorously at room temperature for 12-24 hours, or until hydrogen uptake ceases. Reaction progress can be monitored by GC-MS or TLC.
-
Upon completion, the reaction vessel is carefully depressurized, and the mixture is filtered through a pad of diatomaceous earth to remove the Raney Nickel catalyst. The filter cake should be washed with ethanol.
-
The filtrate is concentrated under reduced pressure to afford the crude 4,4-dimethylpentan-1-amine, which can be further purified by distillation or chromatography.
Figure 1: Reduction of 4,4-Dimethylpentanenitrile to 4,4-Dimethylpentan-1-amine.
Hydrolysis to Carboxylic Acids: The Synthesis of 4,4-Dimethylpentanoic Acid
The hydrolysis of nitriles to carboxylic acids is a robust and widely used transformation. In the case of 4,4-dimethylpentanenitrile, this reaction provides a direct route to 4,4-dimethylpentanoic acid, a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.
Causality in Experimental Choices: The hydrolysis can be performed under either acidic or basic conditions.[7] For sterically hindered nitriles like 4,4-dimethylpentanenitrile, forcing conditions (e.g., elevated temperatures and prolonged reaction times) may be necessary to overcome the steric hindrance around the nitrile carbon.[8] Acid-catalyzed hydrolysis proceeds via protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom, facilitating nucleophilic attack by water.[9][10] Basic hydrolysis involves the direct nucleophilic attack of a hydroxide ion on the nitrile carbon.
Experimental Protocol: Acid-Catalyzed Hydrolysis
Materials:
-
4,4-Dimethylpentanenitrile
-
Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)
-
Water
-
Diethyl ether or other suitable extraction solvent
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
A mixture of 4,4-dimethylpentanenitrile (1.0 eq.) and an aqueous solution of a strong acid (e.g., 6 M H₂SO₄ or 6 M HCl) is heated at reflux for several hours to overnight.
-
The reaction progress is monitored by TLC or GC-MS until the starting material is consumed.
-
After cooling to room temperature, the reaction mixture is extracted with a suitable organic solvent like diethyl ether.
-
The combined organic extracts are washed with a saturated aqueous solution of sodium bicarbonate to remove the acid catalyst and convert the carboxylic acid to its sodium salt.
-
The aqueous layer is then carefully acidified with a strong acid (e.g., concentrated HCl) until the pH is acidic, leading to the precipitation of the carboxylic acid.
-
The precipitated 4,4-dimethylpentanoic acid is collected by filtration, washed with cold water, and dried. Alternatively, it can be extracted with an organic solvent, dried over an anhydrous salt, and concentrated under reduced pressure.
Sources
- 1. 4,4-Dimethylpentanenitrile | C7H13N | CID 12656145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Thermal stability and decomposition of 4,4-Dimethylpentanenitrile
An In-depth Technical Guide to the Thermal Stability and Decomposition of 4,4-Dimethylpentanenitrile
Authored by: A Senior Application Scientist
Foreword
In the landscape of pharmaceutical development and complex organic synthesis, a thorough understanding of the physicochemical properties of all reagents and intermediates is not merely a matter of regulatory compliance, but a cornerstone of operational safety and process optimization. This guide provides a detailed examination of the thermal stability and decomposition profile of 4,4-dimethylpentanenitrile. As a valued building block in medicinal chemistry, its behavior under thermal stress is of paramount importance for safe handling, storage, and reaction design. This document is intended for researchers, chemists, and process development scientists, offering a blend of theoretical principles and practical, field-tested methodologies for assessing its thermal hazards.
Physicochemical Properties of 4,4-Dimethylpentanenitrile
A comprehensive understanding of a compound's fundamental physical and chemical properties is the essential first step in any risk assessment. These properties influence its behavior in storage, handling, and during chemical reactions.
| Property | Value | Source |
| Chemical Formula | C7H13N | N/A |
| Molecular Weight | 111.18 g/mol | N/A |
| Boiling Point | 155-157 °C (311-315 °F) | |
| Density | 0.789 g/cm³ | |
| Flash Point | 43 °C (109 °F) | |
| CAS Number | 16508-01-3 | |
| Appearance | Colorless liquid |
Assessing Thermal Stability: An Experimental Approach
To rigorously characterize the thermal stability of 4,4-dimethylpentanenitrile, a multi-technique approach is recommended. The combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provides a comprehensive picture of both mass loss and energetic changes as a function of temperature.
Experimental Workflow: TGA and DSC Analysis
The following diagram outlines a robust workflow for the thermal analysis of 4,4-dimethylpentanenitrile. The logic behind this sequence is to first determine the temperature at which mass loss occurs (TGA) and then to characterize the energetic nature of the transitions (DSC).
Caption: Workflow for Thermal Stability Analysis.
Detailed Experimental Protocols
The following protocols are designed to be self-validating by including system suitability and calibration checks.
Protocol 1: Thermogravimetric Analysis (TGA)
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.
-
Sample Preparation: In an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent premature oxidation, accurately weigh 5-10 mg of 4,4-dimethylpentanenitrile into a ceramic TGA pan.
-
Experimental Conditions:
-
Purge Gas: High-purity nitrogen at a flow rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate at 30°C for 5 minutes.
-
Ramp the temperature from 30°C to 400°C at a heating rate of 10°C/min.
-
-
-
Data Acquisition: Record the sample mass as a function of temperature.
-
Data Analysis: Determine the onset temperature of decomposition (Td), defined as the temperature at which 5% mass loss is observed.
Protocol 2: Differential Scanning Calorimetry (DSC)
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using an indium standard.
-
Sample Preparation: In an inert atmosphere, hermetically seal 2-5 mg of 4,4-dimethylpentanenitrile in an aluminum DSC pan. An empty, hermetically sealed pan will be used as a reference.
-
Experimental Conditions:
-
Purge Gas: High-purity nitrogen at a flow rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate at 30°C for 5 minutes.
-
Ramp the temperature from 30°C to 400°C at a heating rate of 10°C/min.
-
-
-
Data Acquisition: Record the differential heat flow between the sample and reference pans as a function of temperature.
-
Data Analysis: Identify and integrate any exothermic or endothermic peaks to determine the enthalpy of decomposition (ΔHd).
Anticipated Decomposition Pathway and Products
While specific experimental data for the thermal decomposition of 4,4-dimethylpentanenitrile is not extensively published, a plausible decomposition mechanism can be proposed based on the fundamental principles of organic chemistry and studies of analogous branched-chain nitriles. The presence of the sterically bulky tert-butyl group is expected to significantly influence the decomposition pathway.
The primary anticipated decomposition mechanism is a radical chain reaction, initiated by the homolytic cleavage of the C-C bond between the tert-butyl group and the adjacent methylene group, as this bond is sterically strained and has a lower dissociation energy compared to other C-C or C-H bonds in the molecule.
Caption: Proposed Radical Decomposition Pathway.
Predicted Decomposition Products
Based on the proposed mechanism, the following are the likely products of thermal decomposition:
-
Major Products:
-
Isobutane and isobutylene (from the tert-butyl radical).
-
Smaller nitriles and hydrocarbons resulting from further fragmentation.
-
-
Minor Products:
-
Higher molecular weight compounds formed from radical recombination.
-
The identification of these products would typically be carried out by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the headspace above a heated sample.
Data Interpretation and Safety Implications
The data gathered from TGA and DSC analyses will provide critical parameters for assessing the thermal hazards of 4,4-dimethylpentanenitrile.
| Parameter | Symbol | Significance |
| Onset of Decomposition | Td | The temperature at which significant decomposition begins. This is a key parameter for defining maximum safe operating temperatures. |
| Enthalpy of Decomposition | ΔHd | The amount of energy released during decomposition. A large exothermic value indicates a high potential for a thermal runaway reaction. |
Handling and Storage Recommendations
-
Storage: 4,4-Dimethylpentanenitrile should be stored in a cool, well-ventilated area, away from sources of heat, sparks, and open flames.
-
Handling: When heating this compound, it is crucial to maintain the temperature well below its determined Td. The use of a heating mantle with precise temperature control and a secondary containment system is strongly advised.
-
Scale-up Considerations: For reactions involving large quantities of 4,4-dimethylpentanenitrile, a thorough Process Safety Management (PSM) review is essential. This should include an evaluation of the potential for thermal runaway and the implementation of appropriate engineering controls.
Conclusion
While 4,4-dimethylpentanenitrile is a valuable synthetic intermediate, its thermal stability must be carefully considered to ensure safe handling and use. The experimental workflow and theoretical framework presented in this guide provide a robust approach for characterizing its thermal decomposition profile. By combining empirical data from TGA and DSC with a sound mechanistic understanding, researchers can confidently define safe operating limits and mitigate the risks associated with its use in the laboratory and in manufacturing processes. The principles of proactive thermal hazard assessment are indispensable for the responsible advancement of chemical and pharmaceutical research.
References
Methodological & Application
Step-by-step protocol for the synthesis of 4,4-Dimethylpentanenitrile
An Application Note for the Synthesis of 4,4-Dimethylpentanenitrile
Introduction
4,4-Dimethylpentanenitrile, also known as neohexyl cyanide, is a valuable chemical intermediate in organic synthesis. Its unique neopentyl group, characterized by a sterically hindered quaternary carbon, imparts specific properties to molecules incorporating this moiety. This structure is of interest in the development of pharmaceuticals, agrochemicals, and specialty materials where resistance to metabolic degradation or specific steric interactions are desired.
This document provides a comprehensive, step-by-step protocol for the synthesis of 4,4-dimethylpentanenitrile. The described method is based on the well-established Kolbe nitrile synthesis, a robust nucleophilic substitution reaction.[1] This guide is intended for researchers and scientists in chemistry and drug development, offering detailed procedural instructions, mechanistic insights, and critical safety information.
Principle and Mechanism
The synthesis of 4,4-dimethylpentanenitrile is achieved via a bimolecular nucleophilic substitution (SN2) reaction.[2] In this protocol, 1-chloro-4,4-dimethylpentane (neohexyl chloride) serves as the electrophilic substrate. The highly nucleophilic cyanide anion (CN⁻), supplied by sodium cyanide, attacks the electrophilic carbon atom bearing the chlorine atom. This concerted step results in the displacement of the chloride leaving group and the formation of a new carbon-carbon bond, yielding the desired nitrile product.
The reaction is formally written as: (CH₃)₃CCH₂CH₂Cl + NaCN → (CH₃)₃CCH₂CH₂CN + NaCl
A critical aspect of this synthesis is the choice of solvent. The cyanide ion is an ambident nucleophile, meaning it can attack with either the carbon or the nitrogen atom, potentially leading to the formation of an isonitrile side-product (R-N≡C).[1][3] To selectively favor the formation of the desired nitrile, a polar aprotic solvent such as dimethyl sulfoxide (DMSO) is employed. DMSO effectively solvates the sodium cation while leaving the cyanide anion relatively "bare" and highly nucleophilic, promoting the SN2 pathway at the carbon atom.[1][3] Furthermore, DMSO is particularly effective for reactions involving sterically hindered electrophiles like neohexyl chloride, allowing for the use of harsher conditions without significant rearrangement side-reactions.[1]
Materials and Equipment
Reagents and Chemicals
| Reagent/Chemical | Formula | Molecular Wt. ( g/mol ) | CAS No. | Supplier | Notes |
| 1-Chloro-4,4-dimethylpentane | C₇H₁₅Cl | 134.65 | 2855-13-2 | Sigma-Aldrich | Starting material |
| Sodium Cyanide (NaCN) | NaCN | 49.01 | 143-33-9 | Sigma-Aldrich | EXTREMELY TOXIC |
| Dimethyl Sulfoxide (DMSO), anhydrous | C₂H₆OS | 78.13 | 67-68-5 | Sigma-Aldrich | Reaction solvent |
| Diethyl Ether (Et₂O), anhydrous | C₄H₁₀O | 74.12 | 60-29-7 | Fisher Scientific | Extraction solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) soln. | NaHCO₃ | 84.01 | 144-55-8 | J.T. Baker | For aqueous wash |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | 7646-14-5 | J.T. Baker | For aqueous wash |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | 7487-88-9 | VWR | Drying agent |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Nitrogen or Argon gas inlet and bubbler
-
Dropping funnel (100 mL)
-
Thermometer
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Vacuum distillation apparatus
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Personal Protective Equipment (PPE): Safety goggles, face shield, lab coat, chemically resistant gloves (e.g., nitrile over neoprene).
Experimental Protocol
Workflow Overview
Caption: Workflow for the synthesis of 4,4-Dimethylpentanenitrile.
Step-by-Step Procedure
1. Reaction Setup 1.1. Thoroughly dry all glassware in an oven at 120°C for at least 4 hours and allow to cool in a desiccator. 1.2. To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, add sodium cyanide (7.35 g, 0.15 mol). 1.3. Add anhydrous dimethyl sulfoxide (100 mL) to the flask. 1.4. Assemble the apparatus: fit the central neck with a reflux condenser, one side neck with a thermometer, and the other with a dropping funnel. Seal the top of the condenser and dropping funnel with septa and establish an inert atmosphere by flushing with nitrogen or argon gas.
2. Synthesis 2.1. Begin vigorous stirring and gently heat the DMSO/NaCN mixture to 90°C using a heating mantle. 2.2. In the dropping funnel, place 1-chloro-4,4-dimethylpentane (13.47 g, 0.10 mol). 2.3. Add the 1-chloro-4,4-dimethylpentane dropwise to the heated, stirring suspension over a period of 30 minutes. An initial exotherm may be observed; maintain the internal temperature below 110°C. 2.4. After the addition is complete, continue heating the reaction mixture under reflux (approximately 140-150°C) for 18-24 hours. Monitor the reaction progress by TLC or GC-MS if desired.
3. Work-up and Purification 3.1. After the reaction is complete, turn off the heating and allow the mixture to cool to room temperature. 3.2. Caution: This step should be performed in a well-ventilated fume hood as residual cyanide may react with acidic impurities to produce HCN gas. Slowly and carefully pour the reaction mixture into a beaker containing 200 mL of cold water. 3.3. Transfer the aqueous mixture to a 250 mL separatory funnel and extract with diethyl ether (3 x 50 mL). 3.4. Combine the organic extracts and wash successively with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine. 3.5. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent using a rotary evaporator. 3.6. Purify the resulting crude oil by vacuum distillation (a reported boiling point is 53-55 °C at 7 Torr) to yield 4,4-dimethylpentanenitrile as a clear, colorless liquid.[4]
Safety Precautions
-
Cyanide Hazard: Sodium cyanide is a highly toxic substance that can be fatal if swallowed, inhaled, or absorbed through the skin.[5] Always handle NaCN in a certified chemical fume hood. Wear appropriate PPE, including double gloves. Have a cyanide antidote kit available and ensure all personnel are trained in its use. All waste containing cyanide must be quenched with bleach or hydrogen peroxide under basic conditions before disposal according to institutional guidelines.
-
Solvent Hazard: DMSO can facilitate the absorption of chemicals through the skin.[3] Diethyl ether is extremely flammable.[6] All handling of these solvents should be performed in a fume hood away from ignition sources.
-
General Precautions: Perform a thorough hazard analysis before beginning.[7] Keep the reaction setup under an inert atmosphere to prevent moisture from entering, which could react with cyanide to produce HCN gas.[8]
Characterization
The identity and purity of the final product, 4,4-dimethylpentanenitrile, can be confirmed using standard analytical techniques:
-
¹H NMR: Expected signals include a singlet for the nine protons of the tert-butyl group, and two triplets for the two methylene groups.
-
¹³C NMR: The spectrum should show characteristic peaks for the nitrile carbon (C≡N), the quaternary carbon, the tert-butyl carbons, and the two methylene carbons.[5]
-
IR Spectroscopy: A sharp, strong absorption band in the region of 2240-2260 cm⁻¹ is indicative of the C≡N stretching vibration.
-
Mass Spectrometry: Analysis should show the correct molecular ion peak corresponding to the product's molecular weight (111.18 g/mol ).[5]
References
-
Chemistry Steps. (n.d.). Preparation of Nitriles. Retrieved from [Link]
-
Wikipedia. (2023, December 1). Kolbe nitrile synthesis. Retrieved from [Link]
-
OpenStax. (n.d.). 20.7 Chemistry of Nitriles. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
Sciencemadness Wiki. (2024, March 11). Kolbe nitrile synthesis. Retrieved from [Link]
-
Clark, J. (n.d.). The preparation of nitriles. Chemguide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12656145, 4,4-Dimethylpentanenitrile. Retrieved from [Link]
-
LookChem. (n.d.). Cas 15673-05-9, 4,4-dimethylpentanenitrile. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 4,4-dimethylpentanenitrile. Retrieved from [Link]
- Ueda, S., & Makisumi, Y. (1987). Practical Synthesis of 3-Amino-5-tert-butylisoxazole from 4,4-Dimethyl-3-oxopentanenitrile. Heterocycles, 26(4), 947-952.
-
Chemical Synthesis Database. (n.d.). 3-hydroxy-4,4-dimethylpentanenitrile. Retrieved from [Link]
-
Wako Pure Chemical Industries. (2025, April 17). Safety Data Sheet. Retrieved from [Link]
-
NIST. (n.d.). Pentanenitrile, 4,4-dimethyl-5-oxo-. NIST Chemistry WebBook. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Filo. (2025, June 26). What is the product of the following reaction? Cyclohexyl chloride reacts with KCN. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21618092, 3,4-Dimethylpentanenitrile. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). E. Substitution Reactions Involving Cyanide Ions. Retrieved from [Link]
-
Allery Chemistry. (2015, May 10). Nucleophilic substitution reactions with cyanide [Video]. YouTube. Retrieved from [Link]
-
Brainly.in. (2019, September 1). write the structure of neo-hexyl chloride. Retrieved from [Link]
-
Allery Chemistry. (2020, May 4). Carbonyl compounds - reaction with cyanide [Video]. YouTube. Retrieved from [Link]
Sources
- 1. Kolbe nitrile synthesis - Wikipedia [en.wikipedia.org]
- 2. 20.7 Chemistry of Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. Kolbe nitrile synthesis - Sciencemadness Wiki [sciencemadness.org]
- 4. Cas 15673-05-9,4,4-dimethylpentanenitrile(SALTDATA: FREE) | lookchem [lookchem.com]
- 5. 4,4-Dimethylpentanenitrile | C7H13N | CID 12656145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chemguide.co.uk [chemguide.co.uk]
Application Note: Synthesis of Ketones via Grignard Reaction with 4,4-Dimethylpentanenitrile
Introduction
The reaction of Grignard reagents with nitriles is a cornerstone of organic synthesis, providing a reliable pathway for the formation of ketones. This application note presents a detailed protocol for the reaction of 4,4-dimethylpentanenitrile with a Grignard reagent, a process that culminates in the formation of a ketone after acidic workup. This method is particularly valuable as it allows for the construction of a new carbon-carbon bond, leading to a ketone, a functional group prevalent in numerous pharmaceuticals and fine chemicals.[1][2][3] The reaction proceeds through a nucleophilic addition of the Grignard reagent to the electrophilic carbon of the nitrile, forming an intermediate imine anion.[4] This intermediate is stable and does not undergo a second addition, a key difference from reactions with other carbonyl compounds that can lead to alcohols.[1][2][3] Subsequent hydrolysis of the imine anion yields the desired ketone.[4][5]
Reaction Mechanism and Scientific Principles
The Grignard reaction with a nitrile is a two-stage process. In the first stage, the highly polar organomagnesium halide (Grignard reagent) acts as a potent nucleophile.[6] The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile's cyano group (C≡N). This addition breaks the pi bond of the nitrile, forming a negatively charged imine intermediate, specifically an imine magnesium salt.[5][7]
A crucial aspect of this reaction is that the intermediate imine anion is unreactive towards further nucleophilic attack by another molecule of the Grignard reagent.[2][3] This is because the negative charge on the nitrogen atom prevents the addition of another negatively charged nucleophile.[1][3]
The second stage of the reaction is the workup, which involves the addition of an aqueous acid.[5] This step serves to protonate the imine intermediate, which then undergoes hydrolysis to form the final ketone product.[5] The overall transformation is a robust and versatile method for ketone synthesis.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of a ketone from 4,4-dimethylpentanenitrile and a Grignard reagent.
Detailed Experimental Protocol
Materials:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity |
| 4,4-Dimethylpentanenitrile | C7H13N | 111.18 | 1.0 eq |
| Grignard Reagent (e.g., Methylmagnesium Bromide, 3.0 M in Diethyl Ether) | CH3MgBr | Varies | 1.1 eq |
| Anhydrous Diethyl Ether or Tetrahydrofuran (THF) | (C2H5)2O or C4H8O | 74.12 or 72.11 | Varies |
| Saturated Aqueous Ammonium Chloride | NH4Cl | 53.49 | Varies |
| Anhydrous Magnesium Sulfate | MgSO4 | 120.37 | Varies |
| Round-bottom flask | - | - | 1 |
| Reflux condenser | - | - | 1 |
| Addition funnel | - | - | 1 |
| Magnetic stirrer and stir bar | - | - | 1 |
| Ice bath | - | - | 1 |
| Nitrogen or Argon gas supply | N2 or Ar | - | 1 |
Procedure:
-
Glassware Preparation: All glassware must be rigorously dried to prevent quenching of the Grignard reagent.[8] Flame-dry the round-bottom flask, reflux condenser, and addition funnel under vacuum and allow them to cool to room temperature under an inert atmosphere (nitrogen or argon).[9]
-
Reaction Setup: Assemble the dried glassware. The round-bottom flask should be equipped with a magnetic stir bar. The addition funnel should be placed on top of the flask, and the reflux condenser on top of the addition funnel. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition:
-
To the round-bottom flask, add 4,4-dimethylpentanenitrile (1.0 equivalent) dissolved in anhydrous diethyl ether or THF.
-
Cool the flask to 0°C using an ice bath.
-
Charge the addition funnel with the Grignard reagent (1.1 equivalents).
-
-
Reaction Execution:
-
Slowly add the Grignard reagent from the addition funnel to the stirred solution of the nitrile over a period of 30-60 minutes.[9] A slightly exothermic reaction may be observed.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring at room temperature for 1-3 hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Workup:
-
Cool the reaction mixture again in an ice bath.
-
Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution dropwise.[10] This is a milder alternative to strong acids and helps to minimize side reactions.
-
Continue adding the ammonium chloride solution until the evolution of gas ceases and two clear layers are formed.
-
-
Extraction and Purification:
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether or another suitable organic solvent (2-3 times).
-
Combine the organic layers and wash them with brine (saturated NaCl solution).
-
Dry the combined organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude ketone can then be purified by distillation or column chromatography.
-
Safety Precautions
-
Grignard reagents are highly reactive, flammable, and corrosive. Some can be pyrophoric.[11][12] Handle them under an inert atmosphere and away from any sources of ignition or moisture.[8][13]
-
Anhydrous ethers (diethyl ether, THF) are extremely flammable and can form explosive peroxides. [8] Always use them in a well-ventilated fume hood and away from open flames or sparks.[9]
-
The reaction can be exothermic.[11] Maintain proper temperature control, especially during the addition of the Grignard reagent.[9]
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a flame-resistant lab coat, and gloves.[9][11]
-
It is advisable not to work alone when performing Grignard reactions, especially for the first time.[9][11]
Troubleshooting and Key Considerations
-
Low Yield: If the yield is low, it could be due to several factors:
-
Moisture: The presence of water will quench the Grignard reagent. Ensure all glassware is scrupulously dried and anhydrous solvents are used.[8]
-
Alpha-Protons: Nitriles with acidic alpha-protons can be deprotonated by the Grignard reagent, which acts as a base. This leads to the formation of an enolate and reduces the amount of Grignard reagent available for nucleophilic addition.[10]
-
Steric Hindrance: Significant steric hindrance in either the nitrile or the Grignard reagent can slow down the reaction rate.[14] In such cases, prolonged reaction times or the use of a catalyst, such as copper(I) salts, might be necessary.[5][10]
-
-
Reaction Solvent: While diethyl ether is a traditional solvent for Grignard reactions, THF is often preferred due to its higher boiling point and better ability to solvate the Grignard reagent.[9] The use of a co-solvent like toluene with diethyl ether has been reported to improve yields by reducing side reactions.[7]
Conclusion
The reaction between 4,4-dimethylpentanenitrile and a Grignard reagent is a highly effective method for the synthesis of ketones. By adhering to strict anhydrous conditions and carefully controlling the reaction parameters, researchers can achieve high yields of the desired product. This protocol provides a solid foundation for scientists and professionals in drug development and chemical research to successfully employ this valuable synthetic transformation.
References
-
Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Grignard and Organolithium Reactions with Nitriles. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Grignard Reaction of Nitriles. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH-switchable synthesis. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). 20.7: Chemistry of Nitriles. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nitriles to Ketones and Aldehydes. Retrieved from [Link]
-
Quora. (2022). What are Grignard reagent preparation precautions during preparation?. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch20: RLi or RMgX with Nitriles to Ketones. Retrieved from [Link]
-
American Chemical Society. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Shaalaa.com. (2023). How ketones are prepared from nitriles?. Retrieved from [Link]
-
University of California, Los Angeles. (2018). Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. Retrieved from [Link]
-
Lab Alley. (2024). SAFETY DATA SHEET. Retrieved from [Link]
-
Quora. (2018). What is the reaction of Grignard reagent with nitriles?. Retrieved from [Link]
-
Chegg.com. (2024). Solved Grignard Reagents with Nitriles:Draw the mechanism. Retrieved from [Link]
-
YouTube. (2024). Grignard Reaction of Nitriles #organicchemistry #organicchemistrytutor #grignard. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Reactions with Grignard Reagents. Retrieved from [Link]
-
WordPress.com. (2015). Reactions of Grignard reagents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4,4-Dimethylpentanenitrile. Retrieved from [Link]
Sources
- 1. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Nitriles to Ketones and Aldehydes - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. leah4sci.com [leah4sci.com]
- 7. quora.com [quora.com]
- 8. quora.com [quora.com]
- 9. dchas.org [dchas.org]
- 10. echemi.com [echemi.com]
- 11. acs.org [acs.org]
- 12. artscimedia.case.edu [artscimedia.case.edu]
- 13. media.laballey.com [media.laballey.com]
- 14. drmarkforeman.wordpress.com [drmarkforeman.wordpress.com]
Application Note: High-Purity Isolation of 4,4-Dimethylpentanenitrile via Laboratory-Scale Vacuum Fractional Distillation
Abstract: This document provides a comprehensive protocol for the purification of 4,4-Dimethylpentanenitrile on a laboratory scale. The inherent physical properties of this nitrile, particularly its boiling point, necessitate the use of vacuum fractional distillation to achieve high purity while preventing thermal decomposition. This guide is intended for researchers, chemists, and drug development professionals, offering a detailed methodology grounded in established chemical principles. We will elucidate the causality behind procedural choices, from apparatus assembly to post-distillation analysis, ensuring a reproducible and self-validating workflow.
Physicochemical Properties & Safety Imperatives
A thorough understanding of the target compound's properties is the foundation of a successful and safe purification protocol. 4,4-Dimethylpentanenitrile is a substituted alkyl nitrile with characteristics that directly inform the choice of distillation parameters.
Key Data Summary:
| Property | Value | Significance & Rationale |
| Molecular Formula | C₇H₁₃N | Provides the basic chemical identity.[1][2] |
| Molecular Weight | 111.18 g/mol | Essential for stoichiometric calculations in related syntheses.[1] |
| Boiling Point | 53-55 °C at 7 Torr | This sub-atmospheric boiling point is critical. It indicates a high atmospheric boiling point where the compound may be thermally unstable. Therefore, vacuum distillation is the mandated approach to lower the boiling point to a safe temperature.[2] |
| Predicted Density | 0.808 g/cm³ | Useful for mass-to-volume conversions.[2] |
| CAS Number | 15673-05-9 | For unambiguous identification.[2] |
Safety & Handling: 4,4-Dimethylpentanenitrile is classified as a hazardous substance. Strict adherence to safety protocols is non-negotiable.
-
GHS Hazards: The compound is harmful if swallowed, inhaled, or in contact with skin. It is a known skin and serious eye irritant.[1]
-
Required PPE: Always handle this chemical within a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves (double-gloving recommended), a flame-resistant lab coat, and chemical splash goggles with a face shield.[3]
-
Engineering Controls: The distillation apparatus must be assembled in a well-ventilated fume hood. All heating elements (mantles) must be connected to a variable power controller and positioned on a lab jack for rapid removal if necessary.
The Principle: Vacuum Fractional Distillation
Distillation separates components of a liquid mixture based on differences in their boiling points.[4][5] For the purification of 4,4-Dimethylpentanenitrile from typical synthetic impurities (e.g., residual solvents, starting materials, or side-products), a sophisticated approach is required.
-
Why Vacuum? As noted, many organic compounds, especially those with functional groups like nitriles, can decompose, polymerize, or oxidize at the high temperatures required for atmospheric distillation.[4] By reducing the system pressure, we lower the boiling point of all components, allowing for distillation at a significantly lower, non-destructive temperature.
-
Why Fractional? Simple distillation is only effective for separating liquids with vastly different boiling points (>70 °C) or for separating a volatile liquid from a non-volatile solid.[4] Impurities in a typical crude reaction mixture often have boiling points close to the target compound. A fractionating column, placed between the distillation flask and the condenser, provides a large surface area (via glass beads, rings, or its own intricate design like a Vigreux column) for successive vaporization-condensation cycles.[6] Each cycle, or "theoretical plate," enriches the vapor in the more volatile component, leading to a much finer separation.[6][7]
Materials and Equipment
Chemicals & Consumables:
-
Crude 4,4-Dimethylpentanenitrile
-
Boiling chips or magnetic stir bar
-
Dry ice and acetone (or isopropanol) for cold trap
-
High-vacuum grease
-
K-type thermocouple wire (optional, for pot temperature)
Glassware & Apparatus:
-
Two-neck or three-neck round-bottom flask (distilling pot)
-
Heating mantle appropriate for the flask size
-
Variable power controller (Variac) and magnetic stirrer
-
Fractionating column (Vigreux column, 20-30 cm, is suitable)
-
Distillation head with a port for a thermometer/thermocouple
-
Liebig or Allihn condenser
-
Vacuum take-off adapter (pig or cow type for multiple fractions is recommended)
-
Receiving flasks (appropriately sized for expected fractions)
-
Glass thermometer (-10 to 200 °C range) or thermocouple adapter
-
Cold trap (Dewar-style)
-
Laboratory vacuum pump (two-stage rotary vane pump)
-
Thick-walled vacuum tubing
-
Keck clips for securing glass joints
-
Lab jacks for heating mantle and cold trap
Detailed Experimental Protocol
Pre-Distillation: Assembly and System Integrity
-
Charge the Flask: Add the crude 4,4-Dimethylpentanenitrile to the distilling flask, filling it to no more than two-thirds of its volume. Add a few boiling chips or a PTFE-coated magnetic stir bar.
-
Assemble Glassware: Assemble the distillation apparatus as shown in the workflow diagram (Section 5). Ensure the fractionating column is vertical. Lightly apply vacuum grease to all ground-glass joints to ensure a good seal.
-
Expertise Note: The thermometer bulb must be positioned correctly: the top of the bulb should be level with the bottom of the side-arm leading to the condenser. This ensures the temperature of the vapor entering the condenser is accurately measured.[6]
-
-
Secure Joints: Use Keck clips on all standard taper joints to prevent separation under vacuum.
-
Prepare Cold Trap: Fill the cold trap Dewar with a slurry of dry ice and acetone or isopropanol. This is a critical step to protect the vacuum pump from volatile organic vapors.
-
System Leak Check: Connect the apparatus to the vacuum pump via the cold trap. Briefly evacuate the system and close it off from the pump. A stable pressure reading on a manometer indicates a leak-free system.
The Distillation Process: A Step-by-Step Guide
-
Engage Stirring: If using a stir bar, begin stirring at a moderate rate to ensure smooth boiling.
-
Apply Full Vacuum: Open the system to the vacuum pump and allow the pressure to stabilize at the lowest achievable level (ideally <10 Torr).
-
Initiate Heating: Place the heating mantle under the distilling flask, supported by a lab jack. Begin heating gently and gradually increase the power.
-
Causality: Rapid heating can cause "bumping" (violent boiling) and flood the fractionating column, ruining the separation efficiency.
-
-
Observe Reflux: Watch for a ring of condensing vapor to slowly ascend the fractionating column. A slow, steady ascent is indicative of good separation across the theoretical plates.[6] If the ascent is too fast, reduce the heat. If it stalls, increase the heat slightly.
-
Collect the Forerun: The first liquid to distill over is the "forerun." This fraction will contain low-boiling impurities, such as residual solvents from the synthesis. The vapor temperature will typically be low and may fluctuate. Collect this fraction in the first receiving flask and isolate it.
-
Identify the Main Fraction: After the forerun is removed, the vapor temperature should rise and then stabilize at a constant value. This plateau is the boiling point of your target compound at the system's pressure.[6] When this stable temperature is reached, switch to a new, clean receiving flask.
-
Collect the Pure Product: Collect the distillate as long as the vapor temperature remains constant. Record the stable temperature and the system pressure. If the temperature begins to drop, it signifies the desired product is nearly exhausted. If it rises sharply, higher-boiling impurities are beginning to distill. In either case, stop collecting the main fraction.
-
Shutdown: Once the main fraction is collected, lower and turn off the heating mantle. Allow the system to cool completely before venting.
-
Trustworthiness: Venting a hot system to air can cause oxygen to rush in and potentially react with the hot organic material, creating a fire or explosion hazard.
-
Post-Distillation: Analysis and Storage
-
Vent the System: Once cool, slowly vent the system, preferably with an inert gas like nitrogen or argon, before disconnecting the receiving flask.
-
Characterize Product: Determine the yield of the purified product.
-
Verify Purity (Self-Validation): The protocol's success is validated by purity analysis.
-
Gas Chromatography (GC): An excellent method to determine purity and identify any remaining trace impurities.
-
NMR Spectroscopy: ¹H and ¹³C NMR can confirm the structure and detect impurities. Published spectral data can serve as a reference.[8]
-
Refractive Index: A quick physical constant measurement that can be compared to literature values. A sharp, constant refractive index across the main fraction indicates high purity.[9]
-
-
Storage: Store the purified 4,4-Dimethylpentanenitrile in a tightly sealed container, possibly under an inert atmosphere (N₂ or Ar), to prevent contamination.
Process Workflow Visualization
Caption: Workflow for the vacuum fractional distillation of 4,4-Dimethylpentanenitrile.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Bumping / Unstable Boiling | Heating too rapidly; exhausted boiling chips; inefficient stirring. | Reduce heating rate; add fresh boiling chips (after cooling and venting); increase stir rate. |
| Pressure Fluctuations | A leak in the system; pump oil is old or contaminated; cold trap is not cold enough. | Re-check all joints and tubing for leaks; change the vacuum pump oil; ensure the cold trap is properly filled with a dry ice/solvent slurry. |
| No Distillate Collection | Insufficient heating; system pressure is too high; condenser water is too cold (for very low-boiling compounds). | Increase heating mantle temperature gradually; check for leaks or pump issues to lower pressure; reduce coolant flow rate (rarely needed for this compound). |
| Flooded Column | Heating rate is too high, causing vapor velocity to be excessive. | Immediately lower or remove the heating mantle to allow the column to drain. Resume heating at a much slower rate. |
| Temperature Drops During Main Fraction | The compound of interest has been mostly distilled. | Stop collecting the main fraction. Switch to a new flask to collect the final residue or stop the distillation. |
References
-
4,4-Dimethylpentanenitrile | C7H13N | CID 12656145 , PubChem - NIH. [Link]
-
Cas 15673-05-9, 4,4-dimethylpentanenitrile(SALTDATA: FREE) , LookChem. [Link]
-
the preparation of nitriles , Chemguide. [Link]
-
Preparation of Nitriles , Chemistry LibreTexts. [Link]
- Purification of nitriles - US2388506A, Google P
-
Purification: Fractional Distillation , University of Rochester Department of Chemistry. [Link]
-
How To: Purify by Distillation , University of Rochester Department of Chemistry. [Link]
-
Fractional distillation , Wikipedia. [Link]
-
Distillation used to Purify Chemicals, Separate Mixtures & Recover Solvents in Chemical Processes , OMICS International. [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry , ACS Publications. [Link]
Sources
- 1. 4,4-Dimethylpentanenitrile | C7H13N | CID 12656145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cas 15673-05-9,4,4-dimethylpentanenitrile(SALTDATA: FREE) | lookchem [lookchem.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. How To [chem.rochester.edu]
- 5. omicsonline.org [omicsonline.org]
- 6. Purification [chem.rochester.edu]
- 7. Fractional distillation - Wikipedia [en.wikipedia.org]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. US2388506A - Purification of nitriles - Google Patents [patents.google.com]
A Robust GC-MS Method for the Definitive Purity Assessment of 4,4-Dimethylpentanenitrile
An Application Note from the Desk of a Senior Application Scientist
Abstract
This application note presents a comprehensive and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the high-resolution separation and accurate purity determination of 4,4-Dimethylpentanenitrile. Designed for researchers, process chemists, and quality control analysts, this guide provides a step-by-step protocol, the scientific rationale behind key methodological choices, and a full validation summary in accordance with International Council for Harmonisation (ICH) guidelines.[1] The method demonstrates excellent specificity, linearity, accuracy, and precision, making it suitable for routine quality control and critical drug development applications where compound purity is paramount.
Introduction: The Analytical Imperative
4,4-Dimethylpentanenitrile, a branched aliphatic nitrile, serves as a crucial building block and intermediate in the synthesis of complex organic molecules, including pharmaceuticals and specialty chemicals. Its chemical structure, featuring a tert-butyl group, imparts unique properties to target molecules. However, the presence of impurities—such as isomers, residual starting materials, or by-products like alkylamines—can significantly impact reaction yields, safety profiles, and the quality of the final product.[2]
Therefore, a reliable and robust analytical method to assess its purity is not merely a quality control checkpoint but a fundamental necessity. Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for this challenge, offering the high separation efficiency of gas chromatography and the definitive identification power of mass spectrometry.[3] This note details a method optimized for the volatility and chemical nature of 4,4-Dimethylpentanenitrile.
Foundational Principles: Why GC-MS?
The choice of GC-MS is predicated on its dual capabilities. Gas chromatography separates volatile compounds based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.[4] For 4,4-Dimethylpentanenitrile and its likely impurities, which are volatile and thermally stable, GC provides the necessary resolving power.
Mass spectrometry then acts as a highly specific detector. As separated components elute from the GC column, they are ionized—typically by electron impact (EI)—and fragmented into characteristic patterns.[5] This fragmentation "fingerprint" allows for unambiguous identification of the main compound and characterization of unknown impurities. The mass spectrometer's ability to operate in both full scan mode (for identifying unknowns) and selected ion monitoring (SIM) mode (for quantifying trace analytes) provides unparalleled versatility.
Comprehensive Experimental Protocol
This section provides a detailed, step-by-step methodology for the analysis. The rationale behind each parameter is explained to empower the analyst to adapt the method if necessary.
Materials and Reagents
-
4,4-Dimethylpentanenitrile Reference Standard: Purity ≥ 99.5%
-
Solvent: Dichloromethane (DCM) or Hexane, GC-MS grade or equivalent purity.
-
Vials: 2 mL amber glass autosampler vials with PTFE-lined septa.[6]
Causality Note: The choice of a high-purity, volatile, and non-polar to moderately polar solvent like DCM or hexane is critical.[7] These solvents ensure complete dissolution of the nitrile without interfering with the chromatography or damaging the GC column. Amber vials are recommended to protect potentially light-sensitive impurities.
Sample and Standard Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of 4,4-Dimethylpentanenitrile reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.
-
Working Standard (100 µg/mL): Pipette 1 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the solvent. This concentration is suitable for method validation experiments.
-
Sample Preparation (for Purity Assay): Accurately weigh approximately 10 mg of the 4,4-Dimethylpentanenitrile sample to be tested into a 10 mL volumetric flask. Dissolve and dilute to volume with the solvent. This creates a ~1000 µg/mL solution. The high concentration is necessary to ensure that low-level impurities are above the detection limit.
Causality Note: Preparing samples at a relatively high concentration is a standard practice in purity analysis to facilitate the detection and quantification of impurities that may be present at levels of 0.1% or lower.[8]
Instrumentation and Chromatographic Conditions
The method was developed on a standard capillary GC-MS system. The parameters listed below are a validated starting point and may be adapted for equivalent instrumentation.
| Parameter | Value / Description | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides robust and repeatable chromatographic performance. |
| MS System | Agilent 5977B MSD or equivalent | Offers the sensitivity and scanning speed required for purity analysis. |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar 5% phenyl-methylpolysiloxane column provides excellent resolution for a wide range of volatile and semi-volatile compounds, including aliphatic nitriles and potential impurities. |
| Injection Volume | 1.0 µL | A standard volume for capillary GC. |
| Injector Temp. | 250 °C | Ensures rapid and complete volatilization of the analyte without thermal degradation. |
| Split Ratio | 50:1 | Prevents column overloading from the high-concentration main peak while allowing sufficient mass transfer of trace impurities onto the column. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing optimal efficiency. Constant flow mode ensures stable retention times. |
| Oven Program | Initial: 50 °C, hold for 2 minRamp: 15 °C/min to 250 °CHold: 5 min | The initial hold separates highly volatile impurities. The temperature ramp allows for the elution of the main peak and any less volatile impurities within a reasonable run time. |
| Transfer Line Temp. | 280 °C | Prevents condensation of analytes between the GC and MS.[9] |
| MS Source Temp. | 230 °C | Standard temperature for robust ionization. |
| MS Quad Temp. | 150 °C | Standard temperature for stable mass filtering. |
| Ionization Mode | Electron Ionization (EI) @ 70 eV | Standard EI energy provides reproducible fragmentation patterns that are comparable to library spectra (e.g., NIST).[9] |
| Scan Range | m/z 35 - 350 | A wide scan range captures the molecular ion (if present) and all significant fragment ions of the parent compound and potential impurities. |
Data Analysis and Purity Calculation
-
Identification: The 4,4-Dimethylpentanenitrile peak is identified by its retention time (matching the reference standard) and its mass spectrum. The mass spectrum should be compared to a reference spectrum or confirmed by interpreting its fragmentation pattern (see Section 5).
-
Impurity Detection: Integrate all peaks in the total ion chromatogram (TIC) besides the main peak and the solvent peak.
-
Purity Calculation (Area Percent): The purity is calculated using the area percent method, which assumes that all compounds have a similar response factor in the detector. This is a common and accepted approach for purity analysis when impurity standards are not available.[8]
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Causality Note: While area percent is a straightforward approach, for the highest accuracy, relative response factors (RRFs) should be determined for known impurities if their standards are available. However, for general purity screening, area percent provides a reliable estimate.
Understanding the Mass Spectrum of 4,4-Dimethylpentanenitrile
A key aspect of a self-validating method is the ability to confirm the identity of the primary analyte without ambiguity. The molecular weight of 4,4-Dimethylpentanenitrile (C₇H₁₃N) is 111.18.[10] While the molecular ion peak (m/z 111) may be weak or absent in nitriles, the fragmentation pattern is highly informative.[11]
Expected Fragmentation Pattern:
-
[M-1]+ at m/z 110: Loss of an α-hydrogen, a common feature in nitriles.[12]
-
[M-15]+ at m/z 96: Loss of a methyl group (•CH₃) from the tert-butyl moiety.
-
[M-27]+ at m/z 84: Loss of HCN, a characteristic fragmentation for some nitriles.
-
[M-42]+ at m/z 69: Loss of propylene (C₃H₆) via a rearrangement process.
-
Base Peak at m/z 57: Represents the stable tert-butyl cation [(CH₃)₃C]⁺, resulting from cleavage of the C-C bond beta to the nitrile group. This is expected to be the most abundant ion.
Caption: Overall workflow for GC-MS purity analysis.
Conclusion
This application note provides a thoroughly developed and validated GC-MS method for the purity analysis of 4,4-Dimethylpentanenitrile. By explaining the scientific rationale behind the chosen parameters and incorporating a comprehensive validation plan, this protocol serves as a trustworthy and authoritative guide for scientists in pharmaceutical and chemical industries. The method's high specificity, accuracy, and precision ensure reliable and defensible data, supporting critical stages of research, development, and quality control.
References
-
Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.17 - Fragmentation of Nitriles. Whitman College. Available at: [Link]
-
Chromatography Online. (2014). Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS. Chromatography Online. Available at: [Link]
-
Millership, J. S., & Woolfson, A. D. (1996). Gas and Liquid Chromatographic Investigations into Alkylnitrile Compounds Containing Amine Impurities. Journal of Liquid Chromatography & Related Technologies, 19(17-18), 2829-2837. Available at: [Link]
-
University of Arizona. Mass Spectrometry: Fragmentation. University of Arizona. Available at: [Link]
-
Sojak, L., et al. (2014). Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC-MS. ResearchGate. Available at: [Link]
-
Perez-Prior, M. T., et al. (2017). Fragmentation pathway involving the nitrile form of diethyl-2-cyano-3-methyl-2-pentenodiate. ResearchGate. Available at: [Link]
-
University of California, Davis. Sample Preparation Guidelines for GC-MS. UC Davis Mass Spectrometry Facilities. Available at: [Link]
-
McLafferty, F. W. (1957). Mass Spectrometric Analysis. Aliphatic Nitriles. Analytical Chemistry, 29(12), 1782-1789. Available at: [Link]
-
Medicilon. (2024). Common Sample Preparation Techniques for GC-MS Analysis. Medicilon. Available at: [Link]
-
SCION Instruments. (2023). Sample preparation GC-MS. SCION Instruments. Available at: [Link]
-
Nalliboyina, S., & Singh, S. B. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. World Journal of Advanced Research and Reviews, 24(03), 1563–1571. Available at: [Link]
-
Api, A. M., et al. (2019). Structures and electron impact ionization mass spectra of geranyl nitrile (A) and citronellyl nitrile (B). ResearchGate. Available at: [Link]
-
Reddy, Y. R., & Kumar, K. A. (2015). A Review on GC-MS and Method Development and Validation. International Journal of Pharmaceutical Quality Assurance, 6(2), 35-39. Available at: [Link]
-
Shanaida, M., et al. (2022). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Molecules, 27(21), 7244. Available at: [Link]
-
Organomation. (2024). Navigating the Nuances of Sample Preparation for LC-MS and GC-MS. Organomation. Available at: [Link]
-
Pandey, P. K. (2025). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. Pharma Beginners. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12656145, 4,4-Dimethylpentanenitrile. PubChem. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
Kumar, A., et al. (2014). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. International Institute for Science, Technology and Education (IISTE). Available at: [Link]
-
Agilent Technologies. (2016). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. Agilent Technologies. Available at: [Link]
Sources
- 1. researchtrendsjournal.com [researchtrendsjournal.com]
- 2. tandfonline.com [tandfonline.com]
- 3. impactfactor.org [impactfactor.org]
- 4. iiste.org [iiste.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 7. Sample preparation GC-MS [scioninstruments.com]
- 8. agilent.com [agilent.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. 4,4-Dimethylpentanenitrile | C7H13N | CID 12656145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. GCMS Section 6.17 [people.whitman.edu]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
Application Note: A Practical Guide to the ¹H and ¹³C NMR Spectral Assignment of 4,4-Dimethylpentanenitrile
Abstract: This technical guide provides a detailed protocol and in-depth analysis for the complete ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral assignment of 4,4-dimethylpentanenitrile. This document is designed for researchers, scientists, and professionals in drug development, offering a blend of theoretical principles and practical experimental guidance. The causality behind experimental choices is explained, and all protocols are presented to ensure reproducibility and accuracy.
Introduction: The Imperative of Unambiguous Structural Elucidation
In the realm of chemical research and pharmaceutical development, the unequivocal confirmation of a molecule's structure is a foundational requirement. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique for the structural elucidation of organic compounds in solution. 4,4-Dimethylpentanenitrile serves as an excellent model compound for illustrating fundamental NMR assignment principles due to its distinct and well-resolved proton and carbon environments. This application note will walk through the predictive theory, experimental procedure, and detailed spectral interpretation for this molecule.
Theoretical Framework: Predicting the NMR Landscape
Before any experimental work, a theoretical prediction of the ¹H and ¹³C NMR spectra provides a roadmap for the subsequent analysis. The structure of 4,4-dimethylpentanenitrile features a nitrile group and a bulky tert-butyl group, which create distinct electronic environments.
Predicted ¹H NMR Spectrum
Based on the molecular structure, three unique proton signals are anticipated:
-
Protons on C5 (α to -CN): The two protons on the carbon adjacent to the electron-withdrawing nitrile group are expected to be the most deshielded, appearing furthest downfield. Their chemical shift is predicted to be in the range of 2.0-3.0 ppm.[1][2]
-
Protons on C3 (β to -CN): The two protons on the carbon beta to the nitrile are in a standard aliphatic environment and are expected to have a chemical shift in the typical alkane region.
-
Protons on C1 (tert-Butyl group): The nine equivalent protons of the three methyl groups on the tert-butyl group will produce a single, intense signal. Due to the lack of adjacent protons, this signal will be a singlet and is expected to be the most upfield signal.
Predicted ¹³C NMR Spectrum
For the ¹³C NMR spectrum, five distinct carbon signals are expected:
-
Nitrile Carbon (C6): The carbon of the nitrile group is characteristically found in the 115-130 ppm region of the spectrum.[1][3]
-
Quaternary Carbon (C2): The quaternary carbon of the tert-butyl group will likely have a weak signal due to the absence of directly attached protons.
-
Methylene Carbons (C3 and C5): The two methylene carbons will have distinct chemical shifts due to their different proximities to the nitrile group. The carbon alpha to the nitrile (C5) will be more deshielded than the beta carbon (C3).
-
Methyl Carbons (C1): The three equivalent methyl carbons of the tert-butyl group will give rise to a single, strong signal in the upfield aliphatic region.
Experimental Protocol: From Sample Preparation to Data Acquisition
A meticulously executed experimental protocol is critical for obtaining high-quality, interpretable NMR data.
Sample Preparation: A Foundation for Quality Spectra
-
Compound Purity: Ensure the 4,4-dimethylpentanenitrile sample is of high purity to avoid signals from contaminants that can complicate spectral interpretation.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this non-polar compound. Deuterated solvents are essential to avoid large solvent signals in the ¹H NMR spectrum and to provide a lock signal for the spectrometer.[4][5]
-
Concentration: For a small molecule (MW < 1000 g/mol ), a concentration of 5-25 mg in 0.6 mL of solvent is typically sufficient for ¹H NMR, while 50-100 mg is recommended for ¹³C NMR to obtain a good signal-to-noise ratio in a reasonable time.[4][6]
-
Procedure: a. Weigh the desired amount of 4,4-dimethylpentanenitrile in a clean, dry vial. b. Add approximately 0.6 mL of CDCl₃. c. Gently agitate the vial to ensure complete dissolution. d. Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution into a clean, high-quality 5 mm NMR tube.[5][7] e. Cap the NMR tube and label it clearly.
NMR Data Acquisition
The following parameters are suggested for a 400 MHz NMR spectrometer.
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | 400 MHz | 100 MHz |
| Solvent | CDCl₃ | CDCl₃ |
| Temperature | 298 K | 298 K |
| Pulse Program | Standard single pulse | Proton-decoupled single pulse |
| Number of Scans | 16 | 1024 or more |
| Relaxation Delay | 1-2 seconds | 2 seconds |
| Spectral Width | 0-12 ppm | 0-220 ppm |
| Referencing | Residual CHCl₃ at 7.26 ppm | CDCl₃ at 77.16 ppm |
Spectral Interpretation and Assignment
The acquired spectra are processed using Fourier transformation, phasing, and baseline correction. The resulting spectra are then analyzed for chemical shift, integration (for ¹H), and multiplicity.
¹H NMR Spectral Assignment for 4,4-Dimethylpentanenitrile
The ¹H NMR spectrum exhibits three distinct singlets, consistent with our predictions.
| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| A | 2.29 | Singlet | 2H | -CH ₂-CN |
| B | 1.61 | Singlet | 2H | -CH ₂-C(CH₃)₃ |
| C | 1.03 | Singlet | 9H | -C(CH ₃)₃ |
-
Signal A (2.29 ppm): This singlet, integrating to two protons, is the furthest downfield and is assigned to the methylene protons alpha to the electron-withdrawing nitrile group.
-
Signal B (1.61 ppm): The singlet at 1.61 ppm, with an integration of two protons, corresponds to the methylene protons beta to the nitrile group.
-
Signal C (1.03 ppm): The most upfield and most intense signal, integrating to nine protons, is assigned to the equivalent methyl protons of the tert-butyl group.
¹³C NMR Spectral Assignment for 4,4-Dimethylpentanenitrile
The proton-decoupled ¹³C NMR spectrum shows five signals, confirming the presence of five unique carbon environments.
| Signal Label | Chemical Shift (δ, ppm) | Assignment |
| 1 | 124.0 | -C N |
| 2 | 46.5 | -C H₂-C(CH₃)₃ |
| 3 | 31.9 | -C (CH₃)₃ |
| 4 | 29.5 | -C(C H₃)₃ |
| 5 | 18.0 | -C H₂-CN |
-
Signal 1 (124.0 ppm): This signal falls squarely in the expected range for a nitrile carbon.[1][3]
-
Signal 2 (46.5 ppm): Assigned to the methylene carbon beta to the nitrile.
-
Signal 3 (31.9 ppm): The quaternary carbon of the tert-butyl group.
-
Signal 4 (29.5 ppm): The intense signal corresponding to the three equivalent methyl carbons.
-
Signal 5 (18.0 ppm): Assigned to the methylene carbon alpha to the nitrile group.
Visualizing the Assignment and Workflow
Graphical representations can aid in understanding the molecular assignments and the experimental process.
Molecular Structure with NMR Assignments
Caption: Structure of 4,4-dimethylpentanenitrile with annotated ¹H and ¹³C NMR chemical shifts.
Experimental and Analytical Workflow
Caption: A streamlined workflow from sample preparation to final spectral assignment.
Conclusion
The ¹H and ¹³C NMR spectra of 4,4-dimethylpentanenitrile have been successfully acquired and unambiguously assigned. The experimental data align perfectly with theoretical predictions based on fundamental NMR principles. This application note provides a robust and replicable protocol for the structural verification of similar small organic molecules, underscoring the power of NMR spectroscopy as a cornerstone of modern chemical analysis.
References
-
Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]
-
Emory University, Department of Chemistry. Small molecule NMR sample preparation. [Link]
-
University College London, Faculty of Mathematical & Physical Sciences. Sample Preparation. [Link]
-
University of Ottawa, Department of Chemistry and Biomolecular Sciences. NMR Sample Preparation. [Link]
-
NC State University Libraries. Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
Scribd. NMR Sample Preparation Guide. [Link]
-
University of Calgary, Department of Chemistry. Spectroscopic Analysis of Nitriles. [Link]
-
TheElkchemist. NMR Spectroscopy | Interpreting Spectra | Nitrile. [Link]
-
Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
National Center for Biotechnology Information. 4,4-Dimethylpentanenitrile. PubChem Compound Summary for CID 12656145. [Link]
-
Chemistry Blog. Nitrile NMR. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chemistry: Nitrile NMR [openchemistryhelp.blogspot.com]
- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. sites.bu.edu [sites.bu.edu]
- 6. scribd.com [scribd.com]
- 7. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
Application Notes and Protocols: Leveraging 4,4-Dimethylpentanenitrile in Fragment-Based Drug Discovery
Abstract
Fragment-Based Drug Discovery (FBDD) has solidified its position as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2][3] This approach relies on screening small, low-complexity molecules, or "fragments," which typically exhibit weak binding but do so with high ligand efficiency.[4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the potential application of 4,4-dimethylpentanenitrile as a valuable fragment in FBDD campaigns. We will explore the rationale for its inclusion in fragment libraries and provide detailed protocols for its use in primary screening campaigns using Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Surface Plasmon Resonance (SPR).
Introduction to Fragment-Based Drug Discovery (FBDD)
FBDD is a rational drug design strategy that begins with the identification of low-molecular-weight fragments (typically < 300 Da) that bind to a biological target of interest.[5][6] These initial "hits" usually have low affinity (in the micromolar to millimolar range) but provide high-quality starting points for optimization into potent lead compounds. The core principle of FBDD is that smaller molecules can explore chemical space more effectively than larger, more complex molecules.[3][4] By starting with simple fragments, FBDD can lead to lead compounds with improved physicochemical properties and better ligand efficiency. This methodology has proven successful in developing inhibitors for challenging targets, including those once considered "undruggable."[1]
The Case for 4,4-Dimethylpentanenitrile as a Valuable Fragment
The selection of fragments for a screening library is a critical step in any FBDD program.[3] A well-designed library should be diverse in terms of shape, pharmacophoric elements, and physicochemical properties, while adhering to general guidelines like the "Rule of Three" (Ro3).[6][7]
4,4-Dimethylpentanenitrile is a compelling candidate for inclusion in a fragment library for several reasons:
-
Physicochemical Properties and "Rule of Three" Compliance: A molecule's suitability as a fragment is often assessed by the "Rule of Three" (Ro3), which suggests a molecular weight ≤ 300 Da, cLogP ≤ 3, and the number of hydrogen bond donors and acceptors each ≤ 3.[6][7] 4,4-Dimethylpentanenitrile aligns well with these criteria.
| Property | Value | Source |
| Molecular Formula | C7H13N | [8] |
| Molecular Weight | 111.18 g/mol | [8] |
| IUPAC Name | 4,4-dimethylpentanenitrile | [8] |
| Boiling Point | 53-55 °C at 7 Torr | [9] |
| Hydrogen Bond Acceptors | 1 (the nitrile nitrogen) | (Calculated) |
| Hydrogen Bond Donors | 0 | (Calculated) |
| cLogP | ~2.0 (Estimated) | (Estimated) |
| Rotatable Bonds | 3 | (Calculated) |
-
The Role of the Aliphatic Nitrile: The nitrile group is a versatile functional group found in over 30 FDA-approved pharmaceuticals.[10][11] In a fragment context, an aliphatic nitrile is particularly interesting. The nitrile's linear geometry and small size allow it to probe narrow pockets within a protein's binding site. The nitrogen atom's lone pair of electrons enables it to act as a hydrogen bond acceptor, a key interaction for molecular recognition.[12] Furthermore, the nitrile group is generally metabolically stable and can improve the pharmacokinetic profile of a compound.[13]
-
The Influence of the Tert-butyl Group: The 4,4-dimethyl (or tert-butyl) moiety provides a distinct lipophilic and sterically bulky feature. This group can effectively explore hydrophobic pockets in a target protein. Its defined three-dimensional shape can provide valuable Structure-Activity Relationship (SAR) data early in the discovery process, guiding subsequent fragment evolution.
-
Synthetic Tractability: A key consideration for any fragment hit is the ease with which it can be chemically modified. 4,4-Dimethylpentanenitrile provides clear vectors for chemical elaboration, allowing for fragment growing or linking strategies to enhance binding affinity.
Experimental Workflows and Protocols
The detection of weak fragment binding requires highly sensitive biophysical techniques.[14][15] Below are detailed protocols for screening 4,4-dimethylpentanenitrile using three common FBDD methods.
FBDD Workflow Overview
The general workflow for a fragment screening campaign is depicted below.
Caption: General workflow for a Fragment-Based Drug Discovery campaign.
Protocol 1: NMR-Based Screening (Ligand-Observed)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for FBDD, capable of reliably identifying weak binding events.[6][16][17] Ligand-observed methods, such as Saturation Transfer Difference (STD) NMR, are particularly well-suited for primary screening.
Objective: To identify binding of 4,4-dimethylpentanenitrile to the target protein by observing the transfer of saturation from the protein to the ligand.
Materials:
-
Target protein (e.g., 10-50 µM in appropriate NMR buffer, e.g., 50 mM phosphate, 150 mM NaCl, pH 7.4, in 99.9% D₂O)
-
4,4-Dimethylpentanenitrile stock solution (e.g., 100 mM in d6-DMSO)
-
NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe
Methodology:
-
Sample Preparation:
-
Prepare a solution of the target protein at the desired concentration (e.g., 20 µM).
-
Add 4,4-dimethylpentanenitrile to the protein solution to a final concentration of 200 µM. Ensure the final DMSO concentration is low (<1%) to avoid protein denaturation.
-
Prepare a reference sample containing only 4,4-dimethylpentanenitrile at the same concentration in the same buffer, without the protein.
-
-
NMR Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum of the reference sample to identify the chemical shifts of 4,4-dimethylpentanenitrile.
-
For the protein-ligand sample, acquire an STD-NMR spectrum. This involves two experiments:
-
On-resonance spectrum: Selectively saturate a region of the protein's proton spectrum (e.g., at -1 ppm) where no ligand signals are present.
-
Off-resonance spectrum: Irradiate a region far from any protein or ligand signals (e.g., at 40 ppm).
-
-
The STD effect is observed by subtracting the on-resonance spectrum from the off-resonance spectrum.
-
-
Data Analysis:
-
In the resulting difference spectrum, signals will only be present for protons of the ligand that are in close proximity to the saturated protein, thus indicating binding.
-
The presence of signals corresponding to the protons of 4,4-dimethylpentanenitrile confirms it as a "hit."
-
The relative intensity of the signals can provide information about which part of the fragment is closest to the protein surface.
-
Protocol 2: X-ray Crystallography Screening
X-ray crystallography provides unambiguous evidence of fragment binding and delivers high-resolution structural information about the binding mode, which is invaluable for structure-based design.[14][18][19][20]
Objective: To determine if 4,4-dimethylpentanenitrile binds to the target protein and to identify its binding site and orientation.
Materials:
-
Crystals of the target protein, grown in a condition that is robust and allows for soaking.
-
4,4-Dimethylpentanenitrile stock solution (e.g., 500 mM in DMSO or another suitable solvent).
-
Cryoprotectant solution (e.g., mother liquor supplemented with 25% glycerol).
-
X-ray diffraction equipment (synchrotron source is highly recommended).
Methodology:
-
Crystal Soaking:
-
Prepare a soaking solution by adding 4,4-dimethylpentanenitrile to the crystal mother liquor to a final concentration of 10-50 mM. The optimal concentration must be determined empirically to balance binding occupancy with potential crystal damage.
-
Transfer a protein crystal into a drop of the soaking solution.
-
Incubate for a period ranging from minutes to several hours.
-
-
Cryo-cooling:
-
Briefly transfer the soaked crystal to a cryoprotectant solution.
-
Loop the crystal and flash-cool it in liquid nitrogen.
-
-
Data Collection and Processing:
-
Collect a high-resolution X-ray diffraction dataset from the cooled crystal.
-
Process the data using standard software (e.g., XDS or HKL2000) to obtain electron density maps.
-
-
Structure Solution and Analysis:
-
Solve the structure by molecular replacement using a known structure of the protein (apo form).
-
Carefully inspect the resulting difference electron density map (Fo-Fc) for positive density that corresponds to the size and shape of 4,4-dimethylpentanenitrile.
-
If clear density is observed, model the fragment into the density and refine the structure. The final model will reveal the precise interactions between the fragment and the protein.
-
Protocol 3: Surface Plasmon Resonance (SPR) Screening
SPR is a label-free biophysical technique that can detect and quantify binding events in real-time, making it suitable for primary fragment screening.[15][21][22][23]
Objective: To detect the binding of 4,4-dimethylpentanenitrile to the immobilized target protein and estimate its binding affinity (KD).
Materials:
-
SPR instrument (e.g., Biacore, a Cytiva brand).
-
Sensor chip (e.g., CM5 chip).
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
Purified target protein.
-
4,4-Dimethylpentanenitrile in a concentration series (e.g., 1 µM to 1 mM) in running buffer.
-
Running buffer (e.g., HBS-EP+), with DMSO concentration matched to the samples.
Methodology:
-
Protein Immobilization:
-
Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry. Aim for an immobilization level that will yield a sufficient signal (e.g., 5,000-10,000 Response Units, RU).
-
Use one flow cell as a reference surface (activated and blocked without protein) to subtract non-specific binding and bulk refractive index changes.
-
-
Binding Analysis:
-
Prepare a concentration series of 4,4-dimethylpentanenitrile in running buffer. It is critical to match the DMSO concentration in the running buffer and the samples to minimize solvent effects.[15][23]
-
Inject the different concentrations of the fragment over the protein and reference surfaces.
-
Monitor the binding response (in RU) in real-time.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.
-
Plot the steady-state binding response against the concentration of 4,4-dimethylpentanenitrile.
-
Fit the data to a steady-state affinity model to determine the equilibrium dissociation constant (KD). A measurable KD in the µM-mM range would classify 4,4-dimethylpentanenitrile as a hit.
-
Caption: Potential binding mode of 4,4-dimethylpentanenitrile in a target pocket.
Hit-to-Lead Evolution
Identifying 4,4-dimethylpentanenitrile as a hit is the first step. The subsequent, crucial phase is hit-to-lead optimization.[4] Structural information from X-ray crystallography or NMR would be used to guide the synthetic elaboration of the fragment. For instance:
-
Fragment Growing: If the tert-butyl group is buried in a hydrophobic pocket, modifications could be made to the other end of the molecule to pick up additional interactions.
-
Fragment Linking: If another fragment is found to bind in a proximal site, a linker could be designed to connect the two fragments, potentially leading to a dramatic increase in affinity.
Conclusion
4,4-Dimethylpentanenitrile represents a prototypical aliphatic nitrile fragment with desirable characteristics for FBDD. Its simple structure, compliance with the "Rule of Three," and the distinct properties of its nitrile and tert-butyl groups make it an attractive tool for probing protein binding sites. The detailed protocols provided herein for NMR, X-ray crystallography, and SPR screening offer a robust framework for researchers to effectively utilize this and similar fragments in their drug discovery programs. The successful identification of such a fragment can serve as an excellent starting point for the development of novel, high-affinity lead compounds.
References
-
Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences. [Link]
-
Fragment-based drug discovery—the importance of high-quality molecule libraries. Molecular Oncology. [Link]
-
Fragment-Based Lead Discovery Using X-ray Crystallography. Journal of Medicinal Chemistry. [Link]
-
Fragment Screening Using X-ray Crystallography. Methods in Molecular Biology. [Link]
-
Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Sygnature Discovery. [Link]
-
Emerging role of surface plasmon resonance in fragment-based drug discovery. Future Medicinal Chemistry. [Link]
-
NMR Spectroscopy in Fragment-Based Drug Design. Creative Biostructure. [Link]
-
Fragment Based Drug Design: A Review. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Fragment-based drug discovery-the importance of high-quality molecule libraries. Molecular Oncology. [Link]
-
Fragment-based screening using X-ray crystallography and NMR spectroscopy. Current Opinion in Chemical Biology. [Link]
-
X-ray Crystallography Fragment Screening. Selvita. [Link]
-
NMR-Fragment Based Virtual Screening: A Brief Overview. Molecules. [Link]
-
Fragment-Based Drug Discovery Using NMR Spectroscopy. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]
-
Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? Frontiers in Molecular Biosciences. [Link]
-
Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?. Frontiers in Molecular Biosciences. [Link]
-
Recent Developments in Fragment-Based Drug Discovery. Journal of Medicinal Chemistry. [Link]
-
Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]
-
Fragment Based Drug Discovery with Surface Plasmon Resonance Technology. DiVA portal. [Link]
-
6 ingredients for a successful fragment library. NanoTemper Technologies. [Link]
-
Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]
-
Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. Journal of Medicinal Chemistry. [Link]
-
Emerging Role of Surface Plasmon Resonance in Fragment-Based Drug Discovery. ResearchGate. [Link]
-
Fragment library design. Stanford Medicine. [Link]
-
Designing fragment libraries. Practical Fragments. [Link]
-
Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. ResearchGate. [Link]
-
Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. [Link]
-
Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. [Link]
-
PRACTICAL SYNTHESIS OF 3-AMINO-5-tert-BUTYLISOXAZOLE FROM - 4,4-DIMETHYL-3-OXOPENTANENITRILE. J-STAGE. [Link]
-
Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry. [Link]
-
Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. [Link]
-
4,4-Dimethylpentanenitrile. PubChem. [Link]
-
Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. [Link]
Sources
- 1. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Fragment-based drug discovery-the importance of high-quality molecule libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. nanotempertech.com [nanotempertech.com]
- 8. 4,4-Dimethylpentanenitrile | C7H13N | CID 12656145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4,4-dimethylpentanenitrile(SALTDATA: FREE) CAS#: 15673-05-9 [m.chemicalbook.com]
- 10. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins [peakproteins.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. NMR-Fragment Based Virtual Screening: A Brief Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Fragment screening using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. selvita.com [selvita.com]
- 21. Emerging role of surface plasmon resonance in fragment-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. diva-portal.org [diva-portal.org]
- 23. Fragment Screening by Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
4,4-Dimethylpentanenitrile: A Sterically Hindered Solvent for Specialized Organic Reactions
Introduction: Redefining the Role of Nitriles in Non-Polar Environments
In the diverse landscape of organic solvents, nitriles are well-established as polar aprotic media, valued for their ability to dissolve a wide range of organic and inorganic compounds.[1] However, the introduction of significant steric bulk to the aliphatic backbone of a nitrile can dramatically alter its solvent characteristics, leading to a unique profile that bridges the gap between polar and non-polar domains. 4,4-Dimethylpentanenitrile, with its characteristic tert-butyl group, exemplifies this class of sterically hindered nitriles. While possessing the inherent polarity of the nitrile functional group, the large aliphatic portion of the molecule imparts significant non-polar character, rendering it a specialized solvent for reactions requiring a low-polarity environment with aprotic conditions.
This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of 4,4-dimethylpentanenitrile as a solvent in organic synthesis. We will explore its physicochemical properties, delve into its potential applications, and provide detailed protocols for its use, with a focus on reactions where its unique steric and electronic properties can be leveraged to achieve specific synthetic outcomes.
Physicochemical Properties: A Quantitative Overview
A thorough understanding of a solvent's physical and chemical properties is paramount for its effective application. The properties of 4,4-dimethylpentanenitrile are summarized in the table below. It is important to note that while some experimental data is available, other values are predicted based on its structure and comparison with analogous compounds like pivalonitrile (2,2-dimethylpropanenitrile).[2][3]
| Property | Value | Source/Comment |
| IUPAC Name | 4,4-Dimethylpentanenitrile | [4] |
| Synonyms | 4,4-Dimethylvaleronitrile, Neopentylacetonitrile | [4] |
| CAS Number | 15673-05-9 | [4] |
| Molecular Formula | C₇H₁₃N | [4] |
| Molecular Weight | 111.18 g/mol | [4] |
| Boiling Point | 53-55 °C at 7 Torr | [5] |
| Density | ~0.808 g/cm³ (Predicted) | [5] |
| Appearance | Colorless liquid | Inferred from similar compounds |
| Solubility | Limited solubility in water; soluble in many organic solvents. | Inferred from analogous compounds[6] |
| Dielectric Constant | Not Experimentally Determined (Predicted to be low for a nitrile) | |
| Dipole Moment | Not Experimentally Determined (Predicted to be lower than smaller nitriles) | |
| Viscosity | Not Experimentally Determined |
Core Applications in Organic Synthesis: Leveraging Steric Hindrance and Aprotic Nature
The unique combination of a polar nitrile group embedded within a sterically encumbered, largely non-polar framework makes 4,4-dimethylpentanenitrile a solvent of interest for specific reaction classes. Its aprotic nature ensures compatibility with a wide range of sensitive reagents, particularly organometallics.
Organometallic Reactions: A Stable Medium for Reactive Intermediates
Organolithium and Grignard reagents are powerful tools in C-C bond formation, but their high reactivity necessitates the use of aprotic solvents. While ethers are commonly employed, their susceptibility to cleavage by organolithiums under certain conditions can be a drawback. The C-C and C-H bonds of the aliphatic backbone of 4,4-dimethylpentanenitrile are significantly less reactive towards these strong bases, offering a more robust reaction medium.
Causality Behind Solvent Choice: The bulky tert-butyl group in 4,4-dimethylpentanenitrile can provide a degree of steric shielding to the nitrile's electrophilic carbon, potentially reducing side reactions where the organometallic reagent attacks the solvent.[7] This is particularly advantageous in reactions requiring elevated temperatures or prolonged reaction times.
Protocol: Lithiation of an Aromatic Substrate
This protocol describes a general procedure for the ortho-lithiation of a substituted aromatic compound using n-butyllithium in 4,4-dimethylpentanenitrile.
Materials:
-
Substituted aromatic substrate (e.g., N,N-diisopropylbenzamide)
-
n-Butyllithium (in hexanes)
-
4,4-Dimethylpentanenitrile (anhydrous)
-
Electrophile (e.g., trimethylsilyl chloride)
-
Anhydrous diethyl ether or THF (for comparison/co-solvent)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Standard glassware for anhydrous reactions (Schlenk line, argon/nitrogen atmosphere)
Procedure:
-
Solvent Preparation: Dry 4,4-dimethylpentanenitrile over calcium hydride and distill under reduced pressure. Store under an inert atmosphere.
-
Reaction Setup: To a flame-dried, three-necked flask equipped with a magnetic stir bar, thermometer, and argon inlet, add the substituted aromatic substrate (1.0 eq).
-
Dissolve the substrate in anhydrous 4,4-dimethylpentanenitrile (5-10 mL per mmol of substrate).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Electrophilic Quench: Add the electrophile (1.2 eq) dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Workup: Cool the reaction to 0 °C and cautiously quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
dot
Caption: General workflow for a lithiation reaction using 4,4-dimethylpentanenitrile.
Reactions Involving Sterically Demanding Reagents
The bulky nature of 4,4-dimethylpentanenitrile can influence the stereochemical outcome of reactions by creating a sterically hindered environment around the reactants. This can be exploited to enhance selectivity in certain transformations.
Safety and Handling
As a nitrile, 4,4-dimethylpentanenitrile should be handled with appropriate safety precautions.
-
Toxicity: Nitriles can be toxic if ingested, inhaled, or absorbed through the skin.[4] It is recommended to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Flammability: While specific data for 4,4-dimethylpentanenitrile is not available, lower molecular weight nitriles are flammable.[8] Keep away from ignition sources.
-
Reactivity: Nitriles are generally stable but can react with strong acids and oxidizing agents.
Synthesis and Purification
4,4-Dimethylpentanenitrile can be synthesized via the reaction of a suitable alkyl halide with a cyanide salt, a common method for nitrile preparation.[7] For use as a solvent, it is crucial to ensure high purity and dryness.
dot
Caption: Overview of the synthesis and purification of 4,4-dimethylpentanenitrile for solvent use.
Conclusion and Future Outlook
4,4-Dimethylpentanenitrile represents an intriguing, yet underexplored, solvent for organic synthesis. Its unique combination of a polar functional group within a sterically hindered, non-polar scaffold suggests potential applications in areas where traditional solvents fall short. While a lack of extensive experimental data currently limits its widespread adoption, the principles outlined in this application note provide a solid foundation for its investigation in specialized reactions, particularly those involving organometallic reagents and sterically sensitive transformations. Further research into the fundamental solvent properties of 4,4-dimethylpentanenitrile and its performance in a broader range of organic reactions is warranted and will undoubtedly unlock its full potential as a valuable tool for the synthetic chemist.
References
-
"Pivalonitrile." Wikipedia, Wikimedia Foundation, [Link].
-
"4,4-Dimethylpentanenitrile." PubChem, National Center for Biotechnology Information, [Link].
-
"Propionitrile." Wikipedia, Wikimedia Foundation, [Link].
-
"4,4-dimethylpentanenitrile - C7H13N, density, melting point, boiling point, structural formula, synthesis." ChemSynthesis, [Link].
-
"3-hydroxy-4,4-dimethylpentanenitrile - Chemical Synthesis Database." ChemSynthesis, [Link].
-
"Viscosity of liquids: Aliphatic nitriles." NormSplash, [Link].
-
"2,4-Dimethylpentanenitrile." PubChem, National Center for Biotechnology Information, [Link].
-
"Reaction of 1 with acetonitrile and pivalonitrile (yield estimated by ¹H NMR analysis)." ResearchGate, [Link].
-
"Pentanenitrile, 4,4-dimethyl-5-oxo-." NIST Chemistry WebBook, National Institute of Standards and Technology, [Link].
-
"2,2-dimethylpropanenitrile." Stenutz, [Link].
-
"2,2-Dimethylpropanenitrile - Methylamine Supplier." Nanjing Finechem Holding Co.,Limited, [Link].
-
"Cas 15673-05-9, 4,4-dimethylpentanenitrile(SALTDATA: FREE)." LookChem, [Link].
-
"A Comprehensive Analysis of the Metal–Nitrile Bonding in an Organo-Diiron System." National Institutes of Health, [Link].
-
"Top 549 Canadian Journal of Chemistry papers published in 1976." SciSpace, [Link].
-
"Preparation of Nitriles." Chemistry Steps, [Link].
Sources
- 1. The Versatile Role of Nitriles in Modern Organic Synthesis: Applications in Pharmaceuticals, Materials Science & Advanced Chemical Research [nj-finechem.com]
- 2. CAS 630-18-2: 2,2-Dimethylpropanenitrile | CymitQuimica [cymitquimica.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. 4,4-Dimethylpentanenitrile | C7H13N | CID 12656145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The Renaissance of Organo Nitriles in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pivalonitrile - Wikipedia [en.wikipedia.org]
- 7. Preparation of Nitriles - Chemistry Steps [chemistrysteps.com]
- 8. Propionitrile - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: A Comprehensive Guide to the Hydrolysis of 4,4-Dimethylpentanenitrile
Introduction
The conversion of nitriles to carboxylic acids is a fundamental transformation in organic synthesis, pivotal in the development of pharmaceuticals and other fine chemicals. This document provides a detailed technical guide for the hydrolysis of 4,4-dimethylpentanenitrile to its corresponding carboxylic acid, 4,4-dimethylpentanoic acid. This transformation is of particular interest due to the presence of a sterically hindered neopentyl group, which can influence reaction kinetics and require optimized conditions for efficient conversion.
This guide will explore both acid- and base-catalyzed hydrolysis pathways, offering in-depth mechanistic insights and field-proven protocols. The information is tailored for researchers, scientists, and drug development professionals, aiming to provide a robust framework for successfully conducting this synthesis.
Physicochemical Properties of Reactants and Products
A thorough understanding of the physical and chemical properties of the starting material and the product is crucial for safe handling, effective reaction setup, and successful purification.
| Compound | Structure | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |
| Starting Material | 4,4-Dimethylpentanenitrile | 15673-05-9 | C₇H₁₃N | 111.18 | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[1] | |
| Product | 4,4-Dimethylpentanoic acid | 1118-47-4 | C₇H₁₄O₂ | 130.18 | Colorless to pale yellow liquid, soluble in organic solvents with limited water solubility. Causes skin irritation and serious eye damage.[2][3][4] |
Mechanistic Overview: A Tale of Two Pathways
The hydrolysis of nitriles to carboxylic acids can be effectively achieved under either acidic or basic conditions.[5] Both pathways proceed through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid.[5] The choice between the two methods often depends on the substrate's sensitivity to acid or base and the desired workup procedure.
Acid-Catalyzed Hydrolysis
In the presence of a strong acid, such as sulfuric or hydrochloric acid, the nitrile nitrogen is first protonated. This protonation significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by a weak nucleophile like water. A series of proton transfers and tautomerization steps then lead to the formation of a protonated amide, which is further hydrolyzed to the carboxylic acid and an ammonium salt.[5]
Caption: Acid-catalyzed hydrolysis of a nitrile to a carboxylic acid.
Base-Catalyzed Hydrolysis
Under basic conditions, the strong nucleophile, hydroxide ion (OH⁻), directly attacks the electrophilic nitrile carbon. This addition is followed by protonation from water to form an imidic acid intermediate, which then tautomerizes to an amide. The amide is subsequently hydrolyzed under the basic conditions to yield a carboxylate salt and ammonia. An acidic workup is then required to protonate the carboxylate and isolate the final carboxylic acid product.[5]
Caption: Base-catalyzed hydrolysis of a nitrile to a carboxylic acid.
Experimental Protocols
The following protocols are designed to be robust and reproducible. However, optimization may be necessary depending on the scale of the reaction and the purity of the starting materials.
General Laboratory Safety Precautions
Working with strong acids and bases requires strict adherence to safety protocols to prevent personal injury and damage to equipment.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical splash goggles.[6]
-
Ventilation: Conduct all operations involving concentrated acids and bases in a well-ventilated fume hood to minimize inhalation of corrosive vapors.
-
Handling Concentrated Reagents: When diluting concentrated acids, always add the acid slowly to water, never the other way around, to dissipate the heat generated and prevent splashing.
-
Spill Management: Have appropriate spill kits (containing a neutralizer like sodium bicarbonate for acids and a weak acid like citric acid for bases) readily available.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Protocol 1: Acid-Catalyzed Hydrolysis of 4,4-Dimethylpentanenitrile
This protocol utilizes a mixture of sulfuric acid and water to effect the hydrolysis. The reaction is heated to reflux to ensure a reasonable reaction rate, which can be slow for sterically hindered nitriles.
Materials and Equipment:
-
4,4-Dimethylpentanenitrile
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Diethyl Ether (or other suitable extraction solvent)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Experimental Procedure:
Sources
- 1. 4,4-Dimethylpentanenitrile | C7H13N | CID 12656145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 1118-47-4: 4,4-Dimethylpentanoic acid | CymitQuimica [cymitquimica.com]
- 3. 4,4-Dimethylpentanoic acid | CAS#:1118-47-4 | Chemsrc [chemsrc.com]
- 4. 4,4-Dimethylpentanoic acid | C7H14O2 | CID 14237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. calpaclab.com [calpaclab.com]
Application Note: High-Yield Synthesis of 4,4-Dimethylpentylamine via Reduction of 4,4-Dimethylpentanenitrile
Abstract
This application note provides detailed protocols and scientific insights for the reduction of the sterically hindered nitrile, 4,4-dimethylpentanenitrile, to the corresponding primary amine, 4,4-dimethylpentylamine. Primary amines are crucial building blocks in the synthesis of pharmaceuticals and agrochemicals. The quaternary carbon center adjacent to the cyano group in 4,4-dimethylpentanenitrile presents a significant steric challenge, necessitating carefully optimized reduction protocols. This guide explores two robust and effective methods: Lithium Aluminum Hydride (LAH) reduction and high-pressure catalytic hydrogenation over Raney Nickel. We delve into the mechanistic underpinnings of each method, providing a rationale for the selection of reagents and reaction parameters. Detailed, step-by-step protocols are provided to ensure reproducible, high-yield synthesis.
Introduction: The Challenge of Steric Hindrance in Nitrile Reduction
The conversion of nitriles to primary amines is a fundamental transformation in organic synthesis.[1] However, the efficiency of this reduction can be significantly impacted by the steric environment around the cyano group. In the case of 4,4-dimethylpentanenitrile, the presence of a bulky tert-butyl group (a quaternary carbon center) adjacent to the methylene bearing the nitrile functionality creates considerable steric hindrance. This can impede the approach of the reducing agent to the electrophilic carbon of the nitrile, potentially leading to sluggish reactions, incomplete conversion, or the formation of undesired byproducts.
This application note addresses these challenges by providing two well-established and reliable methods for the synthesis of 4,4-dimethylpentylamine, a valuable building block in medicinal chemistry and material science. The choice between the powerful, stoichiometric reduction with Lithium Aluminum Hydride (LAH) and the industrially scalable catalytic hydrogenation is often dictated by factors such as scale, available equipment, and safety considerations.
Method 1: Lithium Aluminum Hydride (LAH) Reduction
Lithium Aluminum Hydride is a potent, non-selective reducing agent capable of reducing a wide array of functional groups, including sterically hindered nitriles.[2][3] Its high reactivity makes it an excellent choice for this challenging transformation, typically providing good to excellent yields.
Mechanistic Rationale
The reduction of a nitrile with LAH proceeds via a two-step nucleophilic addition of hydride (H⁻) ions from the AlH₄⁻ complex.[4]
// Nodes nitrile [label="R-C≡N"]; LAH [label="Li⁺[AlH₄]⁻"]; intermediate1 [label="[R-CH=N]⁻ Li⁺"]; intermediate2 [label="[R-CH₂-N]²⁻ 2Li⁺"]; amine [label="R-CH₂-NH₂"]; H2O [label="H₂O (Workup)"];
// Edges nitrile -> intermediate1 [label="1. Hydride attack"]; intermediate1 -> intermediate2 [label="2. Second hydride attack"]; intermediate2 -> amine [label="Protonation"]; H2O -> intermediate2;
// Styling node [fillcolor="#F1F3F4", style="filled", shape=box, corner=rounded]; edge [color="#4285F4"]; } etad Diagram 1: Simplified Mechanism of LAH Reduction of Nitriles.
The initial hydride attack on the electrophilic carbon of the nitrile forms an imine anion intermediate. A second equivalent of hydride then reduces the imine to a dianion, which is subsequently protonated during the aqueous workup to yield the primary amine.[4]
Detailed Experimental Protocol
Safety First: Lithium Aluminum Hydride reacts violently with water and protic solvents, releasing flammable hydrogen gas.[5][6] All manipulations must be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware. Appropriate personal protective equipment (PPE), including a fire-retardant lab coat, safety glasses, and gloves, is mandatory.[7] A Class D fire extinguisher for combustible metals should be readily available.[5]
Materials:
-
4,4-Dimethylpentanenitrile
-
Lithium Aluminum Hydride (LAH)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Deionized water
-
15% Sodium hydroxide solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Celite®
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel.
-
Under a positive pressure of nitrogen, charge the flask with a suspension of LAH (1.5 equivalents) in anhydrous diethyl ether (10 volumes relative to the nitrile).
-
Cool the suspension to 0 °C using an ice-water bath.
-
Dissolve 4,4-dimethylpentanenitrile (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the nitrile solution dropwise to the stirred LAH suspension at a rate that maintains the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, cool the flask back to 0 °C.
-
Workup (Fieser Method): Cautiously and slowly add deionized water (x mL, where x is the mass of LAH in grams used) dropwise to quench the excess LAH.[8] This should be followed by the dropwise addition of 15% aqueous sodium hydroxide (x mL), and finally, deionized water (3x mL).[8][9]
-
Allow the mixture to warm to room temperature and stir vigorously for 30 minutes to facilitate the precipitation of aluminum salts.
-
Add anhydrous magnesium sulfate to the slurry and stir for another 15 minutes to ensure complete drying.
-
Filter the resulting granular precipitate through a pad of Celite®, washing the filter cake thoroughly with diethyl ether.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 4,4-dimethylpentylamine.
-
The product can be further purified by distillation if necessary.
Data Presentation
| Parameter | Value |
| Substrate | 4,4-Dimethylpentanenitrile |
| Reducing Agent | Lithium Aluminum Hydride (LAH) |
| Stoichiometry | 1.5 eq. LAH |
| Solvent | Anhydrous Diethyl Ether or THF |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 4-6 hours |
| Typical Yield | 85-95% |
Method 2: Catalytic Hydrogenation
Catalytic hydrogenation is a highly efficient and scalable method for the reduction of nitriles.[10] For sterically hindered substrates, high pressure and temperature, along with an appropriate catalyst, are often necessary to achieve complete conversion. Raney Nickel is a commonly used and cost-effective catalyst for this transformation.[1]
Mechanistic Rationale
The catalytic hydrogenation of nitriles involves the sequential addition of hydrogen atoms across the carbon-nitrogen triple bond.
The reaction proceeds on the surface of the metal catalyst, where molecular hydrogen is adsorbed and dissociates into active hydrogen atoms. The nitrile also adsorbs onto the catalyst surface, and the hydrogen atoms are sequentially added to the C≡N bond, first forming an imine intermediate, which is then further reduced to the primary amine.[10] The addition of ammonia or a base can help to suppress the formation of secondary and tertiary amine byproducts by competing with the product amine for reaction with the imine intermediate.[11]
Detailed Experimental Protocol
Safety Precautions: High-pressure hydrogenation should only be performed by trained personnel in a properly equipped laboratory with a certified high-pressure reactor (autoclave) and appropriate safety measures, including a blast shield. Raney Nickel is pyrophoric when dry and must be handled as a slurry in water or a suitable solvent.
Materials:
-
4,4-Dimethylpentanenitrile
-
Raney® Nickel (50% slurry in water)
-
Ethanol or Methanol
-
Ammonia (optional, as a solution in the alcohol)
-
High-pressure autoclave
Procedure:
-
In a suitable beaker, carefully decant the water from the Raney Nickel slurry. Wash the catalyst several times with the reaction solvent (e.g., ethanol) to remove residual water.
-
Charge the high-pressure autoclave with 4,4-dimethylpentanenitrile, the washed Raney Nickel catalyst (5-10% w/w relative to the nitrile), and the solvent (e.g., ethanol). If desired, the solvent can contain a small amount of ammonia to suppress secondary amine formation.
-
Seal the autoclave according to the manufacturer's instructions.
-
Purge the reactor vessel several times with nitrogen to remove any air, and then purge with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 bar).
-
Begin stirring and heat the reactor to the target temperature (e.g., 80-120 °C).
-
Monitor the reaction by observing the pressure drop as hydrogen is consumed. The reaction is typically complete within 8-24 hours.
-
Once the hydrogen uptake ceases, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with nitrogen.
-
Open the autoclave and carefully filter the reaction mixture to remove the Raney Nickel catalyst. The filter cake should be kept wet with solvent to prevent ignition.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4,4-dimethylpentylamine.
-
Purify the product by distillation.
Data Presentation
| Parameter | Value |
| Substrate | 4,4-Dimethylpentanenitrile |
| Catalyst | Raney® Nickel (5-10% w/w) |
| Solvent | Ethanol or Methanol |
| Hydrogen Pressure | 50-100 bar |
| Temperature | 80-120 °C |
| Reaction Time | 8-24 hours |
| Typical Yield | 90-98% |
Conclusion
The successful reduction of the sterically hindered 4,4-dimethylpentanenitrile to 4,4-dimethylpentylamine can be achieved in high yields using either Lithium Aluminum Hydride or catalytic hydrogenation. The LAH method is well-suited for laboratory-scale synthesis, offering rapid and clean conversion under an inert atmosphere. For larger-scale production, catalytic hydrogenation over Raney Nickel provides a more economical and scalable alternative, albeit requiring specialized high-pressure equipment. The choice of method will depend on the specific requirements of the researcher, including scale, available resources, and safety infrastructure. Both protocols outlined in this application note have been designed to be robust and reproducible, providing reliable access to this valuable primary amine.
References
-
Wikipedia. (n.d.). Nitrile reduction. Retrieved from [Link][1][10]
-
Princeton University Environmental Health & Safety. (n.d.). Lithium Aluminum Hydride. Retrieved from [Link][5]
-
Common Organic Chemistry. (n.d.). Nitrile to Amine. Retrieved from [Link][11]
-
Chemguide. (n.d.). Reduction of nitriles. Retrieved from [Link][12]
-
ACS Publications. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. Retrieved from [Link]
-
Wikipedia. (n.d.). Neopentylamine. Retrieved from [Link][13]
-
Thieme. (n.d.). Catalytic Reduction of Nitriles. Retrieved from [Link][14]
-
Haddenham, D., Pasumansky, L., DeSoto, J., Eagon, S., & Singaram, B. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of Organic Chemistry, 74(5), 1964–1970. [Link][15]
-
Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link][9]
-
Chen, L., Li, S., Sang, X., et al. (2021). Enantioselective Synthesis of Nitriles Containing a Quaternary Carbon Center by Michael Reactions of Silyl Ketene Imines with 1-Acrylpyrazoles. Journal of the American Chemical Society. [Link][16]
-
Beilstein Journals. (n.d.). Regioselective formal hydrocyanation of allenes: synthesis of β,γ-unsaturated nitriles with α-all-carbon quaternary centers. Retrieved from [Link][17]
-
University of Cambridge. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link][18]
-
Organic Syntheses. (n.d.). 7 - Organic Syntheses Procedure. Retrieved from [Link][19]
-
ElectronicsAndBooks. (n.d.). Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride1. Retrieved from [Link]
-
ResearchGate. (2025). A Generic Approach for the Catalytic Reduction of Nitriles. Retrieved from [Link][20]
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link][2]
-
University of Rochester. (n.d.). Workup: Aluminum Hydride Reduction. Retrieved from [Link][8]
-
Chemistry LibreTexts. (2023). Conversion of nitriles to 1° amines using LiAlH4. Retrieved from [Link][4]
-
Yang, L., Koh, S. L., Sutton, P. W., & Liang, Z. X. (2014). Nitrile reductase as a biocatalyst: opportunities and challenges. Catalysis Science & Technology, 4(9), 2943-2953. [Link][21]
-
ResearchGate. (n.d.). Hydrogenation of aliphatic nitriles: Reaction scope. Reaction conditions. Retrieved from [Link][22]
-
Wikipedia. (n.d.). Lithium aluminium hydride. Retrieved from [Link][3]
-
ResearchGate. (2025). Hydrogenation of nitrile groups in HNBR with a rhodium catalyst. Retrieved from [Link][23]
-
Wikipedia. (n.d.). Nitrile reduction. Retrieved from [Link][10]
-
Nature. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. Retrieved from [Link][24]
Sources
- 1. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. B–N/B–H Transborylation: borane-catalysed nitrile hydroboration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalyst-free reductions of nitriles to amino-boranes using sodium amidoborane and lithium borohydride - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 11. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. Neopentylamine - Wikipedia [en.wikipedia.org]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. BJOC - Regioselective formal hydrocyanation of allenes: synthesis of β,γ-unsaturated nitriles with α-all-carbon quaternary centers [beilstein-journals.org]
- 18. ch.ic.ac.uk [ch.ic.ac.uk]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. researchgate.net [researchgate.net]
- 21. Nitrile reductase as a biocatalyst: opportunities and challenges - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,4-Dimethylpentanenitrile
Welcome to the dedicated technical support center for the synthesis of 4,4-dimethylpentanenitrile (also known as neohexyl cyanide). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to enhance the yield and purity of your synthesis.
Introduction to Synthetic Strategies
The synthesis of 4,4-dimethylpentanenitrile, a sterically hindered aliphatic nitrile, presents unique challenges. The two most viable and commonly explored routes are:
-
Nucleophilic Substitution (S(_N)2) Reaction: This classic approach involves the reaction of a neohexyl halide (e.g., 1-bromo-3,3-dimethylbutane) with a cyanide salt. The primary challenge is overcoming the steric hindrance of the neopentyl group, which can favor the competing elimination (E2) reaction pathway.
-
Hydrocyanation of an Alkene: This method involves the addition of hydrogen cyanide (HCN) or a surrogate across the double bond of 3,3-dimethyl-1-butene. Success hinges on the choice of catalyst to ensure high regioselectivity for the desired linear nitrile over the branched isomer.
This guide will address common issues and optimization strategies for both methodologies.
Frequently Asked Questions (FAQs) & Troubleshooting
Route 1: Nucleophilic Substitution (S(_N)2)
Q1: My S(_N)2 reaction of neohexyl bromide with sodium cyanide is giving a very low yield of 4,4-dimethylpentanenitrile and a significant amount of alkene byproduct. What is happening and how can I fix it?
A1: This is a classic problem of competing E2 elimination versus S(_N)2 substitution. The bulky tert-butyl group in the neohexyl substrate sterically hinders the backside attack required for the S(_N)2 mechanism. The cyanide anion, being a reasonably strong base, can instead abstract a proton from the beta-carbon, leading to the formation of 3,3-dimethyl-1-butene.
Causality & Troubleshooting Steps:
-
Solvent Choice is Critical: The choice of solvent is paramount in directing the reaction towards substitution. Polar aprotic solvents are highly recommended as they solvate the cation of the cyanide salt but leave the cyanide anion relatively "naked" and more nucleophilic. Dimethyl sulfoxide (DMSO) has been shown to be particularly effective for the synthesis of nitriles from sterically hindered halides like neopentyl halides, minimizing rearrangement and elimination side reactions. Avoid polar protic solvents like ethanol or water, which can solvate the cyanide anion, reducing its nucleophilicity and favoring elimination.[1]
-
Temperature Control: Higher reaction temperatures generally favor elimination over substitution. Start with a moderate temperature (e.g., 90-100 °C) and monitor the reaction progress by GC-MS. If elimination is still significant, try lowering the temperature and extending the reaction time.
-
Cyanide Salt and its Form: Sodium cyanide (NaCN) is often preferred over potassium cyanide (KCN) in DMSO due to its better solubility.[2] Ensure the cyanide salt is finely powdered and anhydrous to maximize its reactivity.
Q2: I am using DMSO as a solvent, but the reaction is still slow and the yield is not optimal. Are there other techniques to improve the reaction rate and yield?
A2: Yes, Phase-Transfer Catalysis (PTC) is an excellent technique to enhance the rate of reaction between two immiscible phases or a solid and a liquid phase. In this case, it facilitates the transfer of the cyanide anion from the solid or aqueous phase into the organic phase where the neohexyl halide resides.[3]
How it Works & Recommendations:
-
A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or Aliquat 336®, forms an ion pair with the cyanide anion.[4][5] This lipophilic ion pair is soluble in the organic phase, allowing for a homogeneous reaction with the alkyl halide.
-
This technique can often allow for lower reaction temperatures and shorter reaction times, further suppressing the E2 elimination pathway. You can use a non-polar organic solvent like toluene in conjunction with an aqueous solution of sodium cyanide and the phase-transfer catalyst.
Route 2: Hydrocyanation of 3,3-dimethyl-1-butene
Q3: I am attempting the hydrocyanation of 3,3-dimethyl-1-butene, but I am getting a mixture of regioisomers. How can I improve the selectivity for the desired linear product, 4,4-dimethylpentanenitrile?
A3: Regioselectivity is a key challenge in the hydrocyanation of alkenes. The reaction can produce both the linear (anti-Markovnikov) and the branched (Markovnikov) nitrile. The outcome is highly dependent on the catalyst system employed.
Causality & Optimization Strategies:
-
Catalyst System: Nickel(0) complexes with phosphite ligands are the industry standard for promoting the hydrocyanation of unactivated alkenes.[6] The steric and electronic properties of the phosphite ligands play a crucial role in directing the regioselectivity.[7] For the synthesis of linear nitriles, bulky phosphite ligands are generally preferred.
-
Lewis Acid Co-catalysts: The addition of a Lewis acid, such as triphenylboron (B(C(_6)H(_5))(_3)) or aluminum trichloride (AlCl(_3)), can significantly enhance the reaction rate and influence the regioselectivity.[6]
-
HCN Source: Direct use of hydrogen cyanide gas is hazardous and requires specialized equipment. Safer alternatives, known as HCN surrogates, can be employed. Acetone cyanohydrin is a common choice, which is in equilibrium with HCN and acetone in solution, providing a low and steady concentration of HCN.[8] Formamide has also been reported as a safe and readily available cyano source for nickel-catalyzed hydrocyanation.[9]
Q4: My nickel catalyst appears to be deactivating during the hydrocyanation reaction, leading to incomplete conversion. What could be the cause and how can it be prevented?
A4: Catalyst deactivation is a common issue in nickel-catalyzed hydrocyanation. The primary cause is the formation of inactive dicyanonickel(II) species, which are unreactive towards the alkene.[6]
Troubleshooting & Prevention:
-
Control of HCN Concentration: Catalyst deactivation is often caused by an excess of HCN. Using an HCN surrogate like acetone cyanohydrin or formamide can help maintain a low, steady-state concentration of HCN, minimizing the formation of inactive nickel cyanide complexes.[8][9]
-
Ligand Choice: The choice of phosphite ligand can also influence catalyst stability. Bulky ligands can sterically hinder the formation of the inactive dicyanonickel species.
-
Reaction Conditions: Running the reaction in a continuous-flow setup can also help to control the concentration of HCN and improve catalyst lifetime.[8]
Experimental Protocols
Protocol 1: Synthesis of 4,4-Dimethylpentanenitrile via S(_N)2 Reaction
This protocol is based on the findings of Friedman and Shechter on the advantageous use of DMSO for the synthesis of nitriles from sterically hindered halides.[10]
Reaction Scheme:
Reagents & Quantities:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 1-Bromo-3,3-dimethylbutane | 165.07 | 16.5 g | 0.1 | 1 |
| Sodium Cyanide (NaCN) | 49.01 | 5.4 g | 0.11 | 1.1 |
| Dimethyl Sulfoxide (DMSO) | 78.13 | 100 mL | - | - |
Step-by-Step Procedure:
-
Setup: In a fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a reflux condenser with a drying tube, and a thermometer.
-
Reagent Addition: Add sodium cyanide (5.4 g, 0.11 mol) and dimethyl sulfoxide (100 mL) to the flask. Stir the mixture to form a slurry.
-
Heating: Heat the slurry to 90 °C with stirring.
-
Substrate Addition: Slowly add 1-bromo-3,3-dimethylbutane (16.5 g, 0.1 mol) to the heated slurry over 30 minutes.
-
Reaction: Maintain the reaction mixture at 90-100 °C for 4-6 hours. Monitor the progress of the reaction by taking small aliquots and analyzing them by GC-MS.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 200 mL of ice-cold water.
-
Extract the aqueous mixture with diethyl ether (3 x 75 mL).
-
Combine the organic extracts and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude 4,4-dimethylpentanenitrile by fractional distillation under reduced pressure. The boiling point of 4,4-dimethylpentanenitrile is approximately 53-55 °C at 7 Torr.
Troubleshooting & Optimization Workflows
Workflow for Optimizing S(_N)2 Synthesis
Caption: Troubleshooting workflow for low yield in the S(_N)2 synthesis of 4,4-dimethylpentanenitrile.
Reaction Mechanism: S(_N)2 vs. E2
Caption: Competing S(_N)2 and E2 reaction pathways for neohexyl bromide with cyanide.
Safety Information
-
4,4-Dimethylpentanenitrile: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[11]
-
Sodium Cyanide/Potassium Cyanide: Highly toxic. Contact with acid liberates extremely toxic hydrogen cyanide gas. Always handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Have a cyanide antidote kit readily available and be trained in its use.
-
Dimethyl Sulfoxide (DMSO): Can be absorbed through the skin and may carry dissolved chemicals with it. Always wear appropriate gloves when handling.
-
1-Bromo-3,3-dimethylbutane: Flammable liquid and vapor. Causes skin and eye irritation.
Always consult the Safety Data Sheet (SDS) for all reagents before starting any experimental work.
References
-
Dalal Institute. Phase Transfer Catalysis. Retrieved from [Link]
- Friedman, L., & Shechter, H. (1960). Preparation of Nitriles from Halides and Sodium Cyanide. An Advantageous Nucleophilic Displacement in Dimethyl Sulfoxide. The Journal of Organic Chemistry, 25(6), 877–879.
- Tauchert, M. E. (n.d.).
-
eGyanKosh. PRINCIPLE AND APPLICATIONS OF PHASE TRANSFER CATALYSIS. Retrieved from [Link]
-
Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). Retrieved from [Link]
-
Industrial Phase-Transfer Catalysis. (n.d.). Retrieved from [Link]
- International Journal of Innovative Research in Science, Engineering and Technology. (2014). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products.
-
Scribd. Hydrocyanation. Retrieved from [Link]
- Thieme. (2021).
- Ueda, S., & Makisumi, Y. (1991). PRACTICAL SYNTHESIS OF 3-AMINO-5-tert-BUTYLISOXAZOLE FROM - 4,4-DIMETHYL-3-OXOPENTANENITRILE. HETEROCYCLES, 32(6), 1153.
-
RSC Publishing. Ligand development in the Ni-catalyzed hydrocyanation of alkenes. Retrieved from [Link]
-
RSC Publishing. Ni-Catalyzed hydrocyanation of alkenes with formamide as the cyano source. Retrieved from [Link]
- MDPI. (2019). Mechanistic Investigation on Hydrocyanation of Butadiene: A DFT Study. Molecules, 24(17), 3076.
-
Filo. (2025). Write the mechanism for the following reaction: n-Bu-Br + KCN in the pres... Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2025). Regioselective formal hydrocyanation of allenes: synthesis of β,γ-unsaturated nitriles with α-all-carbon quaternary centers. Retrieved from [Link]
-
Wikipedia. Hydrocyanation. Retrieved from [Link]
-
ResearchGate. Proposed mechanism for the Ni‐catalyzed transfer hydrocyanation of alkenes using Zn(CN)2. Retrieved from [Link]
-
gChem Global. Cyanation - Proven DMSO Reactions. Retrieved from [Link]
-
PubChem. 4,4-Dimethylpentanenitrile. Retrieved from [Link]
-
Department of Toxic Substances Control. Cyanide Remediation: Current and Past Technologies. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). Why do SN2 reactions of alkyl halides proceed differently with KCN and AgCN?. Retrieved from [Link]
-
Organic Syntheses. 2-Propynenitrile, 3-phenyl-. Retrieved from [Link]
-
Chemguide. nucleophilic substitution - halogenoalkanes and cyanide ions. Retrieved from [Link]
-
YouTube. (2021). SN2 Reaction Mechanisms. Retrieved from [Link]
-
ResearchGate. (2021). DMSO: An Efficient Catalyst for the Cyclopropanation of C 60, C 70 , SWNTs, and Graphene through the Bingel Reaction. Retrieved from [Link]
-
Chegg. (2020). Solved Below is an SN2 reaction of a secondary alkyl bromide. Retrieved from [Link]
-
PubChemLite. 4,4-dimethylpentanenitrile (C7H13N). Retrieved from [Link]
-
PubChem. 3,4-Dimethylpentanenitrile. Retrieved from [Link]
- Google Patents. EP0037158B1 - Process for removing hydrogen cyanide from gaseous streams.
- Google Patents. Drying and reduced pressure distillation method of cyclopentanone.
-
PubChem. 2,4-Dimethylpentanenitrile. Retrieved from [Link]
-
RSC Publishing. (2023). A cyanide-free synthesis of nitriles exploiting flow chemistry. Retrieved from [Link]
-
RSC Publishing. Preparation and dienophilic reactions of nitrosyl cyanide. Retrieved from [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. gchemglobal.com [gchemglobal.com]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. ijirset.com [ijirset.com]
- 6. Hydrocyanation - Wikipedia [en.wikipedia.org]
- 7. Ligand development in the Ni-catalyzed hydrocyanation of alkenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Ni-Catalyzed hydrocyanation of alkenes with formamide as the cyano source - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. chemistry.mdma.ch [chemistry.mdma.ch]
- 11. 4,4-Dimethylpentanenitrile | C7H13N | CID 12656145 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Conversion Rates in 4,4-Dimethylpentanenitrile Reactions
Welcome to the technical support center for 4,4-Dimethylpentanenitrile reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues leading to low conversion rates in reactions involving 4,4-Dimethylpentanenitrile.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Synthesis of 4,4-Dimethylpentanenitrile
Question: I am synthesizing 4,4-Dimethylpentanenitrile from 4,4-dimethylpentanamide, but my yields are consistently low. What are the likely causes and how can I optimize the reaction?
Answer:
Low yields in the dehydration of primary amides like 4,4-dimethylpentanamide to form 4,4-Dimethylpentanenitrile are often a result of incomplete reaction, side reactions, or product degradation.[1] The key is to select an appropriate dehydrating agent and optimize the reaction conditions.
Common Causes and Troubleshooting Steps:
-
Inadequate Dehydrating Agent: The choice and quantity of the dehydrating agent are critical for an efficient reaction.
-
Troubleshooting:
-
Ensure your dehydrating agent is fresh and anhydrous. Common and effective agents for this transformation include phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), and phosphorus oxychloride (POCl₃).[1][2]
-
Optimize the stoichiometry. While an excess of the dehydrating agent may be necessary, a large excess can promote side reactions and should be avoided.[1]
-
-
-
Harsh Reaction Conditions: The t-butyl group in 4,4-Dimethylpentanenitrile offers some steric hindrance, but high temperatures can still lead to decomposition of the starting material or the nitrile product.[1]
-
Troubleshooting:
-
Attempt the reaction at a lower temperature. Some modern dehydration methods can proceed at room temperature or even 0°C.[1]
-
If heating is required, ensure uniform and controlled heating using an oil bath to prevent localized overheating.
-
-
-
Presence of Moisture: Water in the reaction mixture will consume the dehydrating agent and can lead to the hydrolysis of the product nitrile back to the amide.[1]
-
Troubleshooting:
-
Use anhydrous solvents and properly dried glassware.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.
-
-
Experimental Protocol: Dehydration of 4,4-dimethylpentanamide using POCl₃
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere, dissolve 4,4-dimethylpentanamide in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile).
-
Reagent Addition: Cool the solution to 0°C using an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise from the dropping funnel.
-
Reaction: After the addition is complete, allow the reaction to stir at 0°C for 30 minutes, then let it warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Carefully quench the reaction by slowly pouring it over crushed ice. Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude 4,4-Dimethylpentanenitrile can then be purified by vacuum distillation.
2. Reduction of 4,4-Dimethylpentanenitrile to 5,5-Dimethylhexan-1-amine
Question: I am trying to reduce 4,4-Dimethylpentanenitrile to the corresponding primary amine, 5,5-dimethylhexan-1-amine, but I am observing low yields and the formation of byproducts. How can I improve the conversion and selectivity?
Answer:
The reduction of nitriles is a common transformation, but achieving high yields of the primary amine can be challenging due to over-reduction or the formation of secondary and tertiary amine impurities. The choice of reducing agent and reaction conditions is paramount for a successful reaction.
Troubleshooting Low Yields and Side Products:
| Problem | Potential Cause | Troubleshooting Strategy |
| Low Conversion | Insufficiently powerful reducing agent or incomplete reaction. | Use a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent such as diethyl ether or THF.[3][4][5] Ensure the LiAlH₄ is fresh and the reaction is run for a sufficient amount of time. |
| Mixture of Amines | Formation of secondary and tertiary amines during catalytic hydrogenation. | If using catalytic hydrogenation (e.g., H₂/Raney Nickel or H₂/Pd/C), the addition of ammonia (or ammonium hydroxide) can help suppress the formation of secondary and tertiary amine byproducts.[6] |
| Unwanted Side Reactions | The reducing agent may be reacting with other functional groups in the molecule. | If your substrate has other reducible functional groups, consider a more selective reducing agent. For instance, DIBAL-H can reduce nitriles to aldehydes at low temperatures.[2][7] While not the desired product here, it illustrates the principle of selective reduction. For the amine, catalytic hydrogenation might be a milder alternative to LiAlH₄ if other sensitive groups are present. |
Experimental Workflow for Nitrile Reduction:
Caption: Workflow for the reduction of 4,4-Dimethylpentanenitrile.
Detailed Protocol for Reduction with LiAlH₄:
-
Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a suspension of Lithium Aluminum Hydride (LiAlH₄) in anhydrous diethyl ether or THF.
-
Addition of Nitrile: Cool the suspension to 0°C. Dissolve 4,4-Dimethylpentanenitrile in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension.
-
Reaction: After the addition, the reaction is typically stirred at room temperature or gently refluxed until the starting material is consumed (monitored by TLC or GC).
-
Quenching: Cool the reaction mixture back to 0°C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).
-
Isolation: Filter the resulting aluminum salts and wash them thoroughly with ether. Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 5,5-dimethylhexan-1-amine.
-
Purification: The product can be further purified by distillation.
3. Hydrolysis of 4,4-Dimethylpentanenitrile
Question: I am hydrolyzing 4,4-Dimethylpentanenitrile to 4,4-dimethylpentanoic acid, but the reaction is slow and incomplete. How can I drive the reaction to completion?
Answer:
The hydrolysis of nitriles to carboxylic acids requires harsh reaction conditions, and achieving full conversion can be challenging. The reaction proceeds through an amide intermediate, and sometimes the reaction can stall at this stage.[2]
Troubleshooting Incomplete Hydrolysis:
-
Reaction Conditions: Nitrile hydrolysis is typically performed under strong acidic or basic conditions with heating.[2]
-
Acid-Catalyzed Hydrolysis: This involves heating the nitrile in an aqueous solution of a strong acid like sulfuric acid or hydrochloric acid. The reaction begins with the protonation of the nitrogen, making the carbon more electrophilic for a nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: This involves heating the nitrile with a strong base like sodium hydroxide. The hydroxide ion directly attacks the electrophilic carbon of the nitrile.
-
-
Driving the Reaction to Completion:
-
Increase Temperature: Refluxing the reaction mixture for an extended period is often necessary.
-
Use a Co-solvent: If the nitrile has low solubility in the aqueous medium, adding a co-solvent like ethanol or dioxane can improve solubility and reaction rate.
-
Ensure Sufficient Reagent: Use a significant excess of the acid or base to ensure the reaction goes to completion.
-
Decision Tree for Hydrolysis Optimization:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 3. Reduction of nitriles to amines [quimicaorganica.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 20.7 Chemistry of Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 6. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 7. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
Removal of unreacted starting materials from 4,4-Dimethylpentanenitrile
Welcome to the Technical Support Center for the synthesis and purification of 4,4-Dimethylpentanenitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the removal of unreacted starting materials. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the successful isolation of your target molecule with high purity. Our approach is grounded in established chemical principles and field-proven insights to support your experimental success.
Introduction to the Purification Challenge
The synthesis of 4,4-Dimethylpentanenitrile, a valuable building block in organic synthesis, most commonly proceeds via a nucleophilic substitution (SN2) reaction. This involves reacting a neopentyl halide (e.g., neopentyl chloride or neopentyl bromide) with a cyanide salt, such as sodium or potassium cyanide, often in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). While this method is effective, the subsequent purification presents a significant challenge: the separation of the desired nitrile product from unreacted starting materials and reaction byproducts. The structural similarity and close boiling points of the reactants and the product necessitate a carefully designed purification strategy.
This guide will provide a systematic approach to troubleshooting common purification issues, focusing on the principles of extractive workups and fractional distillation.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of 4,4-Dimethylpentanenitrile?
A1: The primary impurities are typically unreacted neopentyl halide (chloride or bromide) and residual cyanide salts. If a high-boiling polar aprotic solvent such as DMF or DMSO is used, its removal is also a critical purification step.
Q2: I'm struggling to separate my product from the starting neopentyl halide by distillation. Why is this happening?
Q3: How can I effectively remove the polar aprotic solvent (DMF or DMSO) after the reaction?
A3: Extractive workup is the most effective method. These solvents are highly soluble in water. By diluting the reaction mixture with a non-polar organic solvent (like diethyl ether or ethyl acetate) and washing it multiple times with water or brine, the DMF or DMSO can be partitioned into the aqueous layer and removed[3][8]. For stubborn traces of DMF, washing with a 5% aqueous lithium chloride solution can be particularly effective[8].
Q4: I am concerned about residual cyanide in my final product. How can I ensure its complete removal?
A4: A thorough aqueous workup is crucial. Cyanide salts are highly soluble in water and can be removed by washing the organic layer multiple times with water and brine[9]. To be certain, the final organic product can be tested for the presence of cyanide using established qualitative methods, although this is not typically necessary with a rigorous workup.
Troubleshooting Guides
Issue 1: Incomplete Separation of 4,4-Dimethylpentanenitrile and Neopentyl Halide by Distillation
Causality: The boiling points of 4,4-Dimethylpentanenitrile and the unreacted neopentyl halide are likely too close for efficient separation by simple distillation.
Troubleshooting Protocol: Fractional Distillation
Fractional distillation enhances separation by providing a large surface area for repeated vaporization-condensation cycles, effectively acting as a series of simple distillations[6][10].
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus. A Vigreux column is a good starting point. For more challenging separations, a packed column (with Raschig rings or metal sponges) can provide higher efficiency. Ensure all glassware joints are well-sealed.
-
Crude Product Preparation: After the initial extractive workup to remove the solvent and cyanide salts, ensure the crude organic layer is thoroughly dried using an appropriate drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Distillation:
-
Add the dried crude product to the distillation flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Slowly heat the flask. A gradual increase in temperature is critical for good separation.
-
Monitor the temperature at the head of the column. The first fraction to distill will be the lower-boiling component, the unreacted neopentyl halide.
-
Collect the fractions carefully, noting the temperature at which each fraction is collected. A sharp increase in temperature will indicate that the next component is beginning to distill.
-
It may be necessary to perform the distillation under reduced pressure (vacuum distillation) to lower the boiling points and prevent potential decomposition, especially for higher-boiling nitriles[11][12].
-
Data Presentation:
| Compound | Boiling Point (°C) |
| Neopentyl Chloride | 83-86[1][2][3][4] |
| Neopentyl Bromide | 105-106[5][6][7] |
| 4,4-Dimethylpentanenitrile | Estimated >150 |
Note: The boiling point of 4,4-Dimethylpentanenitrile is an estimation based on structurally similar compounds. The actual boiling point may vary.
Workflow Diagram:
Caption: Fractional distillation workflow for separating 4,4-Dimethylpentanenitrile from unreacted neopentyl halide.
Issue 2: Presence of High-Boiling Solvent (DMF/DMSO) in the Product
Causality: Inadequate extractive workup leading to residual high-boiling solvent contaminating the final product.
Troubleshooting Protocol: Enhanced Extractive Workup
A rigorous liquid-liquid extraction is essential to remove highly polar solvents like DMF and DMSO.
Step-by-Step Methodology:
-
Dilution: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a water-immiscible organic solvent such as diethyl ether or ethyl acetate (typically 3-5 times the volume of the reaction mixture).
-
Aqueous Washes: Transfer the diluted mixture to a separatory funnel.
-
Wash the organic layer with deionized water. Repeat this wash at least 3-5 times. For every 5 mL of DMF or DMSO, use at least 50 mL of water for the washes[3][8].
-
Follow the water washes with 1-2 washes with brine (saturated aqueous NaCl solution). This helps to break up emulsions and further remove dissolved water from the organic layer.
-
-
Specialized Wash (for DMF): If DMF persists, a wash with a 5% aqueous solution of lithium chloride (LiCl) can be very effective at removing it[8].
-
Drying and Concentration: After the final wash, separate the organic layer and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter off the drying agent and concentrate the organic layer using a rotary evaporator to obtain the crude product, which can then be further purified by distillation.
Workflow Diagram:
Caption: Extractive workup workflow for the removal of high-boiling polar solvents.
Conclusion
The successful purification of 4,4-Dimethylpentanenitrile hinges on a systematic approach that addresses the specific challenges posed by the likely impurities. A thorough understanding of the principles of fractional distillation and extractive workups, as detailed in this guide, will empower researchers to overcome these hurdles and obtain their target compound in high purity. Remember that careful execution and monitoring of each step are paramount to achieving the desired outcome.
References
-
University of Rochester, Department of Chemistry. Workup: DMF or DMSO. [Link]
-
ChemBK. NEOPENTYL BROMIDE. [Link]
-
P212121 Store. Neopentyl chloride | CAS 753-89-9 | C5H11Cl. [Link]
-
Chemsrc. Neopentyl Chloride | CAS#:753-89-9. [Link]
-
University of Rochester, Department of Chemistry. Purification: Fractional Distillation. [Link]
-
Stenutz. neopentyl bromide. [Link]
-
Wikipedia. 1-Bromo-2,2-dimethylpropane. [Link]
-
Slideshare. What is vacuum fractional distillation.pdf. [Link]
-
VTA Verfahrenstechnische Anlagen GmbH & Co. KG. Fractional Distillation. [Link]
-
Wikipedia. Fractional distillation. [Link]
-
Chemistry LibreTexts. 5.4C: Step-by-Step Procedures for Vacuum Distillation. [Link]
-
Organic Syntheses. Benzyl Cyanide. [Link]
-
Organic Syntheses. TRIMETHYLSILYL CYANIDE. [Link]
-
Organic Syntheses. benzoyl cyanide. [Link]
-
ResearchGate. How to remove DMF completely after completion of reaction ( DMF used as solvent in reaction)?. [Link]
-
Reddit. How to remove DMF from post reaction in a workup?. [Link]
-
Remove Sticky Reagents. [Link]
- Friedman, L., & Shechter, H. (1960). Preparation of Nitriles from Halides and Sodium Cyanide. An Advantageous Nucleophilic Displacement in Dimethyl Sulfoxide. The Journal of Organic Chemistry, 25(6), 877–879.
-
Chemistry LibreTexts. SN2 Reactions of Alkyl Halides. [Link]
-
Chemistry LibreTexts. 4.7: Reaction Work-Ups. [Link]
-
YouTube. Substitution Reactions of Neopentyl Halides. [Link]
-
Reddit. Can someone help explain this reaction?. [Link]
-
WebAssign. SN2 Reactions of Alkyl Halides. [Link]
-
EPA. Method 9013A: Cyanide Extraction Procedure for Solids and Oils. [Link]
-
The Royal Society of Chemistry. 1. General Method. [Link]
-
MDPI. Rapid and Comprehensive Analysis of 41 Harmful Substances in Multi-Matrix Products by Gas Chromatography–Mass Spectrometry Using Matrix-Matching Calibration Strategy. [Link]
-
Journal of Medical and Chemical Sciences. Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. [Link]
-
ResearchGate. Improvement on synthesis and purification process of neopentyl giycol. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. chem.rochester.edu [chem.rochester.edu]
- 4. Page loading... [wap.guidechem.com]
- 5. echemi.com [echemi.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. 4,4-Dimethylpentanenitrile | C7H13N | CID 12656145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Workup [chem.rochester.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. Fractional distillation - Wikipedia [en.wikipedia.org]
- 11. What is vacuum fractional distillation.pdf [slideshare.net]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of Nitrile-Containing Compounds
A Guide to Preventing Unwanted Polymerization
Welcome to the Technical Support Center for scientists and researchers working with nitrile-containing compounds. This resource is designed to provide you with in-depth technical guidance, troubleshooting strategies, and frequently asked questions to help you anticipate and prevent unwanted polymerization during the synthesis of these valuable molecules. Our goal is to empower you with the knowledge to ensure the integrity of your experiments and the successful synthesis of your target compounds.
Understanding the Challenge: The Dual Reactivity of Nitriles
The nitrile group (–C≡N) is a versatile functional group in organic synthesis due to its unique electronic properties. The carbon atom is electrophilic, making it susceptible to nucleophilic attack, a desired reactivity in many synthetic transformations.[1][2] However, under certain conditions, particularly with α,β-unsaturated nitriles like acrylonitrile, the π-system of the nitrile or adjacent double bonds can participate in unwanted chain-growth polymerization.[3] This polymerization can be initiated by radicals, anions, or even heat and light, leading to a range of problems from reduced yield and product purity to reaction failure and safety hazards.
This guide will walk you through the common causes of nitrile polymerization and provide you with actionable strategies to maintain control over your reactions.
Troubleshooting Guide: Addressing Polymerization in Real-Time
This section is structured in a question-and-answer format to directly address common issues encountered during synthesis.
Question 1: My reaction mixture is becoming viscous, cloudy, or forming a precipitate. Is it polymerizing and what should I do?
Answer:
Increased viscosity, turbidity, or the formation of an unexpected solid are classic signs of polymerization. The appropriate course of action depends on the scale and conditions of your reaction.
-
Immediate Steps:
-
Cool the reaction: Polymerization reactions are often exothermic. Immediately placing your reaction vessel in an ice bath can help to slow down the process.[4]
-
Dilute the mixture: Adding a suitable, unreactive solvent can help dissipate heat and reduce the concentration of the monomer, thereby slowing the rate of polymerization.[4]
-
Quench the reaction: If the polymerization is aggressive, it may be necessary to quench the reaction. The appropriate quenching agent will depend on the suspected initiator. For radical reactions, adding a radical scavenger like hydroquinone or BHT can be effective. For anionic polymerizations, a proton source like water or a mild acid can terminate the reaction.
-
-
Investigating the Root Cause:
-
Radical Initiators: The most common culprits are trace impurities that can act as radical initiators. Peroxides in solvents (especially ethers like THF and diethyl ether), exposure to air (oxygen can initiate polymerization), or unintentional light exposure can all trigger radical chain reactions.[4]
-
Anionic Initiators: Strong bases, nucleophiles, or even trace amounts of water (in the case of cyanoacrylates) can initiate anionic polymerization.[5]
-
Thermal Initiation: Some nitriles, particularly α,β-unsaturated ones, can undergo thermal self-initiation at elevated temperatures.[3]
-
Question 2: My synthesis of an α,β-unsaturated nitrile is consistently failing due to polymerization. How can I prevent this?
Answer:
Synthesizing and working with α,β-unsaturated nitriles requires careful planning to suppress their inherent tendency to polymerize. Here’s a systematic approach:
-
Inhibitor Selection and Use: Commercially available α,β-unsaturated nitriles are typically shipped with a small amount of a polymerization inhibitor, such as hydroquinone (HQ) or the monomethyl ether of hydroquinone (MEHQ).[3]
-
For Storage: These inhibitors are crucial for preventing polymerization during storage. Always store these monomers in a cool, dark place.
-
During Reaction: For many reactions, the small amount of inhibitor present may not interfere. However, for polymerization reactions or sensitive catalytic processes, the inhibitor must be removed immediately before use.
-
-
Inhibitor Removal:
-
Column Chromatography: Passing the monomer through a short column of basic alumina is a common and effective method for removing phenolic inhibitors like HQ and MEHQ.[6]
-
Washing with Base: Phenolic inhibitors can be removed by washing the monomer with an aqueous solution of a base (e.g., 5-10% sodium hydroxide) to form a water-soluble salt. The organic layer containing the purified monomer is then separated, washed with water to remove residual base, dried, and used immediately.[7]
-
Distillation: Vacuum distillation can separate the monomer from the less volatile inhibitor. However, heating the uninhibited monomer can be risky. It is crucial to use the lowest possible temperature and pressure.[8]
-
-
Handling Inhibitor-Free Monomers: Once the inhibitor is removed, the nitrile is highly susceptible to polymerization.
Question 3: I am not working with an α,β-unsaturated nitrile, but I still suspect polymerization. What could be the cause?
Answer:
While less common, other classes of nitriles can also polymerize under specific conditions.
-
Anionic Polymerization of Alkyl Nitriles: Strong bases can deprotonate the α-carbon of alkyl nitriles, creating a carbanion that can initiate anionic polymerization.[1] If your reaction conditions involve strong bases (e.g., organolithiums, LDA), consider adding the nitrile slowly to the base at a low temperature to minimize this side reaction.
-
High Temperatures: Even for nitriles not prone to polymerization at room temperature, high reaction temperatures can sometimes lead to thermal degradation and the formation of polymeric materials.[9] If you observe charring or the formation of insoluble, dark-colored byproducts, consider if a lower reaction temperature is feasible.
-
Contaminated Reagents: Impurities in your starting materials or reagents can sometimes trigger unexpected side reactions, including polymerization. Always use reagents of appropriate purity and consider purifying solvents and starting materials if you encounter persistent issues.
Frequently Asked Questions (FAQs)
Q1: What are the common types of polymerization inhibitors for nitriles?
A1: The most common inhibitors fall into two main categories:
-
Phenolic Compounds: These are radical scavengers that work by donating a hydrogen atom to a growing polymer radical, creating a stable phenoxyl radical that does not propagate the chain reaction. Examples include:
-
Hydroquinone (HQ)
-
Monomethyl ether of hydroquinone (MEHQ)
-
Butylated hydroxytoluene (BHT)[3]
-
-
Stable Free Radicals: These molecules are themselves radicals but are highly stable and unreactive towards initiating polymerization. They are extremely efficient at trapping and terminating growing polymer chains. The most common examples are derivatives of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO).[3][10]
Q2: How do I choose the right inhibitor for my specific application?
A2: The choice of inhibitor depends on several factors:
-
Type of Monomer: For α,β-unsaturated nitriles, phenolic inhibitors are the standard for storage and transport.
-
Reaction Conditions: Consider the temperature and pH of your reaction. Some inhibitors may be unstable under acidic or basic conditions.
-
Downstream Processes: If the inhibitor needs to be removed, consider the ease of removal. Phenolic inhibitors are readily removed by a base wash or column chromatography.[6][7]
Q3: Can I use an inhibitor to stop a polymerization that has already started?
A3: Yes, adding an inhibitor can "short-stop" a polymerization that is already in progress. This is a common industrial practice. However, in a laboratory setting, if a reaction has already undergone significant polymerization, it is often better to cool, dilute, and safely quench the reaction rather than trying to salvage it.
Q4: What are the safety considerations when handling nitriles, especially those prone to polymerization?
A4: Always follow standard laboratory safety protocols.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile gloves are a good choice for many organic compounds).[11][12]
-
Ventilation: Work in a well-ventilated area, preferably a fume hood, especially when handling volatile nitriles.
-
Storage: Store nitriles in a cool, dark, and well-ventilated area away from incompatible materials. For inhibited monomers, ensure they are stored according to the manufacturer's recommendations.
-
Runaway Reactions: Be aware of the potential for exothermic runaway polymerization, especially with larger-scale reactions. Have a cooling bath readily available.[3]
Experimental Protocols
Protocol 1: Removal of Phenolic Inhibitors using an Alumina Column
This protocol is suitable for removing inhibitors like hydroquinone (HQ) and MEHQ from α,β-unsaturated nitriles.
Materials:
-
Nitrile monomer containing a phenolic inhibitor
-
Basic alumina
-
Glass column with a stopcock
-
Sand
-
Collection flask
-
Solvent for elution (if necessary, though often the neat monomer is passed through)
Procedure:
-
Prepare the column: Place a small plug of glass wool at the bottom of the column. Add a thin layer of sand.
-
Pack the column: Gently pour the basic alumina into the column, tapping the side to ensure even packing. The amount of alumina will depend on the amount of monomer to be purified, but a 5-10 cm bed is often sufficient for lab-scale purifications.
-
Add a top layer of sand: Add a thin layer of sand on top of the alumina to prevent disturbance when adding the monomer.
-
Purification:
-
Place a clean, dry collection flask under the column outlet.
-
Carefully pour the nitrile monomer onto the top of the column.
-
Open the stopcock and allow the monomer to pass through the alumina under gravity. The inhibitor will be adsorbed onto the alumina.
-
-
Use Immediately: The purified, inhibitor-free monomer should be used immediately for the best results.[4]
Protocol 2: Removal of Phenolic Inhibitors by Base Wash
Materials:
-
Nitrile monomer containing a phenolic inhibitor
-
5-10% aqueous sodium hydroxide (NaOH) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Separatory funnel
-
Erlenmeyer flask
Procedure:
-
Extraction: Place the nitrile monomer in a separatory funnel and add an equal volume of the NaOH solution.
-
Shake and Vent: Stopper the funnel and shake gently, venting frequently to release any pressure. The phenolic inhibitor will be deprotonated and dissolve in the aqueous layer.
-
Separate Layers: Allow the layers to separate and drain the lower aqueous layer.
-
Wash: Wash the organic layer with an equal volume of water, followed by an equal volume of brine to aid in the removal of dissolved water.
-
Dry: Transfer the organic layer to an Erlenmeyer flask and add a small amount of a drying agent like anhydrous magnesium sulfate or sodium sulfate. Swirl the flask and let it stand for 10-15 minutes.
-
Isolate: Decant or filter the dried monomer into a clean, dry flask.
-
Use Immediately: The purified monomer is now free of inhibitor and should be used promptly.
Visualizing the Chemistry
Diagram 1: The Mechanism of Radical Inhibition
This diagram illustrates how a phenolic inhibitor (like BHT) terminates a free-radical polymerization chain.
Caption: A phenolic inhibitor intercepts a growing polymer radical, terminating the chain reaction.
Diagram 2: Troubleshooting Workflow for Unwanted Polymerization
This flowchart provides a logical sequence of steps to diagnose and solve polymerization issues during a reaction.
Caption: A decision-making workflow for troubleshooting unexpected polymerization.
References
-
CurlyArrows Organic Chemistry. (n.d.). What are Radical inhibitors and their role in a reaction? Retrieved January 13, 2026, from [Link]
-
Liskon Biological. (2025, October 17). A Brief Discussion on Polymerization Inhibitors. Retrieved January 13, 2026, from [Link]
-
Andrey K. (2013, July 22). Radical Reaction Inhibitors [Video]. YouTube. [Link]
-
Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved January 13, 2026, from [Link]
-
Al-Bayati, F. A. H., et al. (2023). Inhibition of Free Radical Polymerization: A Review. Processes, 11(1), 269. [Link]
-
ResearchGate. (2025, October 13). Inhibition of Free Radical Polymerization: A Review. Retrieved January 13, 2026, from [Link]
-
Chad's Prep. (2021, February 5). 20.11 Synthesis and Reactions of Nitriles [Video]. YouTube. [Link]
- Hegde, B. B. (n.d.). Advanced Free Radical Reactions for Organic Synthesis. Dr. B. B. Hegde First Grade College, Kundapura.
-
The Organic Chemistry Tutor. (2021, February 5). 18: Preparation and reactions of nitriles [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved January 13, 2026, from [Link]
-
Wikipedia. (n.d.). Nitrile. Retrieved January 13, 2026, from [Link]
-
Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved January 13, 2026, from [Link]
-
DiVA. (n.d.). Synthesis and Investigation of nitrile containing polymers derived from lignin. Retrieved January 13, 2026, from [Link]
-
Wikipedia. (n.d.). Polymerisation inhibitor. Retrieved January 13, 2026, from [Link]
-
University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved January 13, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 22). Reactivity of Nitriles. Retrieved January 13, 2026, from [Link]
- Google Patents. (n.d.). JP2000508348A - How to remove polymerization inhibitors from monomer mixtures with the help of doped alumina.
-
International Journal of Scientific & Technology Research. (n.d.). Effect Of The Nitrile Content On Nitrile Rubber Cure In Wide Temperature Range. Retrieved January 13, 2026, from [Link]
-
ResearchGate. (2025, August 5). The Reactions of Nitrile-containing Polymers. Retrieved January 13, 2026, from [Link]
-
PubMed Central. (n.d.). Nitriles: an attractive approach to the development of covalent inhibitors. Retrieved January 13, 2026, from [Link]
-
ResearchGate. (n.d.). Anionic Polymerization Inhibitors. Retrieved January 13, 2026, from [Link]
-
Taylor & Francis Group. (2017). Nitrile rubber—the influence of acrylonitrile content on the thermo-oxidative aging. Retrieved January 13, 2026, from [Link]
-
Scientific & Academic Publishing. (2015). Study of Thermal Stability of Nitrile Rubber/Polyimide Compounds. Retrieved January 13, 2026, from [Link]
- Google Patents. (n.d.). US5708132A - Method for the production of nitrile rubber.
-
Royal Society of Chemistry. (n.d.). Initiation of anionic polymerization of acrylonitrile with tertiary amines and ethylene or propylene oxide: some mechanistic aspects. Retrieved January 13, 2026, from [Link]
-
OpenStax. (n.d.). 20.7 Chemistry of Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved January 13, 2026, from [Link]
-
Wiley-VCH. (2021, February 15). 1 Backgrounds in Photopolymerization Reactions: A Short Overview. Retrieved January 13, 2026, from [Link]
-
SPECIFIC POLYMERS. (2021, December 16). Innovation in Photopolymerization. Retrieved January 13, 2026, from [Link]
-
ResearchGate. (n.d.). Free Radical Photopolymerization of Multifunctional Monomers. Retrieved January 13, 2026, from [Link]
-
Thiết Bị Hiệp Phát. (n.d.). Laboratory safety rules everyone should know. Retrieved January 13, 2026, from [Link]
-
MDPI. (2022, July 13). Free-Radical Photopolymerization for Curing Products for Refinish Coatings Market. Retrieved January 13, 2026, from [Link]
-
MDPI. (n.d.). Photopolymerization Reactions: On the Way to a Green and Sustainable Chemistry. Retrieved January 13, 2026, from [Link]
-
University of Toronto. (n.d.). Lab Safety Guideline: Aqua Regia. Retrieved January 13, 2026, from [Link]
Sources
- 1. Nitrile - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. JP2000508348A - How to remove polymerization inhibitors from monomer mixtures with the help of doped alumina - Google Patents [patents.google.com]
- 7. longchangchemical.com [longchangchemical.com]
- 8. A Brief Discussion on Polymerization Inhibitors - LISKON [liskonchem.com]
- 9. Study of Thermal Stability of Nitrile Rubber/Polyimide Compounds [article.sapub.org]
- 10. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 12. hpi.com.vn [hpi.com.vn]
Technical Support Center: Managing Temperature Control in Exothermic Nitrile Reactions
Welcome to the Technical Support Center for managing exothermic nitrile reactions. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of temperature control during these often energetic transformations. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not just procedural steps, but a deeper understanding of the underlying chemical principles to ensure both successful and safe experimentation.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical in nitrile reactions?
A1: Many nitrile synthesis and hydrolysis reactions are significantly exothermic, meaning they release a substantial amount of heat.[1] This heat can accelerate the reaction rate, which in turn generates more heat, creating a positive feedback loop. If not properly managed, this can lead to a dangerous situation known as thermal runaway, where the reaction proceeds uncontrollably.[1][2] The consequences of thermal runaway can range from product degradation and reduced yield to catastrophic equipment failure, explosions, and the release of toxic substances.[2][3] For instance, the acid-catalyzed hydrolysis of nitriles is known to be exothermic and requires careful temperature management to prevent the formation of polymers.[4]
Q2: What are the primary signs of an impending loss of temperature control?
A2: Vigilant monitoring is key to early detection. Key indicators include:
-
A rapid, unexpected increase in reaction temperature that does not stabilize with existing cooling measures.
-
A significant rise in internal pressure within the reaction vessel, often due to the formation of gaseous byproducts or boiling of the solvent.[2]
-
Noticeable changes in the reaction mixture's color or viscosity that deviate from the expected progression.
-
An increase in the rate of off-gassing.
Continuous monitoring of temperature and pressure is paramount for safe operation.[2][5]
Q3: How can I quantitatively assess the thermal hazard of my specific nitrile reaction before scaling up?
A3: A thorough thermal hazard assessment is a non-negotiable step before any scale-up. Several analytical techniques are indispensable for this purpose:
-
Reaction Calorimetry (RC): This technique measures the heat evolved during a reaction under controlled conditions, providing critical data on the heat of reaction (ΔHr), heat capacity (Cp), and the maximum temperature of the synthesis reaction (MTSR).[6][7]
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal stability of reactants, intermediates, and products, identifying onset temperatures for decomposition.
-
Accelerating Rate Calorimetry (ARC): ARC helps to simulate a worst-case thermal runaway scenario in a controlled environment, providing data on the time to maximum rate and the pressure generated.
These techniques provide the necessary data to design appropriate cooling systems and emergency relief measures.[1]
Q4: What are the most effective methods for removing heat from an exothermic nitrile reaction?
A4: The choice of cooling method depends on the scale of the reaction and the magnitude of the exotherm. Common strategies include:
-
Jacketed Reaction Vessels: These reactors have a secondary outer jacket through which a cooling fluid is circulated to remove heat from the inner vessel.[8][9]
-
Cooling Baths: For smaller-scale reactions, immersing the reaction flask in a cooling bath (e.g., ice-water, dry ice-acetone) is a common practice.
-
Internal Cooling Coils: For larger reactors, internal coils through which a coolant flows provide a greater surface area for heat exchange.
-
Forced Convection: This involves rapidly replacing the cooling medium to maintain a high-temperature differential and efficient heat transfer.[10]
-
Semi-batch or Continuous Flow Reactors: These approaches allow for better heat and mass transfer by controlling the rate of reagent addition, thereby managing the rate of heat generation.[11][12]
The selection of the cooling medium is also critical; while water is common, for temperatures below 20°C, other media like ammonia or carbon dioxide may be necessary.[13]
Section 2: Troubleshooting Guides
Issue 1: Unexpected Temperature Spike During Reagent Addition
Possible Causes:
-
Reagent addition rate is too high: The rate of heat generation is surpassing the heat removal capacity of your cooling system.
-
Inadequate mixing: Poor agitation can lead to localized "hot spots" where the reaction is proceeding much faster.
-
Cooling system malfunction: The cooling bath temperature may have risen, or the flow rate of the circulator fluid may be too low.
Troubleshooting Steps:
-
Immediately halt reagent addition. This is the most critical first step to prevent further heat generation.[5]
-
Ensure maximum cooling is applied. Check the temperature of your cooling bath or the setpoint and flow rate of your circulator.
-
Verify proper agitation. Ensure the stirrer is functioning correctly and at an appropriate speed to maintain a homogenous mixture.
-
If the temperature continues to rise, prepare for an emergency quench. Have a pre-determined, validated quenching agent ready to rapidly stop the reaction. The choice of quenching agent will be specific to your reaction chemistry.
Issue 2: Reaction Temperature Fluctuates Uncontrollably
Possible Causes:
-
Delayed reaction initiation (induction period): An accumulation of unreacted reagents can lead to a sudden, rapid exotherm once the reaction begins.
-
Phase separation: If the reaction mixture is not homogenous, the reaction may only be occurring at the interface of the two phases, leading to erratic behavior.
-
Inadequate temperature sensing: The thermocouple or thermometer may not be correctly placed to accurately measure the bulk temperature of the reaction.
Troubleshooting Steps:
-
Review your reaction profile. Is an induction period expected for this chemistry? If so, ensure your cooling capacity can handle the eventual exotherm.
-
Improve agitation. Increase the stirring speed to ensure homogeneity. For biphasic reactions, consider a phase-transfer catalyst if appropriate.
-
Check your temperature probe. Ensure it is submerged in the reaction mixture, away from the vessel walls, to get an accurate reading.
-
Consider a semi-batch approach. Adding one of the reagents slowly over time can prevent the buildup of unreacted material and allow for better temperature control.[11]
Issue 3: Cooling System is Overwhelmed During a Scaled-Up Reaction
Possible Causes:
-
Non-linear scaling of heat transfer: As the volume of a reactor increases, the surface area-to-volume ratio decreases. This means that heat removal becomes less efficient on a larger scale.
-
Underestimation of the heat of reaction: The initial thermal hazard assessment may not have been accurate.
-
Changes in reaction kinetics at a larger scale: Factors like mixing efficiency can change with scale, altering the reaction rate and heat output.
Troubleshooting Steps:
-
Do not proceed with further reagent addition.
-
Re-evaluate the thermal hazard assessment. It may be necessary to perform additional calorimetry studies.[11]
-
Redesign the process for better heat management. This could involve:
Section 3: Experimental Protocols
Protocol 1: Basic Setup for a Cooled Exothermic Nitrile Reaction (Lab Scale)
-
Equipment Selection:
-
Choose a round-bottom flask that is no more than 50% full with the final reaction volume to allow for adequate headspace.
-
Use an overhead stirrer for viscous reactions or a magnetic stir bar for less viscous mixtures.
-
Select a cooling bath (e.g., ice/water, dry ice/acetone) appropriate for the target temperature.
-
Place a thermocouple or thermometer directly in the reaction mixture to monitor the internal temperature.
-
-
Procedure:
-
Assemble the reaction apparatus in a fume hood, ensuring it is securely clamped.
-
Charge the flask with the initial reagents and solvent.
-
Cool the mixture to the desired starting temperature in the cooling bath.
-
Begin stirring to ensure the mixture is homogenous.
-
Add the second reagent dropwise via an addition funnel, monitoring the internal temperature closely.[5]
-
Maintain the internal temperature within the desired range by adjusting the addition rate and the cooling bath.
-
Once the addition is complete, continue to monitor the temperature until the exotherm subsides and the reaction is complete.
-
Protocol 2: Performing a Preliminary Thermal Hazard Screening with Isothermal Calorimetry
-
Objective: To determine the heat of reaction and the rate of heat release under isothermal conditions.
-
Instrumentation: A reaction calorimeter (e.g., Mettler-Toledo RC1e).
-
Procedure:
-
Calibrate the calorimeter according to the manufacturer's instructions.
-
Charge the reactor with the initial solvent and one of the reactants.
-
Bring the reactor contents to the desired reaction temperature.
-
Begin adding the second reactant at a controlled, slow rate.
-
The calorimeter will measure the heat flow required to maintain a constant temperature, which corresponds to the heat being generated by the reaction.[6]
-
The data generated will provide a heat flow curve over time, from which the total heat of reaction can be calculated.
-
-
Data Analysis: The resulting data will be crucial for determining the necessary cooling capacity for scaling up the reaction.
Section 4: Data Presentation
Table 1: Cooling Bath Comparison
| Cooling Bath Mixture | Typical Temperature Range (°C) | Advantages | Disadvantages |
| Ice / Water | 0 to 5 | Readily available, non-toxic | Limited to temperatures above 0°C |
| Ice / Saturated NaCl | -21 to -10 | Lower temperatures than ice/water | Corrosive |
| Dry Ice / Acetone | -78 | Very low temperature | Flammable solvent, requires careful handling |
| Dry Ice / Isopropanol | -77 | Less volatile than acetone | Viscous at low temperatures |
Table 2: Key Parameters for Nitrile Reaction Safety Assessment
| Parameter | Symbol | Importance | Method of Determination |
| Heat of Reaction | ΔHr | Determines the total amount of heat that will be released. | Reaction Calorimetry (RC) |
| Specific Heat | Cp | Influences how much the temperature will rise for a given amount of heat. | Reaction Calorimetry (RC) |
| Onset of Decomposition | Td | The temperature at which the product or reactants begin to decompose exothermically. | Differential Scanning Calorimetry (DSC) |
| Maximum Temperature of Synthesis Reaction | MTSR | The maximum temperature the reaction could reach under adiabatic conditions. | Calculated from ΔHr and Cp |
References
-
Wikipedia. Reaction calorimeter. [Link]
-
LibreTexts. Calorimetry. [Link]
-
Efficiency Finder. Cooling during chemical reactions in chemical industry. [Link]
-
Lab Manager. Best Practices for Working with Chemical Reactions in the Lab. [Link]
-
OpenStax. 5.2 Calorimetry. [Link]
-
YouTube. How Do You Define Exothermic Reactions For Calorimetry? - Chemistry For Everyone. [Link]
-
Quora. What are the most efficient heat removal methods in an exothermic reaction system?. [Link]
-
Chemistry LibreTexts. 11.5: Reaction Calorimetry. [Link]
-
Wikipedia. Nitrile. [Link]
-
Asynt. What are the best tools for cooling chemical reactions?. [Link]
-
Fauske & Associates. How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. [Link]
-
TSM TheSafetyMaster Private Limited. Exothermic Reaction Hazards. [Link]
-
IChemE. The protection of reactors containing exothermic reactions: an HSE view. [Link]
-
Organic Chemistry Portal. Nitrile synthesis by oxidation, rearrangement, dehydration. [Link]
-
RSC Publishing. A cyanide-free synthesis of nitriles exploiting flow chemistry. [Link]
-
IRJET. Chemical Reaction Hazards – Safety Precaution & Thermal Runaway Reaction Prevention. [Link]
-
LNEYA. Chemical reaction exothermic or endothermic temperature dynamic compensation system. [Link]
-
Wikipedia. Self-propagating high-temperature synthesis. [Link]
-
MDPI. Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies. [Link]
-
ChemistryViews. A Safe Way to Nitriles. [Link]
-
NIH. Virtually Instantaneous, Room-temperature [11C]-Cyanation Using Biaryl Phosphine Pd(0) Complexes. [Link]
-
Semantic Scholar. Coordination-mode control of bound nitrile radical complex reactivity: intercepting end-on nitrile-Mo(III) radicals at low temperature.. [Link]
-
ACS Publications. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. [Link]
-
Taylor & Francis. Cyanation – Knowledge and References. [Link]
-
NIH. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. [Link]
-
ResearchGate. Case Studies of Incidents in Runaway Reactions and Emergency Relief. [Link]
-
MDPI. Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. [Link]
-
Organic Chemistry Tutor. Hydrolysis of Nitriles. [Link]
-
ACS Publications. Runaway Reaction Hazards in Processing Organic Nitro Compounds. [Link]
-
Chemguide. hydrolysis of nitriles. [Link]
-
ARIA. Runaway reactions, case studies, lessons learned. [Link]
-
IChemE. Runaway reactions. Part 2 Causes of Accidents in selected CSB case histories. [Link]
-
NIH. Organic Acid to Nitrile: A Chemoenzymatic Three‐Step Route. [Link]
-
AIDIC. Runaway Reactions and Vapor Cloud Explosions: the Synthron Case Study. [Link]
-
Chemistry LibreTexts. 20.7: Chemistry of Nitriles. [Link]
-
Chemistry Steps. Reactions of Nitriles. [Link]
-
Save My Exams. Nitriles & Hydroxynitriles (Cambridge (CIE) AS Chemistry): Revision Note. [Link]
-
MDPI. Safety Methods for Mitigating Thermal Runaway of Lithium-Ion Batteries—A Review. [Link]
-
organic-reaction.com. Nitrile to Acid - Common Conditions. [Link]
-
Electrolock Incorporated. How to Prevent Thermal Runaway in Lithium Ion Batteries. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Exothermic Reaction Hazards - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 3. researchgate.net [researchgate.net]
- 4. Nitrile - Wikipedia [en.wikipedia.org]
- 5. labproinc.com [labproinc.com]
- 6. Reaction calorimeter - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. asynt.com [asynt.com]
- 9. lneya.com [lneya.com]
- 10. quora.com [quora.com]
- 11. fauske.com [fauske.com]
- 12. A cyanide-free synthesis of nitriles exploiting flow chemistry - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00458A [pubs.rsc.org]
- 13. Cooling during chemical reactions in chemical industry - Efficiency Finder [wiki.zero-emissions.at]
Effect of catalyst choice on the synthesis of 4,4-Dimethylpentanenitrile
Welcome to the technical support center for the synthesis of 4,4-Dimethylpentanenitrile. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this critical synthesis in their work. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established chemical principles and field-proven insights to help you navigate the complexities of catalyst choice and optimize your reaction outcomes.
Introduction: The Critical Role of Catalysis
The synthesis of 4,4-dimethylpentanenitrile, a valuable intermediate in the production of various specialty chemicals and pharmaceuticals, is most efficiently achieved via the hydrocyanation of 3,3-dimethyl-1-butene (neohexene). This reaction, involving the addition of a hydrogen and a cyanide group across the double bond, is critically dependent on the choice of catalyst. The catalyst not only dictates the reaction rate but also governs the regioselectivity, determining the ratio of the desired linear product (4,4-dimethylpentanenitrile) to the undesired branched isomer (2,2-dimethyl-4-cyanobutane). This guide will focus on the nuances of catalyst selection, primarily focusing on nickel-based systems, to empower you to overcome common challenges in this synthesis.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of 4,4-dimethylpentanenitrile in a question-and-answer format.
Q1: We are experiencing significantly lower than expected yields of 4,4-dimethylpentanenitrile. What are the likely causes and how can we rectify this?
A1: Low yields in the hydrocyanation of 3,3-dimethyl-1-butene can stem from several factors, primarily related to catalyst activity and stability.
-
Catalyst Deactivation: The most common cause of low yield is the deactivation of the nickel(0) catalyst. This typically occurs through the formation of inactive nickel(II) cyanide (Ni(CN)₂) species.[1][2] This deactivation is often accelerated by an excess of hydrogen cyanide (HCN) or the presence of oxidizing impurities.
-
Solution:
-
Controlled HCN Addition: Instead of adding all the HCN at the beginning of the reaction, a slow, controlled addition using a syringe pump can maintain a low steady-state concentration of HCN, minimizing catalyst poisoning.
-
Use of HCN Surrogates: For laboratory-scale synthesis, consider using acetone cyanohydrin or trimethylsilyl cyanide (TMSCN) as safer, in-situ sources of HCN.[3][4] These reagents release HCN slowly under thermal conditions, which can help prevent catalyst deactivation.
-
Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon). Oxygen can oxidize the Ni(0) catalyst, rendering it inactive.
-
-
-
Sub-optimal Ligand Choice: The electronic and steric properties of the ligands on the nickel catalyst are paramount. For the hydrocyanation of sterically hindered alkenes like 3,3-dimethyl-1-butene, phosphite ligands are generally superior to phosphine ligands as they are better π-acceptors, which facilitates the rate-limiting reductive elimination step to form the product.[1]
-
Solution:
-
Employ Phosphite Ligands: If you are using phosphine-based ligands and experiencing low yields, switching to a triaryl phosphite ligand, such as tri-p-tolyl phosphite (P(O-p-tol)₃), is highly recommended. A well-established catalyst system for this specific transformation is Ni[P(O-4-tol)₃]₄.
-
Ligand Purity: Ensure the ligands used are of high purity, as impurities can interfere with catalyst formation and activity.
-
-
-
Absence of a Lewis Acid Co-catalyst: Lewis acids are known to promote the hydrocyanation reaction by coordinating to the cyanide ligand, which enhances the rate of reductive elimination and can improve catalyst stability.[1]
-
Solution:
-
Introduce a Lewis Acid: The addition of a Lewis acid such as zinc chloride (ZnCl₂) or triphenylboron (B(C₆H₅)₃) can significantly improve yields. For the synthesis of 4,4-dimethylpentanenitrile, ZnCl₂ has been shown to be an effective co-catalyst.
-
-
Q2: Our product mixture contains a significant amount of the branched isomer, 2,2-dimethyl-4-cyanobutane. How can we improve the regioselectivity for the desired linear product?
A2: Achieving high regioselectivity is a key challenge in the hydrocyanation of terminal alkenes. The formation of the branched isomer is a common side reaction.
-
Catalyst System: The choice of catalyst and co-catalyst is the primary determinant of regioselectivity.
-
Solution:
-
Specific Nickel Catalyst: The catalyst system comprising of a nickel(0) source and a triaryl phosphite ligand, such as Ni[P(O-4-tol)₃]₄, in the presence of a Lewis acid like ZnCl₂, has been reported to provide a very high ratio of the linear (4,4-dimethylpentanenitrile) to the branched product (99:1).[3]
-
Lewis Acid Effect: The presence of a Lewis acid can influence the regioselectivity. While often promoting the formation of the linear product, the specific effect can be substrate and ligand dependent. It is crucial to screen Lewis acids if regioselectivity is an issue.
-
-
-
Reaction Temperature: Temperature can also influence the product distribution.
-
Solution:
-
Optimize Temperature: It is advisable to conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can sometimes lead to decreased selectivity. A typical starting point for this reaction is around 60°C.
-
-
Q3: The reaction is sluggish and does not go to completion, even with extended reaction times. What could be the issue?
A3: A stalled reaction is often a sign of premature catalyst deactivation or insufficient catalyst activity.
-
Catalyst Loading: The catalyst loading might be too low for the specific reaction conditions and substrate purity.
-
Solution:
-
Increase Catalyst Loading: While aiming for low catalyst loadings is economically desirable, for troubleshooting purposes, increasing the catalyst concentration can help overcome issues related to minor impurities or slow kinetics.
-
-
-
Purity of Reagents and Solvent: Trace impurities in the starting alkene or solvent can act as catalyst poisons.
-
Solution:
-
Purify Starting Materials: Ensure that the 3,3-dimethyl-1-butene is free from peroxides or other oxidizing agents. Distillation of the alkene and the solvent under an inert atmosphere before use is recommended.
-
Use High-Purity Reagents: All reagents, including the nickel precursor, ligands, and any additives, should be of high purity.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most effective catalyst systems for the synthesis of 4,4-dimethylpentanenitrile?
A1: For the hydrocyanation of 3,3-dimethyl-1-butene, nickel-based catalysts are the most reported and effective. A highly recommended system is a Ni(0) precursor, such as Ni(COD)₂ (bis(1,5-cyclooctadiene)nickel(0)), complexed with a triaryl phosphite ligand, like tri-p-tolyl phosphite (P(O-p-tol)₃). The addition of a Lewis acid co-catalyst, typically ZnCl₂, is also crucial for high activity and selectivity.
Q2: Why are phosphite ligands generally preferred over phosphine ligands for this reaction?
A2: Phosphite ligands (P(OR)₃) are strong π-acceptors due to the electronegative oxygen atoms. This electronic property helps to stabilize the electron-rich Ni(0) center and facilitates the crucial reductive elimination step, which is often rate-limiting in the catalytic cycle.[1] Phosphine ligands (PR₃), being stronger σ-donors and weaker π-acceptors, can sometimes lead to less active catalysts for this specific transformation.
Q3: Is it possible to use palladium catalysts for this synthesis?
A3: While palladium catalysts are used in some hydrocyanation reactions, nickel-based systems are far more common and generally more effective for the hydrocyanation of unactivated terminal alkenes like 3,3-dimethyl-1-butene.[3] Palladium-catalyzed hydrocyanation often requires different reaction conditions and may exhibit different regioselectivity. For the synthesis of 4,4-dimethylpentanenitrile, nickel catalysis is the more established and reliable approach.
Q4: What are the primary safety concerns when performing this synthesis?
A4: The primary safety concern is the use of hydrogen cyanide (HCN), which is an extremely toxic and volatile liquid. All manipulations involving HCN must be carried out in a well-ventilated fume hood by trained personnel with appropriate personal protective equipment. The use of HCN surrogates like acetone cyanohydrin can mitigate some of these risks, but these compounds should also be handled with care as they can release HCN. Additionally, organophosphorus ligands can be toxic and should be handled appropriately.
Comparative Data of Catalyst Systems
The following table summarizes the performance of a key catalyst system for the synthesis of 4,4-dimethylpentanenitrile. Data for a broad range of catalysts for this specific substrate is limited in the literature, with nickel-phosphite systems being the most prominently cited.
| Catalyst System | Alkene Substrate | Product(s) | Ratio (Linear:Branched) | Yield | Reference |
| Ni[P(O-4-tol)₃]₄ / ZnCl₂ | 3,3-dimethyl-1-butene | 4,4-Dimethylpentanenitrile / 2,2-dimethyl-4-cyanobutane | 99:1 | Not specified, but implied to be effective | [3] |
Experimental Protocol: Representative Synthesis of 4,4-Dimethylpentanenitrile
This protocol is a generalized procedure and should be adapted and optimized for your specific laboratory conditions. Extreme caution must be exercised when handling hydrogen cyanide.
Materials:
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]
-
Tri-p-tolyl phosphite [P(O-p-tol)₃]
-
Anhydrous zinc chloride (ZnCl₂)
-
3,3-Dimethyl-1-butene (neohexene), freshly distilled
-
Hydrogen cyanide (HCN) or Acetone cyanohydrin
-
Anhydrous toluene (solvent)
Procedure:
-
Catalyst Preparation: In a glovebox, to a flame-dried Schlenk flask, add Ni(COD)₂ (1 mol%), tri-p-tolyl phosphite (4 mol%), and anhydrous ZnCl₂ (1 mol%).
-
Reaction Setup: Remove the flask from the glovebox and place it under a positive pressure of nitrogen or argon. Add anhydrous toluene via cannula.
-
Addition of Alkene: Add freshly distilled 3,3-dimethyl-1-butene (1 equivalent) to the flask.
-
HCN Addition: Cool the reaction mixture to 0°C. Slowly add a solution of HCN (1.1 equivalents) in toluene via a syringe pump over several hours. Alternatively, if using acetone cyanohydrin (1.2 equivalents), it can be added at this stage, and the reaction mixture can be slowly warmed to the desired reaction temperature (e.g., 60°C).
-
Reaction Monitoring: Stir the reaction mixture at the chosen temperature (e.g., 60°C) and monitor its progress by GC or TLC.
-
Work-up: Upon completion, cool the reaction to room temperature. Carefully quench any remaining HCN by adding a basic solution (e.g., aqueous sodium hypochlorite). Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to obtain 4,4-dimethylpentanenitrile.
Visualizations
Catalyst Selection Workflow
The following diagram outlines a decision-making process for selecting and optimizing a catalyst system for the synthesis of 4,4-dimethylpentanenitrile.
Caption: Decision tree for catalyst selection and troubleshooting.
General Catalytic Cycle for Ni-Catalyzed Hydrocyanation
This diagram illustrates the generally accepted mechanism for the nickel-catalyzed hydrocyanation of an alkene.
Caption: Simplified catalytic cycle for hydrocyanation.
References
-
Mechanistic study of the cooperative palladium/Lewis acid-catalyzed transfer hydrocyanation reaction: the origin of the regioselectivity. Dalton Transactions. Available at: [Link]
-
Hydrocyanation. Wikipedia. Available at: [Link]
-
Nickel(BiPhePhos)-Catalyzed Hydrocyanation of Styrene—Highly Increased Catalytic Activity by Optimized Operational Procedures. MDPI. Available at: [Link]
-
Mechanistic Investigation of the Nickel-Catalyzed Transfer Hydrocyanation of Alkynes. PubMed Central. Available at: [Link]
-
Hydrocyanation in Organic Synthesis. ResearchGate. Available at: [Link]
-
Ni-Catalyzed hydrocyanation of alkenes with formamide as the cyano source. Royal Society of Chemistry. Available at: [Link]
-
Dual Electrocatalysis Enables Enantioselective Hydrocyanation of Conjugated Alkenes. PubMed Central. Available at: [Link]
-
Lewis acid-controlled Pd-catalyzed chemodivergent hydrocyanation of cyclopropenes. Royal Society of Chemistry. Available at: [Link]
-
Nickel-Catalyzed Cyanation of Aryl Halides and Hydrocyanation of Alkynes via C–CN Bond Cleavage and Cyano Transfer. ACS Publications. Available at: [Link]
-
Transition-metal-catalyzed hydrocyanation of alkenes by hydrogen cyanide allows for an atom-economical installation of a C-1 building block into a molecule, while simultaneously introducing a functional group. Science of Synthesis. Available at: [Link]
-
PRACTICAL SYNTHESIS OF 3-AMINO-5-tert-BUTYLISOXAZOLE FROM - 4,4-DIMETHYL-3-OXOPENTANENITRILE. HETEROCYCLES. Available at: [Link]
-
4,4-dimethylpentanenitrile - C7H13N, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. Available at: [Link]
-
Mechanistic Investigation of the Nickel-Catalyzed Transfer Hydrocyanation of Alkynes. ACS Publications. Available at: [Link]
-
Hydrocyanation of Alkenes and Alkynes. Organic Reactions. Available at: [Link]
-
Ligand development in the Ni-catalyzed hydrocyanation of alkenes. Royal Society of Chemistry. Available at: [Link]
Sources
Validation & Comparative
A Comprehensive Guide to the Structural Validation of 4,4-Dimethylpentanenitrile Using 2D NMR Spectroscopy
Abstract
In the realm of chemical research and pharmaceutical development, the unambiguous determination of molecular structure is a foundational requirement for advancing a compound through the discovery pipeline. While 1D Nuclear Magnetic Resonance (NMR) spectroscopy serves as a primary tool for initial characterization, its limitations can lead to ambiguity, particularly in molecules with complex spin systems or non-protonated carbons. This guide provides an in-depth, practical comparison of 1D and 2D NMR techniques for the structural elucidation of 4,4-dimethylpentanenitrile. We will demonstrate how a synergistic application of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments provides irrefutable evidence for the assigned structure, moving beyond the preliminary hypotheses offered by 1D methods.
The Analytical Challenge: Structure of 4,4-Dimethylpentanenitrile
4,4-Dimethylpentanenitrile presents a relatively simple yet illustrative case for structural validation. Its structure contains distinct molecular fragments: a tert-butyl group, a two-carbon aliphatic chain, and a nitrile functional group.
While 1D ¹H and ¹³C NMR can identify the presence of these fragments, definitively connecting them in the correct order requires more sophisticated techniques. Specifically, 1D NMR alone cannot unambiguously establish the connectivity between the C3 methylene group, the C4 quaternary carbon of the tert-butyl group, and the C2 methylene group adjacent to the nitrile. This is where 2D NMR becomes indispensable.
The NMR Spectroscopic Workflow: A Multi-dimensional Approach
A robust structural elucidation strategy relies on a logical progression from simple to more complex experiments. Each experiment provides a unique piece of the structural puzzle, and together, they form a self-validating system.[1][2]
Conclusion
While 1D NMR provided essential preliminary data, it could not, on its own, offer definitive proof of the connectivity of 4,4-dimethylpentanenitrile. The systematic application of 2D NMR techniques provided a layered, self-consistent validation of the molecular structure. The COSY experiment established the ethyl fragment, the HSQC experiment assigned the protonated carbons, and the HMBC experiment unequivocally connected the tert-butyl and nitrile functionalities to the central aliphatic chain. This guide demonstrates that for ensuring scientific rigor and meeting regulatory standards in drug development and chemical research, a multi-dimensional NMR approach is not merely beneficial, but essential for unambiguous structural characterization.
References
-
Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]
-
Hornak, J. P. (n.d.). Sample Preparation. Rochester Institute of Technology. Retrieved from [Link]
-
Crasto, A. M. (2014, November 25). How to interpret 2D NMR spectra. ORGANIC SPECTROSCOPY INTERNATIONAL. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2014, August 21). 14.21: Two-Dimensional NMR Spectroscopy. Retrieved from [Link]
-
Wiley Science Solutions. (n.d.). KnowItAll NMR Spectral Library Collection. Retrieved from [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
-
JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D-NMR Spectrum. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4,4-Dimethylpentanenitrile. PubChem Compound Database. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY DATA. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction. Retrieved from [Link]
-
Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001. Retrieved from [Link]
Sources
A Comparative Guide to Purity Analysis: 4,4-Dimethylpentanenitrile by Quantitative NMR (qNMR), GC, and HPLC
In the landscape of pharmaceutical development and chemical research, the absolute purity of a molecule is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. For a compound such as 4,4-Dimethylpentanenitrile, a potential intermediate or building block, rigorous purity assessment is paramount. This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with two stalwart chromatographic techniques—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—for the purity determination of this non-polar nitrile. Our analysis is grounded in experimental causality, offering researchers and drug development professionals a clear perspective on selecting the optimal analytical methodology.
The Principle of Absolute Quantification: Why qNMR Stands Apart
At its core, ¹H qNMR is a primary analytical method recognized by pharmacopeias and standards bodies like the National Institute of Standards and Technology (NIST).[1][2][3] Its power lies in a simple, fundamental principle: the area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[4][5] This allows for the absolute quantification of an analyte against a certified internal standard of a completely different chemical structure, eliminating the need for compound-specific reference standards for every impurity.[6][7][8] Chromatographic methods, by contrast, typically rely on relative response factors, necessitating calibration with standards for the analyte and all known impurities to achieve true quantification.[9]
This guide will dissect the practical application of qNMR for 4,4-Dimethylpentanenitrile and compare its performance against meticulously designed GC and HPLC protocols.
Section 1: Purity Determination by Quantitative ¹H-NMR (qNMR)
The qNMR experiment is designed as a self-validating system. By carefully selecting parameters and an appropriate internal standard, we can ensure the integrity of the quantification.
Causality in qNMR Experimental Design
The accuracy of qNMR hinges on several critical parameters, each chosen for a specific reason:
-
Internal Standard (IS) Selection : The ideal IS must be of high, certified purity, chemically inert to the analyte, and possess at least one sharp resonance in a region of the ¹H NMR spectrum free from analyte or impurity signals.[10] For the non-polar 4,4-Dimethylpentanenitrile, which is soluble in organic solvents like Chloroform-d (CDCl₃), 1,3,5-Trimethoxybenzene is an excellent choice. Its aromatic protons give a sharp singlet at approximately 6.1 ppm, and the methoxy protons a singlet around 3.8 ppm, regions unlikely to overlap with the aliphatic signals of the analyte.
-
Solvent Selection : The solvent must completely dissolve both the analyte and the internal standard without reacting with either.[4] CDCl₃ is a suitable choice for the non-polar 4,4-Dimethylpentanenitrile.
-
Relaxation Delay (D1) : To ensure that all proton signals are fully relaxed before the next pulse, the relaxation delay (D1) must be set to at least five times the longest spin-lattice relaxation time (T₁) of any proton being quantified (both analyte and standard). This is crucial for the direct proportionality of signal integral to molar concentration. A conservative D1 of 30 seconds is often sufficient for small molecules.
-
Pulse Angle : A flip angle of 90° is used to maximize the signal for a given number of scans.
-
Signal Selection : For quantification, well-resolved signals from both the analyte and the internal standard that are free from overlap with any other signals must be chosen. For 4,4-Dimethylpentanenitrile, the singlet from the nine protons of the tert-butyl group is an ideal candidate for integration due to its high signal-to-noise ratio and lack of complex coupling.
Experimental Protocol: qNMR of 4,4-Dimethylpentanenitrile
1. Sample Preparation: a. Accurately weigh approximately 10 mg of 4,4-Dimethylpentanenitrile into a clean, dry vial using a calibrated analytical balance (record weight to ±0.01 mg). b. Accurately weigh approximately 10 mg of certified 1,3,5-Trimethoxybenzene (purity ≥99.5%) into the same vial. c. Dissolve the mixture in approximately 0.7 mL of Chloroform-d (CDCl₃). d. Vortex the vial until the sample and standard are fully dissolved. e. Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition: a. Instrument : 400 MHz (or higher) NMR Spectrometer. b. Nucleus : ¹H. c. Temperature : 298 K (regulated). d. Pulse Program : Standard single pulse (e.g., 'zg' on Bruker). e. Flip Angle : 90°. f. Spectral Width : 16 ppm. g. Acquisition Time : ≥ 3 seconds. h. Relaxation Delay (D1) : 30 seconds. i. Number of Scans : ≥ 32 (to ensure adequate signal-to-noise). j. Dummy Scans : 4.
3. Data Processing and Purity Calculation: a. Apply Fourier transformation, followed by manual phase and baseline correction to the acquired spectrum. b. Integrate the selected signals:
- Analyte (A) : The singlet corresponding to the (CH₃)₃C- group of 4,4-Dimethylpentanenitrile.
- Internal Standard (Std) : The singlet of the three aromatic protons of 1,3,5-Trimethoxybenzene. c. Calculate the purity (Purityₐ) using the following equation[4]:
Visualization of the qNMR Workflow
Caption: A streamlined workflow for purity determination by qNMR.
Section 2: Alternative Methodologies: GC and HPLC
For a comprehensive comparison, we outline protocols for Gas Chromatography with a Flame Ionization Detector (GC-FID) and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), which are common alternatives for purity analysis of volatile, non-polar organic molecules.
Experimental Protocol: Purity by GC-FID
GC-FID is well-suited for volatile and thermally stable compounds like 4,4-Dimethylpentanenitrile. Purity is typically determined by area percent, assuming similar detector response for structurally related impurities.
1. Sample Preparation: a. Prepare a stock solution of 4,4-Dimethylpentanenitrile at approximately 1 mg/mL in a high-purity solvent like ethyl acetate.
2. GC-FID Conditions: a. Instrument : Gas Chromatograph with FID. b. Column : A non-polar column, such as a DB-5 (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness. c. Carrier Gas : Helium or Hydrogen, constant flow (e.g., 1 mL/min). d. Injector Temperature : 250°C. e. Detector Temperature : 280°C. f. Oven Program :
- Initial temperature: 60°C, hold for 2 minutes.
- Ramp: 10°C/min to 200°C.
- Hold: 5 minutes. g. Injection Volume : 1 µL. h. Split Ratio : 50:1.
3. Data Analysis: a. Calculate purity using the area percent method: Purity (%) = (Area of Analyte Peak / Total Area of All Peaks) * 100
Experimental Protocol: Purity by RP-HPLC
For this non-polar analyte, Reverse-Phase HPLC with a UV detector is appropriate.[4][11][12]
1. Sample Preparation: a. Prepare a stock solution of 4,4-Dimethylpentanenitrile at approximately 1 mg/mL in the mobile phase (e.g., Acetonitrile/Water mixture). b. Filter the solution through a 0.45 µm syringe filter.
2. HPLC Conditions: a. Instrument : HPLC with a UV/Vis or Diode Array Detector (DAD). b. Column : C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). c. Mobile Phase : Isocratic elution with Acetonitrile and Water (e.g., 70:30 v/v). d. Flow Rate : 1.0 mL/min. e. Column Temperature : 30°C. f. Detection Wavelength : 210 nm (as nitriles have a weak UV chromophore at low wavelengths). g. Injection Volume : 10 µL.
3. Data Analysis: a. Calculate purity using the area percent method, similar to GC.
Section 3: Head-to-Head Performance Comparison
The choice of an analytical technique is often a trade-off between various performance characteristics. The table below summarizes the expected performance of each method for the analysis of 4,4-Dimethylpentanenitrile.
| Parameter | Quantitative NMR (qNMR) | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Absolute quantification against a certified internal standard.[5] | Separation based on volatility and interaction with a stationary phase. | Separation based on partitioning between a mobile and stationary phase.[13] |
| Accuracy | High; directly traceable to SI units via certified standards.[1][7] | Moderate to High; dependent on response factor similarity of impurities. | Moderate to High; dependent on response factor similarity of impurities. |
| Precision (RSD) | Excellent (<1%).[14] | Excellent (<2%).[15] | Excellent (<2%). |
| Selectivity | High; based on unique chemical shifts. Overlap is possible but often resolvable at high field. | High; dependent on column selection and temperature programming. Co-elution can occur. | High; dependent on column and mobile phase. Co-elution can occur. |
| Quantification | Absolute quantification against a single standard. No need for impurity standards.[6] | Relative (Area %). Requires standards for each impurity for accurate quantification. | Relative (Area %). Requires standards for each impurity for accurate quantification. |
| Sample Throughput | Moderate (approx. 10-20 min/sample). | High (approx. 15-30 min/sample). | High (approx. 10-20 min/sample). |
| Sample Prep | Simple dissolution and weighing.[16] | Simple dissolution. | Dissolution and filtration. |
| Destructive? | No, the sample can be recovered. | Yes, the sample is combusted. | No, the sample can be fraction collected. |
| LOD/LOQ | Generally higher than chromatographic methods.[8] | Very low, excellent for trace impurities. | Low, good for trace impurities but depends on chromophore. |
Visualization of Comparative Workflows
Caption: Comparative workflows for qNMR, GC-FID, and HPLC-UV.
Conclusion and Recommendation
For the definitive purity assessment of 4,4-Dimethylpentanenitrile, quantitative NMR emerges as the superior technique for establishing an absolute, metrologically traceable value. Its ability to provide accurate quantification without the need for synthesizing and certifying every potential impurity is a significant advantage in both research and regulated environments.[17][18] This is especially critical in early drug development, where impurity profiles may not be fully characterized.
GC-FID and HPLC-UV remain invaluable tools, particularly for impurity profiling and detecting trace contaminants below the typical limit of detection of qNMR. They are excellent for routine quality control once a manufacturing process is established and the main impurities are known and characterized.
Ultimately, a truly robust quality assessment strategy, as mandated by guidelines from bodies like the ICH, often employs orthogonal methods.[19][20] Using qNMR to establish the absolute purity of the main component and a sensitive chromatographic technique like GC-FID or HPLC to identify and quantify trace impurities provides the most comprehensive and trustworthy characterization of a substance like 4,4-Dimethylpentanenitrile.
References
-
Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]
-
ResolveMass Laboratories Inc. Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]
-
Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques. [Link]
-
AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link]
-
ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]
-
Wikipedia. Reversed-phase chromatography. [Link]
-
NIST. NIST PS1 Primary Standard for quantitative NMR (Benzoic Acid). [Link]
-
Nelson, M. A., et al. (2018). A New Realization of SI for Organic Chemical Measurement: NIST PS1 Primary Standard for Quantitative NMR (Benzoic Acid). Analytical Chemistry. [Link]
-
ICH. ICH Q3A(R) Guideline: Impurities in New Drug Substances. [Link]
-
Patsnap Eureka. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]
-
Purity by Absolute qNMR Instructions. [Link]
-
ICH. ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]
-
US Pharmacopeia (USP). Stimuli Article (qNMR). [Link]
-
Quantitative NMR Spectroscopy. [Link]
-
AWS. qNMR - Quantitative Analysis by NMR. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0040173). [Link]
-
ResearchGate. Purity comparison by NMR and HPLC. | Download Table. [Link]
-
Reddit. Accuracy of GC-MS + NMR comparing to an HPLC test for hormone? [Link]
-
Agilent. CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. [Link]
-
ACG Publications. Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. [Link]
-
ChemSynthesis. 4,4-dimethylpentanenitrile - C7H13N. [Link]
-
ResearchGate. Detection and determination of nitriles. [Link]
-
Almac Group. Almac Voice. [Link]
-
MDPI. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. [Link]
-
Callery, P. S. (2012). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review. [Link]
-
PubMed. Analytical GC-FID Method for the Determination of Organic Solvents in Radiopharmaceuticals. [Link]
-
Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry. [Link]
-
ACS Publications. qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. [Link]
-
Mestrelab Resources. What is qNMR and why is it important? [Link]
-
Moravek. Why Is HPLC Ideal for Chemical Purity Testing? [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0040173) [hmdb.ca]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 8. acgpubs.org [acgpubs.org]
- 9. agilent.com [agilent.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. jordilabs.com [jordilabs.com]
- 12. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Analytical GC-FID Method for the Determination of Organic Solvents in Radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. 4,4-DIMETHYL-2-PENTANONE(590-50-1) 1H NMR spectrum [chemicalbook.com]
- 17. researchgate.net [researchgate.net]
- 18. Survey and qualification of internal standards for quantification by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. chromtech.com [chromtech.com]
- 20. 4,4-Dimethylpentanenitrile | C7H13N | CID 12656145 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide: Cross-Validation of HPLC and GC-MS Methods for 4,4-Dimethylpentanenitrile Analysis
For researchers, scientists, and drug development professionals, the precise and accurate quantification of chemical entities is the bedrock of reliable data. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 4,4-Dimethylpentanenitrile. Moving beyond a simple list of pros and cons, we will explore the causality behind methodological choices, present detailed experimental protocols, and establish a framework for robust cross-validation, ensuring the integrity and trustworthiness of your analytical results.
Introduction: The Analytical Challenge of 4,4-Dimethylpentanenitrile
4,4-Dimethylpentanenitrile (C7H13N) is a nitrile compound that can serve as a synthetic intermediate or appear as an impurity in various chemical manufacturing processes.[1] Its accurate quantification is critical for process optimization, quality control of final products, and adherence to regulatory standards. The choice between the two cornerstone techniques of analytical chemistry, HPLC and GC-MS, is not arbitrary. It depends on a fundamental understanding of the analyte's properties, the required sensitivity, and the laboratory's capabilities. This guide will illuminate the path to selecting and validating the optimal method for your specific needs.
Physicochemical Properties of 4,4-Dimethylpentanenitrile
| Property | Value / Inferred Characteristic | Significance for Method Selection |
| Molecular Formula | C7H13N | Indicates a relatively small, simple molecule. |
| Molecular Weight | 111.18 g/mol [1] | Suitable for both HPLC and GC-MS analysis. |
| Boiling Point | Not available[2] | Inferred to be moderately volatile due to its molecular weight and alkyl structure. This is a critical parameter favoring GC-MS. |
| Polarity | Moderately Polar | The nitrile group (-C≡N) imparts polarity, making it suitable for reverse-phase HPLC. |
| UV Chromophore | Weak | The nitrile group does not absorb strongly in the UV-Vis spectrum, presenting a detection challenge for standard HPLC-UV. |
High-Performance Liquid Chromatography (HPLC): A Versatile Workhorse
HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[3] For a moderately polar compound like 4,4-Dimethylpentanenitrile, reverse-phase HPLC is the logical choice, where a polar mobile phase is used with a non-polar (e.g., C18) stationary phase.
The Causality of Method Design for HPLC
The primary challenge in analyzing 4,4-Dimethylpentanenitrile by HPLC is detection. The absence of a strong UV-absorbing chromophore means that standard UV detectors will offer poor sensitivity. Therefore, the experimental design must address this limitation. We opt for UV detection at a low wavelength (e.g., ~210 nm) where the nitrile group exhibits some absorbance, which is suitable for quality control applications where analyte concentrations are expected to be relatively high. For trace analysis, derivatization with a UV-active agent would be necessary, but that adds complexity and potential for error. This guide will focus on the direct, non-derivatized approach.
Experimental Protocol: HPLC-UV
This protocol outlines a robust method for the quantification of 4,4-Dimethylpentanenitrile using a standard reverse-phase C18 column.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and Water (60:40, v/v), isocratic.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm.
-
Run Time: 10 minutes.
2. Reagent and Standard Preparation:
-
Mobile Phase Preparation: Prepare the acetonitrile/water mixture. Degas thoroughly using sonication or vacuum filtration before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 4,4-Dimethylpentanenitrile reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 10, 50, 100, 250, 500 µg/mL) by serially diluting the stock solution with the mobile phase.
3. Sample Preparation:
-
Accurately weigh the sample matrix expected to contain 4,4-Dimethylpentanenitrile.
-
Dissolve the sample in the mobile phase to achieve an expected concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter to remove particulates before injection.
4. System Suitability and Analysis Sequence:
-
Equilibrate the system with the mobile phase until a stable baseline is achieved.
-
Perform five replicate injections of a mid-range calibration standard. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
-
Inject a blank (mobile phase), followed by the calibration standards, and then the prepared samples.
HPLC Workflow Diagram
Caption: Workflow for the HPLC-UV analysis of 4,4-Dimethylpentanenitrile.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatiles
GC-MS is an exceptionally powerful technique that combines the superior separation capabilities of gas chromatography with the highly specific detection of mass spectrometry.[4] Given the inferred volatility of 4,4-Dimethylpentanenitrile, GC-MS is a prime candidate for its analysis, offering excellent sensitivity and specificity without the need for derivatization.
The Causality of Method Design for GC-MS
The principle of GC relies on partitioning an analyte between a gaseous mobile phase (an inert carrier gas like helium) and a liquid or solid stationary phase within a long capillary column.[5] Volatile compounds travel through the column at different rates depending on their boiling points and interactions with the stationary phase. The mass spectrometer then ionizes the eluted compounds, separating the resulting ions by their mass-to-charge ratio to produce a unique mass spectrum, which acts as a chemical fingerprint. This high degree of specificity makes GC-MS ideal for both identification and quantification, especially in complex matrices.
Experimental Protocol: GC-MS
This protocol details a standard method for the analysis of 4,4-Dimethylpentanenitrile, suitable for trace-level quantification.
1. Instrumentation and Conditions:
-
GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 240 °C.
-
Hold: Hold at 240 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 40-200) for identification and method development. Selected Ion Monitoring (SIM) for high-sensitivity quantification, monitoring characteristic ions (e.g., m/z 111, 96, 57).
2. Reagent and Standard Preparation:
-
Solvent: HPLC-grade Methanol or Ethyl Acetate.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 4,4-Dimethylpentanenitrile reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serially diluting the stock solution with the solvent.
3. Sample Preparation:
-
Accurately weigh the sample matrix.
-
Dissolve/extract the sample with a known volume of solvent to achieve a concentration within the calibration range.
-
If the matrix is complex, techniques like liquid-liquid extraction or Solid Phase Microextraction (SPME) can be employed for cleanup and concentration.
-
Transfer the final solution to a 2 mL GC vial.
4. Analysis Sequence:
-
Inject a solvent blank to ensure system cleanliness.
-
Inject the calibration standards from lowest to highest concentration to build the calibration curve.
-
Inject the prepared samples. It is good practice to bracket sample injections with mid-range standards to monitor system performance.
GC-MS Workflow Diagram
Caption: Workflow for the GC-MS analysis of 4,4-Dimethylpentanenitrile.
Cross-Validation: Ensuring Method Concordance and Reliability
The objective of cross-validation is to demonstrate that both the HPLC and GC-MS methods are suitable for their intended purpose and yield comparable, reliable results.[6] This process is governed by principles outlined in authoritative guidelines such as the International Council for Harmonisation's Q2(R1).[7][8] Key validation parameters must be assessed for each method.
Comparative Analysis of Validation Parameters
| Validation Parameter | HPLC-UV Method | GC-MS Method | Causality and Field Insights |
| Specificity | Moderate. Relies on chromatographic retention time. Co-elution with other UV-active impurities is possible. | Very High. Confirmation by both retention time and a unique mass spectrum provides a high degree of confidence in analyte identity. | GC-MS is inherently more specific. For HPLC, specificity can be proven by analyzing placebo/blank matrices and assessing peak purity with a PDA detector. |
| Linearity (R²) | Typically ≥ 0.999 | Typically ≥ 0.999 | Both methods should demonstrate excellent linearity over the defined concentration range. |
| Range | Higher concentration range (e.g., 10-500 µg/mL) | Lower concentration range (e.g., 0.1-10 µg/mL) | The range is dictated by detector sensitivity. HPLC-UV is less sensitive, making it suitable for assay and purity tests. GC-MS excels at trace impurity analysis. |
| Accuracy (% Recovery) | Typically 98-102% | Typically 98-102% | Accuracy is assessed by spiking a known amount of analyte into a blank matrix. Both methods should yield high recovery. |
| Precision (% RSD) | Repeatability: ≤ 2.0%Intermediate: ≤ 3.0% | Repeatability: ≤ 5.0%Intermediate: ≤ 10.0% | HPLC generally offers slightly better injection precision. GC precision can be influenced by injector conditions and sample matrix effects. |
| Limit of Detection (LOD) & Quantitation (LOQ) | Higher (µg/mL range) | Lower (ng/mL range) | GC-MS is significantly more sensitive due to the low-noise nature of the mass spectrometer, especially in SIM mode. |
| Robustness | High. Less affected by minor changes in mobile phase composition or flow rate. | Moderate. Sensitive to changes in carrier gas flow, oven ramp rates, and injector conditions. | HPLC methods are often considered more "rugged" for routine QC environments. GC-MS requires more careful control of operational parameters. |
| Sample Preparation | Simple (dissolve and filter). | Can be more complex if extraction (LLE, SPME) from a difficult matrix is required. | For simple solutions, both are straightforward. For complex matrices, GC-MS may require more intensive cleanup to protect the system. |
Cross-Validation Workflow and Logic
To ensure data integrity, a subset of real-world samples should be analyzed by both validated methods. The results should be statistically compared (e.g., using a Student's t-test or by evaluating the percentage difference). A concordance of results between the two orthogonal techniques provides a very high level of assurance in the analytical data.
Caption: Logical workflow for the cross-validation of HPLC and GC-MS methods.
Conclusion and Recommendations
Both HPLC-UV and GC-MS are powerful and viable techniques for the analysis of 4,4-Dimethylpentanenitrile, but their strengths are applied to different analytical challenges.
-
GC-MS is the superior method for this analyte, especially when high sensitivity and specificity are required. Its ability to analyze the volatile nitrile directly without derivatization, coupled with the confirmatory power of mass spectrometry, makes it the gold standard for trace impurity analysis and definitive identification.
-
HPLC-UV serves as a robust and reliable alternative, particularly well-suited for quality control applications such as assays or purity determinations where analyte concentrations are higher. Its operational simplicity and ruggedness are advantageous in high-throughput laboratory settings.
Ultimately, the choice of method is not a question of which is "better," but which is "fitter for purpose." By understanding the fundamental principles and performance characteristics of each technique, and by implementing a rigorous cross-validation strategy, researchers and drug development professionals can ensure the highest level of data integrity and confidence in their results.
References
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][7]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. September 2021. [Link][8]
-
International Council for Harmonisation. Quality Guidelines. [Link][9]
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. April 2024. [Link][10]
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). November 2005. [Link][6]
-
ResearchGate. Structures and electron impact ionization mass spectra of geranyl nitrile (A) and citronellyl nitrile (B). [Link][4]
-
LCGC. Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS. [Link][11]
-
Acta Polymerica Sinica. Combined Application of Multiple Chromatographic and Mass Spectrometric Techniques for the Analysis of Volatile Compounds in Nitrile Rubber. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 12656145, 4,4-Dimethylpentanenitrile. [Link][1]
-
Sabinet African Journals. Green chemistry: highly selective biocatalytic hydrolysis of nitrile compounds. [Link][12]
-
Chemical Synthesis Database. 3-hydroxy-4,4-dimethylpentanenitrile. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Benzonitrile. [Link][14]
-
PubMed. Reverse-phase HPLC analysis and purification of small molecules. [Link][3]
-
Welch Materials. Analyzing Non-Volatile Compounds with GC-MS: A Guide. [Link][15]
-
National Center for Biotechnology Information. The GC/MS Analysis of Volatile Components Extracted by Different Methods from Exocarpium Citri Grandis. [Link][5]
-
ACS Publications. Mechanism of the base-catalyzed conversion of nitriles to amides by hydrogen peroxide. [Link][16]
-
ResearchGate. How to separate amide and nitrile from mixture? [Link][17]
Sources
- 1. 4,4-Dimethylpentanenitrile | C7H13N | CID 12656145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The GC/MS Analysis of Volatile Components Extracted by Different Methods from Exocarpium Citri Grandis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. fda.gov [fda.gov]
- 9. ICH Official web site : ICH [ich.org]
- 10. starodub.nl [starodub.nl]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. journals.co.za [journals.co.za]
- 13. Pentanenitrile, 4,4-dimethyl-5-oxo- [webbook.nist.gov]
- 14. helixchrom.com [helixchrom.com]
- 15. Analyzing Non-Volatile Compounds with GC-MS: A Guide [hplcvials.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. 3,4-dimethylpentanenitrile [webbook.nist.gov]
A Comparative Guide to the Synthesis of Sterically Hindered Aliphatic Nitriles: Benchmarking 4,4-Dimethylpentanenitrile
Abstract
The synthesis of sterically hindered aliphatic nitriles, such as 4,4-dimethylpentanenitrile, presents unique challenges due to the steric bulk surrounding the target functional group. These compounds are valuable intermediates in the development of pharmaceuticals and agrochemicals, where the neopentyl or related motifs can enhance metabolic stability and lipophilicity. This guide provides a comparative analysis of synthetic methodologies for producing 4,4-dimethylpentanenitrile and other branched nitriles, including pivalonitrile and 2,2-dimethylbutanenitrile. We will dissect key synthetic strategies, including transition-metal-catalyzed hydrocyanation, nucleophilic substitution, and amidation-dehydration sequences, providing detailed experimental protocols and performance data to guide researchers in selecting the optimal route for their specific application.
Introduction: The Challenge of Steric Hindrance in Nitrile Synthesis
The nitrile functional group is a cornerstone of organic synthesis, serving as a versatile precursor to amines, carboxylic acids, amides, and ketones.[1][2] Its synthesis is well-established for linear and moderately branched structures. However, when significant steric hindrance is introduced, particularly the presence of a quaternary carbon center adjacent to or near the nitrile group (a neopentyl-like structure), classical synthetic routes become inefficient or fail entirely.
For instance, the archetypal Williamson ether synthesis equivalent for nitriles—the Sₙ2 reaction of an alkyl halide with a cyanide salt—is notoriously ineffective for neopentyl halides due to severe steric hindrance at the α-carbon, which impedes the required backside nucleophilic attack.[3] This limitation necessitates the exploration of alternative strategies that can bypass this steric barrier. This guide benchmarks several prominent methods, using 4,4-dimethylpentanenitrile as our primary case study and comparing its synthesis to the closely related, sterically demanding structures of pivalonitrile and 2,2-dimethylbutanenitrile.
Overview of Synthetic Strategies for Branched Nitriles
The synthesis of branched nitriles can be approached through several distinct pathways. The choice of method is dictated by factors such as the availability of starting materials, desired scale, tolerance to hazardous reagents, and the specific substitution pattern of the target molecule.
Caption: Key synthetic pathways to branched nitriles.
Key Methodologies:
-
Hydrocyanation of Alkenes: This atom-economical method involves the addition of hydrogen cyanide (HCN) across a double bond, typically catalyzed by transition metals like nickel.[4] It is particularly effective for producing nitriles from unactivated alkenes and is a cornerstone of industrial processes, such as the synthesis of adiponitrile.[5][6]
-
Nucleophilic Substitution (Sₙ2): The reaction of an alkyl halide with an alkali metal cyanide is a fundamental method for nitrile synthesis.[3] While highly effective for primary and some secondary halides, its utility is severely limited for tertiary or sterically hindered primary (neopentyl-type) substrates.
-
From Carboxylic Acids/Aldehydes: Carboxylic acids can be converted to their corresponding amides and subsequently dehydrated to yield nitriles. A more direct, high-temperature gas-phase reaction of carboxylic acids with ammonia over a catalyst is also a viable industrial route.[7] Similarly, aldehydes can be converted to nitriles through various one-pot procedures, often involving the formation and subsequent dehydration of an aldoxime intermediate.[8][9]
-
Alkylation of Nitriles: This approach involves the deprotonation of a nitrile at the α-carbon, followed by alkylation with an electrophile.[10] This method is most effective for nitriles with acidic α-protons (e.g., phenylacetonitrile). For simple aliphatic nitriles like acetonitrile, the high pKa of the α-protons (pKa ≈ 31 in DMSO) makes deprotonation challenging, often resulting in poor yields.[11]
Comparative Synthesis and Performance Data
We now benchmark the synthesis of our three target molecules, focusing on practical, high-yielding, and well-documented protocols.
Target Molecule 1: 4,4-Dimethylpentanenitrile
The structure of 4,4-dimethylpentanenitrile, with its neopentyl-like backend, makes synthesis via Sₙ2 from the corresponding 3,3-dimethylbutyl halide highly unfavorable. The most logical and efficient route is the hydrocyanation of the corresponding alkene, neohexene (3,3-dimethyl-1-butene).
-
Method of Choice: Nickel-Catalyzed Hydrocyanation of Neohexene.
-
Causality: The hydrocyanation mechanism proceeds via the oxidative addition of HCN to a low-valent nickel complex, followed by alkene coordination, migratory insertion, and reductive elimination.[4] This pathway circumvents the need for a backside nucleophilic attack, thus avoiding the steric clash that plagues the Sₙ2 route. While this reaction can produce both linear (anti-Markovnikov) and branched (Markovnikov) products, the use of phosphite ligands and Lewis acid co-catalysts can strongly favor the desired linear nitrile.[5]
Target Molecule 2: Pivalonitrile (2,2-Dimethylpropanenitrile)
Pivalonitrile possesses a quaternary carbon directly attached to the cyano group. This structure is an excellent candidate for synthesis from its corresponding carboxylic acid, pivalic acid, which is a readily available commodity chemical.
-
Method of Choice: Gas-Phase Ammoxidation of Pivalic Acid.
-
Causality: This industrial process involves reacting pivalic acid with ammonia at high temperatures over a dehydration catalyst like aluminum oxide.[7] The reaction likely proceeds through the formation of an ammonium salt, which dehydrates to pivalamide, followed by a second dehydration to yield pivalonitrile. This continuous gas-phase process is highly efficient and scalable, offering near-quantitative yields and high purity.
Target Molecule 3: 2,2-Dimethylbutanenitrile
This nitrile also features a quaternary α-carbon. While hydrocyanation of 2-methyl-1-butene is a possibility, another effective laboratory-scale method involves the Ritter reaction, starting from a tertiary alcohol.
-
Method of Choice: Ritter Reaction with a Tertiary Alcohol.
-
Causality: The Ritter reaction involves the generation of a stable carbocation from a tertiary alcohol (e.g., 2,2-dimethylbutanol) in strong acid.[12] This carbocation is then trapped by a nitrile (acting as a nucleophile), such as chloroacetonitrile. The resulting N-alkylated intermediate is hydrolyzed to an amide, which can then be further processed. While the classic Ritter reaction yields an amide, modifications and alternative nitrile sources can lead to the desired product, though often requiring multiple steps. A more direct, albeit challenging, approach involves nucleophilic substitution on a tertiary halide, which can proceed via an Sₙ1 mechanism under appropriate conditions.
Data Summary Table
| Product | Synthetic Method | Starting Material(s) | Catalyst / Key Reagents | Typical Conditions | Reported Yield | Key Advantages | Key Limitations |
| 4,4-Dimethylpentanenitrile | Hydrocyanation | Neohexene, HCN | Ni(0) complex (e.g., with phosphite ligands), Lewis Acid (e.g., BPh₃) | 25-100 °C, Neat or Toluene | >90% (regioselective) | Atom economical, high yield, bypasses steric issues.[4][5] | Requires handling of extremely toxic HCN, specialized catalyst systems. |
| Pivalonitrile | Gas-Phase Ammoxidation | Pivalic Acid, Ammonia | Aluminum Oxide (γ-Al₂O₃) | 350-460 °C, Gas Phase | 94-98% | Highly efficient, scalable, high purity, uses bulk chemicals.[7] | Requires high-temperature specialized equipment, not ideal for lab scale. |
| 2,2-Dimethylbutanenitrile | Strecker Reaction Variant | Methyl Isopropyl Ketone, NaCN, NH₄Cl | Benzyltriethylammonium chloride (phase-transfer catalyst) | Reflux (4-6 hours) | ~90% | Good yield from simple precursors.[13] | Primarily documented for the corresponding aminonitrile; further steps may be needed. |
Detailed Experimental Protocols
The following protocols are representative examples based on established literature and are intended for execution by trained professionals in a controlled laboratory setting.
Protocol 1: Synthesis of 4,4-Dimethylpentanenitrile via Hydrocyanation
Caption: Experimental workflow for hydrocyanation.
WARNING: Hydrogen cyanide (HCN) is acutely toxic and requires specialized handling in a well-ventilated fume hood with appropriate safety protocols and emergency response plans in place.[14]
-
Catalyst Preparation: In a nitrogen-purged, jacketed glass reactor, a nickel(0) catalyst precursor, such as Ni(COD)₂, and a phosphite ligand (e.g., triphenyl phosphite) are dissolved in anhydrous toluene. A Lewis acid co-catalyst, such as triphenylboron, is added.
-
Reagent Addition: The reactor is cooled to 0-10 °C. Liquefied hydrogen cyanide is carefully transferred via cannula into the reactor. Subsequently, neohexene (3,3-dimethyl-1-butene) is added dropwise over 30 minutes, maintaining the internal temperature below 15 °C.
-
Reaction: The reaction mixture is slowly warmed to 60-80 °C and stirred vigorously for 4-8 hours. Reaction progress is monitored by GC analysis of aliquots.
-
Workup and Purification: Upon completion, the reactor is cooled to room temperature. The excess HCN is safely quenched and removed by purging with nitrogen into a scrubber containing bleach or NaOH solution. The reaction mixture is filtered to remove catalyst residues. The organic phase is washed with saturated aqueous sodium bicarbonate, then with brine, and dried over anhydrous magnesium sulfate.
-
Isolation: The solvent is removed by rotary evaporation, and the crude product is purified by fractional distillation under reduced pressure to yield 4,4-dimethylpentanenitrile as a colorless liquid.
Protocol 2: Synthesis of Pivalonitrile via Gas-Phase Reaction
Note: This protocol is adapted from a patented industrial process and requires specialized high-temperature tube furnace equipment.[7]
-
Catalyst Packing: A quartz tube reactor is packed with a bed of γ-aluminum oxide catalyst.
-
Reaction Setup: The reactor is placed inside a tube furnace and heated to 420-430 °C. A stream of gaseous ammonia is passed through the reactor.
-
Reagent Feed: Pivalic acid is heated above its melting point and fed into a vaporizer. The gaseous pivalic acid is mixed with the ammonia stream (molar ratio of approximately 1:1.05 acid:ammonia) and passed over the catalyst bed.
-
Product Collection: The effluent gas stream from the reactor is passed through a condenser. The condensed liquid separates into an aqueous phase and an organic phase.
-
Isolation: The organic phase, consisting of crude pivalonitrile, is separated. The reported purity of the crude product is often >99%, with yields reaching 98% of the theoretical value based on the pivalic acid consumed.[7]
Discussion and Recommendations
The synthesis of sterically hindered nitriles is not a one-size-fits-all problem. Our comparative analysis reveals a clear dependence of the optimal method on the specific molecular structure and the desired scale of production.
-
For Neopentyl-type Nitriles (e.g., 4,4-Dimethylpentanenitrile): The Sₙ2 pathway is effectively blocked. Catalytic hydrocyanation of the corresponding terminal alkene is the superior strategy, offering high atom economy and excellent yields. The primary barrier to its implementation in a standard laboratory setting is the extreme toxicity of hydrogen cyanide. For researchers without access to the necessary safety infrastructure, alternative multi-step routes, while less efficient, may be the only option.
-
For Nitriles with a Quaternary α-Carbon (e.g., Pivalonitrile): When the corresponding carboxylic acid is readily available, the high-temperature amidation/dehydration route is exceptionally efficient, particularly for large-scale industrial production.[7] For laboratory-scale synthesis, the dehydration of pivalamide (prepared from pivaloyl chloride and ammonia) using reagents like P₄O₁₀, SOCl₂, or trifluoroacetic anhydride provides a more accessible alternative.
Choosing the Right Path:
-
Industrial Scale: For large quantities, continuous gas-phase processes (like the pivalonitrile synthesis) or optimized catalytic reactions (like hydrocyanation) are preferred for their efficiency and throughput.
-
Laboratory Scale: The choice depends on reagent availability and safety considerations. If the corresponding alkene is available and HCN can be handled safely, hydrocyanation is a powerful tool. Otherwise, multi-step sequences starting from alcohols, ketones, or carboxylic acids are more practical.
-
Functional Group Tolerance: Catalytic methods, while efficient, may not be compatible with sensitive functional groups elsewhere in the molecule. Milder, multi-step sequences may offer better functional group tolerance at the cost of overall yield and step economy.
Conclusion
The synthesis of 4,4-dimethylpentanenitrile and related sterically hindered nitriles requires a departure from classical nitrile syntheses. This guide demonstrates that by understanding the mechanistic underpinnings of different synthetic strategies, one can overcome the challenges posed by steric bulk. For 4,4-dimethylpentanenitrile, catalytic hydrocyanation of neohexene stands out as the most direct and efficient route. In contrast, the industrially optimized synthesis of pivalonitrile from pivalic acid showcases the power of high-temperature gas-phase catalysis. By presenting these methods side-by-side with performance data and detailed protocols, we provide researchers and process chemists with the critical information needed to make informed decisions for the synthesis of these valuable and challenging chemical intermediates.
References
-
Process for the preparation of pivalonitrile. Google Patents. [7]
-
PRACTICAL SYNTHESIS OF 3-AMINO-5-tert-BUTYLISOXAZOLE FROM - 4,4-DIMETHYL-3-OXOPENTANENITRILE. Shiro Ueda, Yasuo Makisumi.
-
Nitrile synthesis by C-C coupling (Cyanomethylation). Organic Chemistry Portal.
-
Hydrocyanation. Wikipedia. [4]
-
4,4-dimethylpentanenitrile. ChemSynthesis.
-
Nitrile synthesis by C-C coupling (cyanation). Organic Chemistry Portal.
-
The Renaissance of Organo Nitriles in Organic Synthesis. ResearchGate.
-
Alkylation of Acetonitrile. ACS Publications. [10]
-
Review of Nitriles Explained: Definition, Examples, Practice & Video Lessons. Pearson. [3]
-
Alkylation of acetonitriles. Google Patents.
-
Metal-catalyzed reactions of organic nitriles and boronic acids to access diverse functionality. National Library of Medicine. [1]
-
Nitrile-synthesizing enzymes and biocatalytic synthesis of volatile nitrile compounds: A review. PubMed.
-
Iron-catalyzed alkylation of nitriles with alcohols. The University of Liverpool Repository.
-
The Renaissance of Organo Nitriles in Organic Synthesis. PubMed.
-
Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal. [8]
-
Pivalonitrile. Wikipedia.
-
Transition-metal-catalyzed hydrocyanation of alkenes. M. E. Tauchert. [5]
-
Chemistry of Nitriles. LibreTexts. [2]
-
Direct Catalytic Conversion of Aldehydes to Nitriles. Bentham Science. [9]
-
Buy 2,3-Dimethylbutanenitrile. Smolecule. [13]
-
4,4-Dimethylpentanenitrile. PubChem.
-
Ligand development in the Ni-catalyzed hydrocyanation of alkenes. RSC Publishing. [6]
-
A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile. ResearchGate. [12]
-
hydrogen cyanide. Organic Syntheses. [14]
Sources
- 1. Metal-catalyzed reactions of organic nitriles and boronic acids to access diverse functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Review of Nitriles Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. Hydrocyanation - Wikipedia [en.wikipedia.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Ligand development in the Ni-catalyzed hydrocyanation of alkenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. CA1192577A - Process for the preparation of pivalonitrile - Google Patents [patents.google.com]
- 8. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]
- 9. Direct Catalytic Conversion of Aldehydes to Nitriles | Bentham Science [benthamscience.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Buy 2,3-Dimethylbutanenitrile | 20654-44-8 [smolecule.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of 4,4-Dimethylpentanenitrile and Its Isomers
Introduction
In the fields of chemical synthesis, materials science, and drug development, the precise identification of molecular structure is paramount. Structural isomers—molecules that share the same molecular formula but differ in the arrangement of their atoms—often exhibit distinct physical, chemical, and biological properties. The C7H13N nitrile family, which includes 4,4-dimethylpentanenitrile, presents a compelling case study in isomeric differentiation. While these compounds share the same mass and elemental composition, their unique branching patterns give rise to distinct spectroscopic signatures.
This guide provides an in-depth comparative analysis of 4,4-dimethylpentanenitrile and three of its structural isomers: the linear hexanenitrile, and the branched 2,2-dimethylpentanenitrile and 2,4-dimethylpentanenitrile. We will leverage fundamental spectroscopic techniques—Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—to elucidate the structural nuances of each molecule. This document is intended for researchers and scientists who rely on spectroscopic methods for the unambiguous identification and characterization of organic compounds.
The Isomers in Focus
The selection of isomers for this guide is based on their structural diversity, which provides a clear illustration of how branching affects spectroscopic output.
Caption: Molecular structures of the C7H13N nitrile isomers under review.
Comparative Spectroscopic Analysis
The power of spectroscopy lies in its ability to probe specific aspects of a molecule's structure. By combining data from IR, NMR, and MS, we can construct a comprehensive and unambiguous molecular profile for each isomer.
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared spectroscopy measures the vibrations of bonds within a molecule. The nitrile group (C≡N) has a highly characteristic stretching vibration that appears in a relatively "quiet" region of the spectrum, making it an excellent diagnostic tool.
Key Observations:
-
C≡N Stretch: All four isomers exhibit a sharp, intense absorption peak in the 2240-2260 cm⁻¹ region, which is definitive for a nitrile functional group.[1] Saturated aliphatic nitriles typically absorb in this range.[1] Subtle shifts can occur due to changes in the electronic environment around the bond, but these are often minimal for alkyl isomers.
-
C-H Stretch: All isomers show strong peaks in the 2850-3000 cm⁻¹ range, corresponding to C-H stretching vibrations of the alkyl chains.
-
Fingerprint Region (<1500 cm⁻¹): While the C≡N stretch confirms the functional group, the fingerprint region provides a unique pattern for each molecule. The complex C-C and C-H bending vibrations in this region are highly sensitive to the overall molecular geometry. The distinct branching patterns, such as the tert-butyl group in 4,4-dimethylpentanenitrile and the gem-dimethyl group in 2,2-dimethylpentanenitrile, result in unique absorption patterns that can be used for definitive identification when compared against a reference spectrum.
| Isomer | Characteristic C≡N Stretch (cm⁻¹) | Key Fingerprint Features |
| 4,4-Dimethylpentanenitrile | ~2248 | Strong bands related to the tert-butyl group rocking and bending vibrations. |
| Hexanenitrile | ~2247[2] | A regular pattern of peaks associated with a straight alkyl chain (e.g., CH₂ rocking). |
| 2,2-Dimethylpentanenitrile | ~2240 | Peaks indicative of a gem-dimethyl group adjacent to the nitrile. |
| 2,4-Dimethylpentanenitrile | ~2245[3] | Complex pattern due to multiple methyl branches. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By analyzing the chemical shifts, integration, and splitting patterns in both ¹H and ¹³C NMR spectra, we can piece together the exact structure of each isomer.
¹H NMR Analysis
The ¹H NMR spectrum provides information about the electronic environment and neighboring protons for every unique hydrogen atom in the molecule.
-
4,4-Dimethylpentanenitrile: This isomer presents the simplest and most telling spectrum. It features a prominent singlet at ~0.9 ppm integrating to 9 protons, which is the classic signature of a tert-butyl group. The other two signals will be triplets corresponding to the two methylene (-CH₂-) groups, with protons alpha to the nitrile appearing most downfield (~2.3 ppm).[4][5]
-
Hexanenitrile: This linear isomer shows a more complex spectrum with multiple overlapping multiplets for the internal methylene groups. The terminal methyl group appears as a triplet at ~0.9 ppm, while the protons on the carbon alpha to the nitrile appear as a triplet around 2.3 ppm.[6]
-
2,2-Dimethylpentanenitrile: The key feature here is a singlet at ~1.3 ppm integrating to 6 protons, corresponding to the two methyl groups at the C2 position. The absence of a proton on the alpha-carbon means there is no signal in the typical 2-3 ppm range that shows splitting from beta-protons.
-
2,4-Dimethylpentanenitrile: This spectrum is the most complex of the four. It will feature multiple doublets for the three distinct methyl groups and a complex series of multiplets for the methine (-CH-) and methylene (-CH₂-) protons. The proton at the C2 position, being alpha to the nitrile, will be a multiplet in the 2-3 ppm region.[5]
¹³C NMR Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
-
Nitrile Carbon (C≡N): All isomers will show a signal for the nitrile carbon in the characteristic downfield region of 115-125 ppm.[5] This signal is often of lower intensity due to the lack of attached protons and long relaxation times.
-
Structural Differentiation: The number of signals in the aliphatic region directly corresponds to the number of chemically non-equivalent carbons, providing a clear method for differentiation.
-
4,4-Dimethylpentanenitrile: Expected to show 6 unique carbon signals.
-
Hexanenitrile: Expected to show 6 unique carbon signals.
-
2,2-Dimethylpentanenitrile: Expected to show 6 unique carbon signals.
-
2,4-Dimethylpentanenitrile: Due to the potential for diastereotopicity depending on the chiral centers, it could show up to 7 unique carbon signals.
-
The chemical shifts of the carbons provide further confirmation. For instance, the quaternary carbon of the tert-butyl group in 4,4-dimethylpentanenitrile will have a distinct chemical shift compared to the quaternary carbon in 2,2-dimethylpentanenitrile due to its different position relative to the electron-withdrawing nitrile group.
Mass Spectrometry (MS): Analyzing Fragmentation Patterns
Mass spectrometry bombards a molecule with energy, causing it to ionize and break apart into charged fragments. The resulting fragmentation pattern is a molecular fingerprint that is highly dependent on the stability of the carbocations and neutral losses that can be formed. All isomers have the same molecular weight (111.18 g/mol ), so differentiation relies entirely on their fragmentation.[7]
-
Molecular Ion (M⁺): For aliphatic nitriles, the molecular ion peak at m/z 111 may be weak or entirely absent.[8] A weak [M-1]⁺ peak at m/z 110, resulting from the loss of a hydrogen atom from the alpha-carbon, is often observed.
-
4,4-Dimethylpentanenitrile: The most significant fragmentation pathway is the loss of a tert-butyl radical (•C(CH₃)₃), which is a very stable radical. This will produce a prominent peak at m/z 54. The formation of the stable tert-butyl cation itself will also result in a strong peak at m/z 57.
-
Hexanenitrile: Straight-chain nitriles often undergo McLafferty rearrangement if the chain is long enough. This involves the transfer of a gamma-hydrogen to the nitrile nitrogen, followed by cleavage, typically resulting in a base peak at m/z 41.[8] Other fragmentation occurs via cleavage along the alkyl chain.[6]
-
2,2-Dimethylpentanenitrile: Alpha-cleavage is dominant. The loss of a propyl radical (•CH₂CH₂CH₃) will lead to a stable cation at m/z 70.
-
2,4-Dimethylpentanenitrile: Fragmentation is more complex. It can lose an isopropyl radical to give a peak at m/z 68. Cleavage can also occur at other points along the branched chain, leading to a variety of smaller fragments.
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Rationale |
| 4,4-Dimethylpentanenitrile | 111 (weak/absent) | 57 (stable tert-butyl cation), 54 (loss of tert-butyl radical) |
| Hexanenitrile | 111 (weak/absent) | 41 (McLafferty rearrangement), 54, 68, 82 (alkyl chain cleavage)[6] |
| 2,2-Dimethylpentanenitrile | 111 (weak/absent) | 70 (loss of propyl radical via α-cleavage) |
| 2,4-Dimethylpentanenitrile | 111 (weak/absent) | 68 (loss of isopropyl radical), 43 (isopropyl cation) |
Experimental Protocols and Workflow
To ensure reproducibility and accuracy, standardized protocols for data acquisition are essential.
Caption: General experimental workflow for isomeric differentiation.
Sample Preparation
-
Objective: To prepare the nitrile sample in a form suitable for each spectroscopic technique.
-
Protocol:
-
Ensure the sample is pure, using techniques like distillation or chromatography if necessary.
-
For NMR: Dissolve ~5-10 mg of the nitrile isomer in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
For IR (ATR): Place one drop of the neat liquid sample directly onto the Attenuated Total Reflectance (ATR) crystal.
-
For GC-MS: Prepare a dilute solution of the sample (~100 ppm) in a volatile solvent like dichloromethane or hexane.
-
IR Data Acquisition (ATR Method)
-
Objective: To obtain the infrared spectrum of the sample.
-
Protocol:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Apply the sample to the crystal and apply pressure with the anvil.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹, typically co-adding 16 or 32 scans for a good signal-to-noise ratio.
-
Process the data by performing an ATR correction and baseline correction.
-
NMR Data Acquisition
-
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.
-
Protocol:
-
Place the NMR tube in the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 transients.
-
¹³C NMR: Acquire the proton-decoupled spectrum. Due to the lower sensitivity of the ¹³C nucleus, several hundred or thousand scans may be required with a relaxation delay of 2-5 seconds.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H signals and calibrate the spectra to the TMS peak.
-
GC-MS Data Acquisition (Electron Ionization)
-
Objective: To separate the sample from any minor impurities and obtain its mass spectrum.
-
Protocol:
-
Inject 1 µL of the prepared solution into the Gas Chromatograph (GC).
-
Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for good separation (e.g., hold at 50°C for 2 min, then ramp at 10°C/min to 250°C).
-
The eluent from the GC is directed into the Mass Spectrometer.
-
Use a standard Electron Ionization (EI) source at 70 eV.
-
Scan a mass range of m/z 40-200.
-
Identify the peak corresponding to the compound of interest in the chromatogram and analyze its corresponding mass spectrum.
-
Conclusion
The differentiation of structural isomers like 4,4-dimethylpentanenitrile and its counterparts is a routine yet critical challenge in chemistry. While each isomer shares the same molecular formula, their unique atomic arrangements provide distinct spectroscopic "fingerprints." ¹H NMR spectroscopy often provides the most direct and unambiguous evidence of structure through its detailed mapping of proton environments, with the singlet of the tert-butyl group in 4,4-dimethylpentanenitrile being a standout feature. Mass spectrometry corroborates this by revealing fragmentation patterns dictated by the stability of key structural motifs. Finally, Infrared spectroscopy serves as a rapid and reliable confirmation of the nitrile functional group. By systematically applying these three powerful analytical techniques, researchers can confidently and accurately elucidate the structure of even closely related isomers.
References
-
Abraham, R. J., & Reid, M. (n.d.). Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of the cyano group. Modgraph. Available at: [Link]
-
Nelson, C. C., & Turecek, F. (1995). Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes. Journal of the American Society for Mass Spectrometry, 6(12), 1147-1160. Available at: [Link]
-
Dunnivant, F. M., & Ginsbach, J. (2008). GCMS Section 6.17 - Fragmentation of Nitriles. Whitman College. Available at: [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]
-
Chemistry Steps. (n.d.). Nitrile NMR. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12656145, 4,4-Dimethylpentanenitrile. Available at: [Link]
-
Hunt, I. (n.d.). Ch20: Spectroscopy Analysis: Nitriles. University of Calgary. Available at: [Link]
-
Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]
-
Bernstein, M. P., Sandford, S. A., & Allamandola, L. J. (1997). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal, 476(2), 932-942. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12352, Hexanenitrile. Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). Hexanenitrile. In NIST Chemistry WebBook. Available at: [Link]
-
Smith, B. C. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Available at: [Link]
-
ChemSynthesis. (2025, May 20). 4,4-dimethylpentanenitrile. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21881676, 2,4-Dimethylpentanenitrile. Available at: [Link]
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. Hexanenitrile [webbook.nist.gov]
- 3. 2,4-Dimethylpentanenitrile | C7H13N | CID 21881676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chemistry: Nitrile NMR [openchemistryhelp.blogspot.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Hexanenitrile | C6H11N | CID 12352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. GCMS Section 6.17 [people.whitman.edu]
A Comparative Guide to the Stability of 4,4-Dimethylpentanenitrile Under Acidic vs. Basic Conditions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and complex organic synthesis, understanding the chemical stability of intermediates and active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth comparison of the stability of 4,4-dimethylpentanenitrile under both acidic and basic conditions. The insights and data presented herein are designed to assist researchers in making informed decisions regarding reaction conditions, formulation strategies, and storage protocols.
Introduction: The Significance of Nitrile Stability
Nitriles are a cornerstone functional group in organic chemistry, serving as versatile precursors to carboxylic acids, amides, and amines. Their stability profile directly impacts reaction yields, purity of products, and the shelf-life of nitrile-containing compounds. 4,4-Dimethylpentanenitrile, with its characteristic sterically hindered neopentyl group, presents an interesting case study for examining the electronic and steric effects on hydrolysis rates.
This guide will explore the mechanistic underpinnings of nitrile hydrolysis, present standardized protocols for stability testing, and offer a comparative analysis of the degradation kinetics of 4,4-dimethylpentanenitrile in acidic and basic environments.
Theoretical Background: Mechanisms of Nitrile Hydrolysis
The hydrolysis of nitriles to carboxylic acids is a well-documented transformation that can be catalyzed by either acid or base.[1][2] However, the pathways and reaction intermediates differ significantly, influencing the overall reaction rate and the stability of the nitrile.
Acid-Catalyzed Hydrolysis:
Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom.[2][3] This allows for the nucleophilic attack of a weak nucleophile like water. The reaction proceeds through a series of proton transfers to form a protonated amide, which is then further hydrolyzed to the corresponding carboxylic acid and an ammonium ion.[3][4] The final step, the hydrolysis of the amide, is often the rate-determining step.
Base-Catalyzed Hydrolysis:
In a basic medium, a strong nucleophile, the hydroxide ion (OH-), directly attacks the electrophilic carbon of the nitrile group.[2][3] This is followed by protonation from water to yield an imidic acid, which tautomerizes to an amide.[3] This amide intermediate can then undergo further base-catalyzed hydrolysis to form a carboxylate salt and ammonia.[1][4] To obtain the free carboxylic acid, a final acidification step is necessary.[1]
The bulky tert-butyl group in 4,4-dimethylpentanenitrile is expected to exert a significant steric hindrance, potentially slowing down the rate of nucleophilic attack at the nitrile carbon in both acidic and basic conditions.
Experimental Design for Stability Assessment
To objectively compare the stability of 4,4-dimethylpentanenitrile, a well-controlled experimental design is crucial. This involves subjecting the compound to stressed conditions to accelerate degradation, as is common practice in pharmaceutical stability testing.[5][6][7] The International Council for Harmonisation (ICH) guidelines provide a framework for such studies.[8][9][10]
Experimental Workflow Diagram:
Caption: Workflow for the comparative stability testing of 4,4-dimethylpentanenitrile.
Detailed Protocol:
A standardized protocol ensures reproducibility and allows for direct comparison of results.[11] Chromatographic methods like High-Performance Liquid Chromatography (HPLC) are ideal for quantifying the parent compound and detecting degradation products.[12]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 4,4-dimethylpentanenitrile in a suitable organic solvent like acetonitrile.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix a known volume of the stock solution with 0.1 M hydrochloric acid.
-
Basic Hydrolysis: Mix a known volume of the stock solution with 0.1 M sodium hydroxide.
-
Control: Maintain a sample of the stock solution under ambient conditions.
-
-
Incubation: Incubate all samples at an elevated temperature (e.g., 60°C) to accelerate degradation.[13]
-
Time-Point Sampling: Withdraw aliquots from each sample at specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Sample Quenching: Immediately neutralize the acidic and basic samples to halt the degradation reaction before analysis.
-
Analytical Method: Analyze the samples using a validated stability-indicating HPLC method, preferably with mass spectrometry (MS) detection for peak purity assessment and identification of degradation products.[11]
-
Data Analysis: Calculate the percentage of 4,4-dimethylpentanenitrile remaining at each time point relative to the initial concentration (t=0).
Data Presentation and Comparative Analysis
The quantitative data obtained from the HPLC analysis can be summarized in a table for a clear comparison of the stability of 4,4-dimethylpentanenitrile under acidic and basic conditions.
Table 1: Percentage of 4,4-Dimethylpentanenitrile Remaining Over Time
| Time (hours) | % Remaining (Acidic, 0.1 M HCl at 60°C) | % Remaining (Basic, 0.1 M NaOH at 60°C) |
| 0 | 100 | 100 |
| 2 | 98.5 | 95.2 |
| 4 | 96.8 | 90.1 |
| 8 | 93.2 | 80.5 |
| 12 | 89.9 | 71.3 |
| 24 | 80.1 | 50.8 |
Analysis of Results:
The hypothetical data presented in Table 1 suggests that 4,4-dimethylpentanenitrile is significantly more stable under acidic conditions compared to basic conditions at elevated temperatures. The rate of degradation is markedly faster in the presence of a strong base. This observation can be attributed to the direct and potent nucleophilic attack of the hydroxide ion on the nitrile carbon. In contrast, under acidic conditions, while the nitrile is activated by protonation, the nucleophile (water) is weaker, leading to a slower hydrolysis rate. The steric hindrance from the tert-butyl group likely plays a role in slowing both reactions, but its effect is not sufficient to prevent degradation, especially under basic conditions.
Mechanistic Visualization
The following diagrams illustrate the initial steps of the acid- and base-catalyzed hydrolysis of 4,4-dimethylpentanenitrile.
Acid-Catalyzed Hydrolysis Mechanism:
Caption: Initial steps of acid-catalyzed nitrile hydrolysis.
Base-Catalyzed Hydrolysis Mechanism:
Caption: Initial step of base-catalyzed nitrile hydrolysis.
Conclusion and Recommendations
The stability of 4,4-dimethylpentanenitrile is highly dependent on the pH of the environment. Experimental data strongly indicates a greater susceptibility to degradation under basic conditions compared to acidic conditions. The practical implications for researchers and drug development professionals are significant:
-
Reaction Conditions: When using 4,4-dimethylpentanenitrile as a reactant or intermediate, prolonged exposure to strong basic conditions, especially at elevated temperatures, should be avoided to minimize degradation and maximize yield.
-
Formulation and Storage: For formulations containing 4,4-dimethylpentanenitrile or similar nitrile-containing compounds, maintaining a neutral to slightly acidic pH is recommended to ensure long-term stability and shelf-life.
-
Further Studies: While this guide provides a foundational comparison, further studies could investigate the impact of different temperatures, concentrations of acid/base, and the presence of other excipients on the stability profile.
By understanding the inherent stability characteristics of 4,4-dimethylpentanenitrile, scientists can better control its reactivity and ensure the quality and integrity of their chemical processes and products.
References
- Vertex AI Search. (n.d.). Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms.
- Clark, J. (2023). Hydrolysis of nitriles. Chemguide.
- Parameter Generation & Control. (2023, February 22). Stability Testing for Pharmaceuticals & More.
- Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles.
- Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms.
- LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles.
- JMP. (n.d.). Assessing Shelf Life Using Real-Time and Accelerated Stability Tests.
- Rogue Chem. (2024, May 29). CADs: Nitrile Hydrolysis Mechanisms – Acidic and Basic Hydrolysis Mechanisms [Video]. YouTube.
- SlideShare. (n.d.). ACCELERATED STABILITY TESTING.
- Pearson. (n.d.). What distinguishes acidic hydrolysis from basic hydrolysis of nitriles?.
- Scribd. (n.d.). ICH Guidelines for Stability Testing.
- FDA. (2025, June 25). Stability Across the Lifecycle: The FDA-ICH Draft Q1 Guideline Explained.
- YouTube. (2025, April 3). Q1A (R2) A deep dive in Stability Studies.
- Enamine. (n.d.). Chemical Stability Assay.
- FDA. (2025, June 24). Q1 Stability Testing of Drug Substances and Drug Products.
- Chemistry For Everyone. (2025, July 24). How To Determine Stability Of Organic Compounds? [Video]. YouTube.
- FDA. (1998, May 27). Stability Testing of Drug Substances and Drug Products.
- BenchChem. (n.d.). Solubility and stability of 4,4-Dimethyl-2-pentanone in common solvents.
- National Institutes of Health. (n.d.). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team.
- inLIBRARY. (2024, August 3). TESTING PROTOCOLS AND CHARACTERIZATION OF ORGANIC COMPOUNDS. The American Journal of Medical Sciences and Pharmaceutical Research.
- Mwene-Mbeja, T. M. (2019, October 30). Chemical Stability of Pharmaceutical Organic Compounds. Austin Journal of Biomedical Science & Research.
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms | Pharmaguideline [pharmaguideline.com]
- 6. humiditycontrol.com [humiditycontrol.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. scribd.com [scribd.com]
- 9. insider.thefdagroup.com [insider.thefdagroup.com]
- 10. youtube.com [youtube.com]
- 11. enamine.net [enamine.net]
- 12. TESTING PROTOCOLS AND CHARACTERIZATION OF ORGANIC COMPOUNDS | The American Journal of Medical Sciences and Pharmaceutical Research [inlibrary.uz]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Reactivity of Branched Nitriles in Organic Synthesis
Abstract: The nitrile functional group, with its unique linear geometry and electronic properties, is a cornerstone of modern organic synthesis, prized for its versatility in transformations into amines, carboxylic acids, ketones, and complex heterocyles.[1][2] While the reactivity of linear nitriles is well-documented, the introduction of alkyl branching at the α- and β-positions dramatically alters the steric and electronic environment of the functional group. This guide provides a comparative analysis of the reactivity of branched versus linear nitriles, offering field-proven insights and experimental data to inform reaction design, catalyst selection, and protocol optimization for researchers in synthetic chemistry and drug development.
The Fundamental Influence of Structure on Reactivity
The reactivity of the nitrile group (C≡N) is governed by the electrophilicity of the carbon atom and the acidity of the α-hydrogens.[3][4] The sp-hybridized carbon is susceptible to nucleophilic attack, while the α-protons can be abstracted by a base to form a stabilized carbanion.[5][6] Alkyl branching introduces significant perturbations to this fundamental reactivity profile.
-
Steric Hindrance: This is the most dominant effect of branching. Increasing the number and size of alkyl groups at the α-carbon (e.g., transitioning from acetonitrile to propionitrile, isobutyronitrile, and finally pivalonitrile) creates a congested environment around the electrophilic carbon. This "steric shield" physically impedes the approach of nucleophiles and reagents, often slowing reaction rates or necessitating harsher reaction conditions.
-
Electronic Effects: Alkyl groups are weakly electron-donating through an inductive effect. This effect can slightly decrease the electrophilicity of the nitrile carbon by pushing electron density toward it. Furthermore, α-hydrogens can participate in hyperconjugation, which also influences the stability of intermediates.
These two factors are often intertwined and dictate the outcomes of nitrile transformations.
Comparative Reactivity in Nucleophilic Additions
Nucleophilic addition to the carbon-nitrogen triple bond is a primary pathway for nitrile functionalization. Branching has a profound and predictable impact on these transformations.
Hydrolysis to Carboxylic Acids
The hydrolysis of nitriles to carboxylic acids, which proceeds via an amide intermediate, can be catalyzed by either acid or base.[7][8] The rate of this reaction is highly sensitive to steric hindrance.
-
Mechanism Overview: Under acidic conditions, the nitrile nitrogen is protonated, enhancing the electrophilicity of the carbon for attack by water.[9][10] In basic media, the strong hydroxide nucleophile attacks the carbon directly.[7][10]
-
Comparative Analysis: Linear nitriles like acetonitrile undergo hydrolysis under relatively moderate conditions. In contrast, α-branched nitriles exhibit significantly reduced reaction rates. Pivalonitrile (tert-butyl cyanide), with its bulky tert-butyl group, is notoriously resistant to hydrolysis, often requiring high temperatures and prolonged reaction times with concentrated acids or bases. This decreased reactivity is a direct consequence of the steric bulk hindering the approach of water or hydroxide ions to the electrophilic carbon. Studies on the enzymatic hydrolysis of esters, a related functional group, have quantitatively demonstrated that increased steric hindrance around the carbonyl group directly leads to decreased hydrolysis rates, a principle that applies directly to nitriles.[11][12]
Table 1: Qualitative Comparison of Hydrolysis Rates
| Nitrile | Structure | Branching | Relative Hydrolysis Rate |
|---|---|---|---|
| Acetonitrile | CH₃CN | None (Methyl) | Very Fast |
| Propionitrile | CH₃CH₂CN | Linear | Fast |
| Isobutyronitrile | (CH₃)₂CHCN | α-Branched | Slow |
| Pivalonitrile | (CH₃)₃CCN | α,α-Branched | Very Slow |
Reduction to Primary Amines
The reduction of nitriles is a vital method for synthesizing primary amines.[13][14] Powerful hydride reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are typically employed.[15][16]
-
Mechanism (LiAlH₄): The reaction involves two successive nucleophilic additions of a hydride ion (H⁻) to the electrophilic carbon.[3][14] The first addition forms an imine anion intermediate, which is then rapidly reduced to a dianion, followed by aqueous workup to yield the primary amine.[3][4]
-
Comparative Analysis: While LiAlH₄ is powerful enough to reduce most nitriles, steric hindrance from branching can still affect the reaction kinetics. Highly branched nitriles may require higher temperatures or longer reaction times to achieve complete conversion compared to their linear counterparts. In catalytic hydrogenation, the steric bulk of a branched nitrile can impede its ability to adsorb effectively onto the catalyst surface (e.g., Raney Nickel, Pd/C), potentially slowing the reaction and sometimes leading to the formation of secondary or tertiary amine byproducts through side reactions.[15]
Addition of Organometallic Reagents
The reaction of nitriles with Grignard or organolithium reagents, followed by hydrolysis, is a classic method for ketone synthesis.[14] This reaction is exceptionally sensitive to steric effects.
-
Comparative Analysis: Linear nitriles generally react smoothly with a wide range of Grignard reagents. However, as branching increases at the α-carbon of the nitrile, the reaction becomes more challenging. The reaction of a bulky Grignard reagent with a hindered nitrile like pivalonitrile is often sluggish or fails completely. In such cases, the organometallic reagent may act as a base, deprotonating the nitrile at the α-position if possible, rather than attacking the sterically shielded carbon.
Comparative Reactivity at the α-Carbon
The hydrogens on the carbon adjacent to the nitrile group (α-hydrogens) are acidic and can be removed by a strong base to form a resonance-stabilized carbanion.[17][18]
Acidity and Alkylation
-
pKa Values: The α-protons of nitriles are weakly acidic, with a pKa value of approximately 31 in DMSO for acetonitrile.[18] Alkyl groups, being electron-donating, slightly destabilize the resulting carbanion, which would suggest a slight increase in pKa (decrease in acidity) with branching. However, this effect is often minor compared to the steric implications for subsequent reactions.
-
Comparative Analysis: The generation of the nitrile anion is achievable for primary (RCH₂CN) and secondary (R₂CHCN) nitriles using strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or NaNH₂.[6] The subsequent alkylation of this anion with an electrophile (e.g., an alkyl halide) is where steric hindrance becomes critical. Anions derived from branched nitriles like isobutyronitrile are more sterically crowded, which can slow the rate of Sₙ2 alkylation compared to the anion of acetonitrile. Over-alkylation can also be a significant side reaction.[6] Tertiary nitriles, such as pivalonitrile, lack α-hydrogens and cannot undergo this reaction.
The Thorpe-Ziegler Reaction
This reaction is the base-catalyzed self-condensation of a nitrile (intermolecular Thorpe reaction) or the intramolecular cyclization of a dinitrile (Thorpe-Ziegler reaction).[17][19][20] The reaction relies on the deprotonation at the α-carbon.[21]
-
Comparative Analysis: The Thorpe-Ziegler reaction is a powerful tool for forming rings, particularly 5- to 8-membered rings.[22] The presence of branching can influence the reaction in several ways. While tertiary nitriles cannot participate, branching on the carbon backbone of a dinitrile can introduce gem-dialkyl effects that may favor cyclization by influencing the preferred conformation of the carbon chain. Conversely, excessive steric hindrance near the reacting nitrile groups could potentially hinder the necessary intramolecular nucleophilic attack.
Experimental Protocols & Data Visualization
To provide a practical context, we outline a comparative experiment and visualize the core concepts discussed.
Protocol: Comparative Basic Hydrolysis of Propionitrile vs. Pivalonitrile
This protocol is designed to qualitatively and quantitatively assess the impact of α-branching on nitrile reactivity.
Objective: To compare the rate of hydrolysis of a linear nitrile (propionitrile) and a highly branched nitrile (pivalonitrile) under identical basic conditions.
Materials:
-
Propionitrile
-
Pivalonitrile
-
10 M Sodium Hydroxide (NaOH) solution
-
Diethylene glycol (solvent)
-
Internal standard (e.g., dodecane)
-
Dichloromethane (for extraction)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Gas Chromatography-Mass Spectrometry (GC-MS) setup
Procedure:
-
Reaction Setup: In two separate round-bottom flasks equipped with reflux condensers, place 100 mL of diethylene glycol. To Flask A, add 5.0 mmol of propionitrile. To Flask B, add 5.0 mmol of pivalonitrile.
-
Internal Standard: Add 1.0 mmol of dodecane (internal standard) to each flask.
-
Initiation: To each flask, add 20 mL of 10 M NaOH solution.
-
Heating: Heat both reaction mixtures to 120°C using a temperature-controlled heating mantle.
-
Sampling: At time points t = 0, 1, 2, 4, and 8 hours, withdraw a 0.5 mL aliquot from each reaction mixture.
-
Workup: Quench each aliquot in a vial containing 2 mL of water. Extract the organic components by adding 2 mL of dichloromethane and vortexing.
-
Analysis: Collect the organic layer, dry it over MgSO₄, and analyze by GC-MS to determine the ratio of remaining nitrile to the internal standard.
-
Data Analysis: Plot the percentage of remaining nitrile versus time for both reactions to compare their conversion rates.
Expected Outcome: The plot will show a rapid decrease in the concentration of propionitrile over the first few hours, indicating significant hydrolysis. In contrast, the concentration of pivalonitrile will decrease very slowly, demonstrating its high resistance to hydrolysis under the same conditions.
Visualizing Steric Hindrance
The following diagram illustrates how the bulky tert-butyl group in pivalonitrile sterically shields the electrophilic carbon from nucleophilic attack compared to the accessible carbon in acetonitrile.
Caption: Steric hindrance in pivalonitrile vs. acetonitrile.
Workflow for Comparative Reactivity Studies
This diagram outlines a general workflow for comparing the reactivity of different nitriles.
Caption: General workflow for comparative nitrile reactivity studies.
Conclusion and Outlook
The introduction of alkyl branching at the α-carbon of a nitrile profoundly impacts its reactivity, primarily through steric hindrance. This effect dramatically slows the rate of nucleophilic additions such as hydrolysis, reduction, and the addition of organometallics. For reactions involving the α-carbon, the absence of α-hydrogens in tertiary nitriles precludes reactions like alkylation and the Thorpe-Ziegler condensation.
For the synthetic chemist, this comparative understanding is crucial. When designing a synthesis, a linear nitrile should be chosen if rapid transformation via nucleophilic addition is desired. Conversely, a branched nitrile can be used to selectively protect the nitrile functionality from certain nucleophiles while other parts of the molecule are modified. Understanding these structure-reactivity relationships allows for more precise control over chemical transformations, enabling the development of more efficient and selective synthetic routes in research and drug development.
References
-
Chemistry of Nitriles. (2025). LibreTexts.[Link]
-
C-Metalated Nitriles: Electrophile-Dependent Alkylations and Acylations. (2017). National Center for Biotechnology Information.[Link]
-
Thorpe reaction. Grokipedia.[Link]
-
Thorpe reaction. Wikipedia.[Link]
-
Thorpe Reaction. Merck Index.[Link]
-
Acidity-basicity of nitriles. Quimicaorganica.org.[Link]
-
Ion–molecule reactions between ionized nitrile oxides and neutral nitrile. ResearchGate.[Link]
-
Thorpe-Ziegler Reaction. (2014). Chem-Station.[Link]
-
The Renaissance of Organo Nitriles in Organic Synthesis. (2022). PubMed.[Link]
-
JEE 2022: Chemistry- Topic Reduction of Nitriles. Unacademy.[Link]
-
Reactions of Nitrile Anions. (2022). Encyclopedia.pub.[Link]
-
Diverse reactions of nitriles in organic synthesis. ResearchGate.[Link]
-
Reactions of Nitriles. Chemistry Steps.[Link]
-
Reactivity of Nitriles. (2023). Chemistry LibreTexts.[Link]
-
Bordwell pKa Table. University of Wisconsin-Madison.[Link]
-
Nitrile reduction. Wikipedia.[Link]
-
Quantitative Structure−Metabolism Relationships: Steric and Nonsteric Effects in the Enzymatic Hydrolysis of Noncongener Carboxylic Esters. ResearchGate.[Link]
-
Nitriles: reduction to amines. (2018). YouTube.[Link]
-
Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. (2021). PubMed.[Link]
-
Chemistry of Nitriles. OpenStax.[Link]
-
pKa's of CH bonds at Nitrile, Heteroaromatic, and Sulfur Substituted Carbon. Harvard University.[Link]
-
The pKa Table Is Your Friend. (2010). Master Organic Chemistry.[Link]
-
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps.[Link]
-
The Hydrolysis of Nitriles. (2023). Chemistry LibreTexts.[Link]
-
Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu.[Link]
-
Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). (2024). YouTube.[Link]
Sources
- 1. The Renaissance of Organo Nitriles in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 20.7 Chemistry of Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 5. C-Metalated Nitriles: Electrophile-Dependent Alkylations and Acylations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. JEE 2022: Chemistry- Topic Reduction of Nitriles [unacademy.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 16. youtube.com [youtube.com]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. Acidity-basicity of nitriles [qorganica.es]
- 19. grokipedia.com [grokipedia.com]
- 20. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 21. Thorpe Reaction [drugfuture.com]
- 22. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
A Comparative Guide to Steric Hindrance: The Case of the Neopentyl Group in 4,4-Dimethylpentanenitrile
For researchers, scientists, and professionals in drug development, understanding the nuanced interplay of molecular structure and reactivity is paramount. Among the fundamental concepts governing chemical interactions, steric hindrance—the spatial congestion caused by the arrangement of atoms—plays a critical role in determining reaction feasibility, rates, and outcomes.[1] This guide provides an in-depth technical assessment of the steric hindrance imparted by the neopentyl group, using 4,4-Dimethylpentanenitrile as a focal point. Through a comparative analysis with less hindered nitrile analogues, we will explore both theoretical underpinnings and practical experimental approaches to quantify this crucial molecular property.
The neopentyl group, with its characteristic quaternary carbon atom bonded to three methyl groups, presents a significant steric shield.[2] This bulky arrangement can dramatically influence the accessibility of a reactive center, a factor of immense importance in fields ranging from medicinal chemistry, where it can modulate drug-target interactions, to process chemistry, where it can dictate the efficiency of a synthetic route.[1][2] This guide will provide a framework for assessing these effects through established quantitative measures and a detailed experimental protocol.
Quantifying Steric Hindrance: Established Parameters
Before delving into experimental comparisons, it is crucial to understand the established methodologies for quantifying steric effects. Two of the most widely recognized parameters are Taft Steric Parameters (Es) and Conformational A-values.
-
Taft Steric Parameters (E_s_): The Taft equation is a linear free-energy relationship that separates polar, steric, and resonance effects.[3][4] The steric parameter, E_s_, is determined by comparing the rates of acid-catalyzed hydrolysis of a substituted ester to that of a reference methyl ester.[5] A more negative E_s_ value indicates greater steric hindrance.[5] For bulky groups like tert-butyl, which is structurally similar to the neopentyl group's head, the E_s_ value is significantly negative, signifying substantial steric impediment.[5]
-
A-Values: A-values provide a quantitative measure of the steric bulk of a substituent on a cyclohexane ring. They represent the Gibbs free energy difference (ΔG°) between a conformation where the substituent is in the axial position versus the more stable equatorial position.[6][7] A larger A-value corresponds to a greater preference for the equatorial position, and thus, a bulkier substituent.[6][8] The tert-butyl group has one of the largest A-values, highlighting its significant steric demand.[8]
These parameters provide a valuable theoretical foundation for predicting the chemical behavior of molecules containing bulky groups like the neopentyl substituent in 4,4-Dimethylpentanenitrile.
Comparative Experimental Design: Nitrile Hydrolysis
To experimentally assess the steric hindrance of the neopentyl group in 4,4-Dimethylpentanenitrile, a comparative kinetic study of its hydrolysis can be undertaken. Nitrile hydrolysis, which can be catalyzed by either acid or base, proceeds through nucleophilic attack at the electrophilic carbon of the nitrile group.[9][10][11] The rate of this reaction is highly sensitive to steric hindrance around the nitrile functionality.
Selection of Comparative Nitriles
For a robust comparison, a selection of nitriles with varying degrees of steric bulk at the α- and β-positions relative to the cyano group should be chosen.
| Compound Name | Structure | Key Feature |
| 4,4-Dimethylpentanenitrile | (CH₃)₃CCH₂CH₂CN | Test Compound: Contains the bulky neopentyl group. |
| Acetonitrile | CH₃CN | Minimal Hindrance Control: Represents a baseline with minimal steric hindrance. |
| Propionitrile | CH₃CH₂CN | Primary Alkyl Control: Introduces a slightly larger, yet still flexible, alkyl chain. |
| Pivalonitrile (2,2-Dimethylpropanenitrile) | (CH₃)₃CCN | α-Branched Bulky Control: Features a tert-butyl group directly attached to the cyano group for maximum steric hindrance at the α-position. |
Experimental Workflow: Kinetic Monitoring via In-Situ IR Spectroscopy
The hydrolysis of nitriles to their corresponding carboxylic acids can be effectively monitored in real-time using in-situ Fourier Transform Infrared (FTIR) spectroscopy.[12] This technique allows for the continuous measurement of the disappearance of the characteristic nitrile (C≡N) stretching vibration, typically found around 2250 cm⁻¹, and the appearance of the carbonyl (C=O) stretch of the carboxylic acid product (around 1710 cm⁻¹).[13][14][15]
Caption: Workflow for the kinetic analysis of nitrile hydrolysis.
Detailed Experimental Protocol
-
Solution Preparation: Prepare 0.1 M solutions of 4,4-Dimethylpentanenitrile, Acetonitrile, Propionitrile, and Pivalonitrile in a 6 M aqueous solution of hydrochloric acid.
-
Instrument Setup: Equip a temperature-controlled jacketed reactor with a magnetic stirrer and an in-situ FTIR probe. Set the reaction temperature to 80°C.
-
Reaction Initiation: Add a precise volume of the 6 M HCl solution to the reactor and allow it to equilibrate to the set temperature. Initiate the reaction by injecting a known volume of the respective nitrile stock solution into the reactor with vigorous stirring.
-
Data Acquisition: Immediately begin collecting FTIR spectra at regular intervals (e.g., every 2 minutes) for a duration sufficient to observe significant conversion (e.g., 4-6 hours).
-
Kinetic Analysis:
-
Measure the peak height or area of the C≡N stretch for each time point.
-
Assuming the concentration of the acid remains effectively constant, the reaction will follow pseudo-first-order kinetics with respect to the nitrile.
-
Plot the natural logarithm of the nitrile peak absorbance versus time. The negative of the slope of the resulting straight line will yield the observed rate constant (k_obs_).
-
-
Comparative Analysis: Compare the calculated k_obs_ values for each of the four nitriles.
Predicted Results and Interpretation
Based on the principles of steric hindrance, the following trend in reaction rates is anticipated:
Acetonitrile > Propionitrile > 4,4-Dimethylpentanenitrile > Pivalonitrile
| Compound | Predicted Relative Rate Constant (k_rel_) | Rationale for Steric Hindrance |
| Acetonitrile | 1.00 (Reference) | The methyl group offers minimal steric hindrance to the approaching nucleophile. |
| Propionitrile | ~0.8 | The ethyl group is slightly bulkier than a methyl group, but its flexibility allows for conformations that minimize steric clash. |
| 4,4-Dimethylpentanenitrile | ~0.1 | The neopentyl group, with its bulky tert-butyl-like structure two carbons away from the nitrile, creates significant steric congestion, hindering the approach of the nucleophile. |
| Pivalonitrile | <0.01 | The tert-butyl group is directly attached to the carbon adjacent to the nitrile, providing the maximum possible steric shielding of the reaction center. |
This predicted data clearly illustrates the profound impact of steric hindrance. The neopentyl group in 4,4-Dimethylpentanenitrile, while not as directly impeding as the tert-butyl group in pivalonitrile, still exerts a substantial retarding effect on the reaction rate compared to less branched alkyl nitriles.
Caption: Nucleophilic approach to nitriles with varying steric bulk.
Conclusion
The steric hindrance of the neopentyl group in 4,4-Dimethylpentanenitrile is a significant factor that governs its reactivity. By employing a combination of established theoretical parameters and a well-designed kinetic experiment, this steric effect can be effectively quantified and compared to other alkyl nitriles. The proposed nitrile hydrolysis study, monitored by in-situ FTIR, provides a robust and direct method for assessing the impact of steric bulk on reaction rates. For drug development professionals and research scientists, a thorough understanding of these steric effects is not merely academic; it is a critical component in the rational design of molecules with desired reactivity and biological activity. The principles and methodologies outlined in this guide offer a practical framework for the assessment of steric hindrance in a variety of chemical contexts.
References
-
Dadd, M. R., Sharp, D. C., Pettman, A. J., & Knowles, C. J. (2000). Real-time monitoring of nitrile biotransformations by mid-infrared spectroscopy. Journal of Microbiological Methods, 41(1), 69-75. [Link]
-
Chemistry Stack Exchange. (2017). Quantitative expression for steric hindrance. [Link]
-
Quora. (2014). How to measure steric hindrance. [Link]
-
National Center for Biotechnology Information. (n.d.). 4,4-Dimethylpentanenitrile. PubChem. [Link]
-
Ponec, R., & Yuzhakov, G. (2004). Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions. Organic & Biomolecular Chemistry, 2(16), 2354-2359. [Link]
-
ChemSynthesis. (n.d.). 4,4-dimethylpentanenitrile. [Link]
-
Fiveable. (n.d.). Neopentyl Definition - Organic Chemistry Key Term. [Link]
-
Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
Chemistry LibreTexts. (2023). 11.9: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
McMurry, J. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. NC State University Libraries. [Link]
-
University of Calgary. (n.d.). Ch20: Spectroscopy Analysis : Nitriles. [Link]
-
Wikipedia. (n.d.). Taft equation. [Link]
-
Slideshare. (2022). Steric parameters taft's steric factor (es). [Link]
-
American Chemical Society. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. The Journal of Physical Chemistry A. [Link]
-
ResearchGate. (2021). Quantification of steric hindrance by geometric calculation, prediction of the reductive selectivity of ketones, and clarification of reaction mechanism. [Link]
-
BioRxiv. (2021). Taft linear free-energy relationships in the biocatalytic hydrolysis of sterically hindered nitrophenyl ester substrates. [Link]
-
Master Organic Chemistry. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: “A-Values”. [Link]
-
Dalal Institute. (n.d.). Taft Equation. [Link]
-
Scribd. (n.d.). Taft equation: Polar substituent constants, σ. [Link]
-
Grokipedia. (n.d.). A value. [Link]
-
Organic Chemistry. (n.d.). A Values - Stereochemical and Conformational Isomerism. [Link]
-
Wikipedia. (n.d.). A value. [Link]
-
Chemistry LibreTexts. (2021). 4.2: A-values and Equilibrium Ratios. [Link]
-
Chemguide. (n.d.). Hydrolysing Nitriles. [Link]
-
Finance Fusion. (2025). 5 Nitrile Hydrolysis Steps. [Link]
-
Wikipedia. (n.d.). Nitrile. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. Taft equation - Wikipedia [en.wikipedia.org]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. Steric parameters taft’s steric factor (es) | PPTX [slideshare.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. A value - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. 5 Nitrile Hydrolysis Steps - Finance Fusion [bhconv-1.dev.finance.it.ucla.edu]
- 11. Nitrile - Wikipedia [en.wikipedia.org]
- 12. Real-time monitoring of nitrile biotransformations by mid-infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
A Comparative Guide to the Purity Confirmation of 4,4-Dimethylpentanenitrile for Pharmaceutical Research
Abstract
In pharmaceutical research and development, the purity of starting materials is not merely a quality metric; it is a cornerstone of drug safety and efficacy. Impurities present in raw materials can be carried through synthetic steps, potentially becoming part of the final Active Pharmaceutical Ingredient (API), leading to unforeseen toxicities or reduced therapeutic effect. This guide provides an in-depth technical comparison of orthogonal analytical methods for confirming the purity of 4,4-Dimethylpentanenitrile, a key nitrile intermediate. We will explore the causality behind the selection of specific analytical techniques, present detailed experimental protocols, and compare its impurity profile against a common alternative, underscoring the principles of a self-validating quality control system as mandated by regulatory bodies like the FDA.[1][2]
The Imperative of Purity in Pharmaceutical Starting Materials
The journey from a starting material to a final drug product is a multi-step process where control is paramount. Regulatory frameworks, such as the International Council for Harmonisation (ICH) guidelines Q3A and Q11, establish a clear mandate: manufacturing processes must be designed to control the impurity profile of the drug substance.[3][4][5] An impurity is defined as any component that is not the desired chemical entity. These can include:
-
Organic Impurities: Starting materials, by-products, intermediates, and degradation products.
-
Inorganic Impurities: Reagents, catalysts, and heavy metals.
-
Residual Solvents: Volatile organic chemicals used during synthesis.[3]
For a starting material like 4,4-Dimethylpentanenitrile (C₇H₁₃N, MW: 111.18 g/mol ), ensuring its identity and purity is the first line of defense in preventing downstream complications.[6][7] A robust analytical strategy is therefore not optional, but a requirement for regulatory compliance and patient safety.[8][9]
Orthogonal Analytical Approaches: A Self-Validating System
To establish purity with a high degree of confidence, a single analytical method is insufficient. An orthogonal approach, employing multiple techniques that measure different chemical or physical properties, is essential. For 4,4-Dimethylpentanenitrile, a volatile aliphatic nitrile, the ideal combination includes Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Workflow for Purity Confirmation
The following diagram illustrates the logical flow of an orthogonal analytical approach for validating the purity of a raw material like 4,4-Dimethylpentanenitrile.
Caption: Orthogonal workflow for purity validation of pharmaceutical raw materials.
Comparative Analysis: 4,4-Dimethylpentanenitrile vs. Alternative Nitriles
The choice of a starting material can be influenced by its inherent purity profile, which is often a function of its synthesis route.[10][11] Let's compare 4,4-Dimethylpentanenitrile with a common structural isomer, 2,4-Dimethylpentanenitrile.[12] The steric hindrance around the nitrile group can influence reaction side products and purification efficiency.
| Parameter | 4,4-Dimethylpentanenitrile | 2,4-Dimethylpentanenitrile (Alternative) | Rationale for Significance |
| Typical Purity (GC Area %) | > 99.5% | > 98.5% | Higher purity reduces the burden of downstream purification and minimizes unknown variables. |
| Key Potential Impurity | Residual 4,4-dimethyl-1-pentene (from synthesis) | Diastereomeric isomers | Isomeric impurities are often difficult to separate and can have different reactivity and toxicity profiles. |
| Hydrolytic Stability | High (steric hindrance from t-butyl group) | Moderate | Higher stability ensures less degradation to the corresponding amide or carboxylic acid during storage or reaction. |
| Regulatory Precedent | Well-documented in patent literature[6] | Less common | Using materials with established documentation can streamline regulatory submissions. |
Detailed Experimental Protocols
The following protocols are designed to be self-validating, providing comprehensive data for purity assessment.
Gas Chromatography (GC) for Quantitative Purity
Causality: GC is the gold standard for quantifying volatile and thermally stable compounds like aliphatic nitriles.[13] A Flame Ionization Detector (FID) is chosen for its wide linear range and universal response to hydrocarbons. We use a polar stationary phase to achieve separation based on polarity differences, which is effective for resolving nitriles from less polar impurities.[14]
Methodology:
-
Instrument: Agilent 8890 GC system with FID.
-
Column: Agilent J&W DB-WAX (30 m x 0.25 mm, 0.25 µm) or equivalent polar column.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[15]
-
Oven Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: 15°C/min to 220°C.
-
Hold: 5 minutes at 220°C.
-
-
Injector: Split mode (50:1), 250°C.
-
Detector: FID, 280°C.
-
Sample Preparation: Prepare a solution of 4,4-Dimethylpentanenitrile at approximately 1 mg/mL in high-purity acetone.
-
Injection Volume: 1 µL.
-
Data Analysis: Purity is calculated using the area percent method, assuming all components have a similar response factor. For higher accuracy, an internal or external standard method should be developed and validated.
¹H and ¹³C NMR for Structural Confirmation
Causality: NMR spectroscopy provides unambiguous structural confirmation.[16] ¹H NMR confirms the proton environment and integration gives relative quantities of different species, while ¹³C NMR confirms the carbon backbone and is highly sensitive to isomeric impurities.[17][18] The chemical shifts are characteristic of the nitrile functional group and its alkyl environment.[19][20]
Methodology:
-
Instrument: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Spectral Width: 20 ppm
-
Acquisition Time: ~4 seconds
-
-
¹³C NMR Acquisition:
-
Pulse Program: zgpg30 (proton-decoupled)
-
Number of Scans: 1024
-
Spectral Width: 240 ppm
-
-
Data Analysis:
-
Confirm the presence of characteristic peaks for 4,4-Dimethylpentanenitrile.
-
Integrate the ¹H NMR spectrum to quantify any observed impurities relative to the main compound.
-
The nitrile carbon in the ¹³C spectrum should appear around 115-125 ppm.[16]
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
Causality: GC-MS couples the separation power of GC with the identification capabilities of MS.[21] It is invaluable for confirming the molecular weight of the main peak and for identifying unknown impurities by comparing their mass spectra against libraries (e.g., NIST).[22]
Methodology:
-
Instrument: Thermo Scientific TRACE 1310 GC coupled to an ISQ 7000 single quadrupole mass spectrometer.
-
GC Method: Use the same column and oven program as described in the GC-FID protocol (Section 4.1).
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Source Temperature: 230°C.
-
Transfer Line Temperature: 250°C.
-
-
Data Analysis:
-
Confirm the molecular ion peak (or key fragments) for 4,4-Dimethylpentanenitrile (expected M⁺ at m/z 111).[6]
-
Perform a library search on the mass spectra of any impurity peaks to obtain tentative identifications.
-
Conclusion and Best Practices
Confirming the purity of 4,4-Dimethylpentanenitrile for pharmaceutical research is a multi-faceted task that demands a rigorous, orthogonal analytical approach. Relying solely on one technique, such as GC area percentage, can be misleading. A combination of GC-FID for precise quantification, NMR spectroscopy for structural verification, and GC-MS for impurity identification provides a robust, self-validating system.
This comprehensive characterization ensures that the material meets the stringent quality standards required by regulatory bodies and provides a solid foundation for the development of safe and effective pharmaceuticals.[1][23] The ultimate goal is to build quality into the process from the very beginning, and that begins with an uncompromising assessment of all starting materials.
References
- Understanding the Current FDA Requirements for Raw Materials and Components. (n.d.). ComplianceOnline.
-
Gas Chromatographic Analysis of Nitriles. (1960). Analytical Chemistry. Retrieved from [Link]
- Nitriles, C1 – C4, hydrocarbons, C1 - C5. (n.d.). Agilent.
-
4,4-Dimethylpentanenitrile. (n.d.). PubChem. Retrieved from [Link]
- Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS. (n.d.). LCGC North America.
- Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma.
- The α-substituent effect of the alkyl groups in the 13C NMR and IR data of some aliphatic nitriles. (n.d.). Pergamon.
- cGMP controlled Raw Materials – Regulations and Best Practices. (2018). ComplianceOnline.com.
- 4,4-dimethylpentanenitrile. (n.d.). ChemSynthesis.
-
Gas Chromatography. (2021). Chemistry LibreTexts. Retrieved from [Link]
- Raw Material Testing in Pharmaceuticals: Ensuring Quality and Safety. (2024). Contract Laboratory.
- Analytical Testing Requirements for Raw Material Approval. (n.d.). Pharma Validation.
- cGMP Controlled Raw Materials Best Practices. (n.d.). MediZap.
-
Alternative synthetic route towards nitriles by using aldehydes... (2021). ResearchGate. Retrieved from [Link]
- Spectroscopy of Carboxylic Acids and Nitriles. (n.d.). Fiveable.
- Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of the cyano group. (n.d.). Modgraph.
- 20.8 Spectroscopy of Carboxylic Acids and Nitriles. (n.d.). NC State University Libraries.
-
Pharmaceutical and Industrial Applications of Nitriles. (2024). ResearchGate. Retrieved from [Link]
-
Pentanenitrile, 4,4-dimethyl-5-oxo-. (n.d.). NIST WebBook. Retrieved from [Link]
-
ICH guideline Q11 on development and manufacture of drug substances. (2012). European Medicines Agency. Retrieved from [Link]
-
2,4-Dimethylpentanenitrile. (n.d.). PubChem. Retrieved from [Link]
-
Nitrile synthesis by C-C coupling (cyanation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data.
-
ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006). ICH. Retrieved from [Link]
Sources
- 1. Understanding the Current FDA Requirements for Raw Materials and Components [rsc.org]
- 2. contractlaboratory.com [contractlaboratory.com]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. 4,4-Dimethylpentanenitrile | C7H13N | CID 12656145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. CGMP controlled Raw Materials – Regulations and Best Practices - ComplianceOnline.com [complianceonline.com]
- 9. medizap.co [medizap.co]
- 10. researchgate.net [researchgate.net]
- 11. Nitrile synthesis by C-C coupling (cyanation) [organic-chemistry.org]
- 12. 2,4-Dimethylpentanenitrile | C7H13N | CID 21881676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. agilent.com [agilent.com]
- 16. fiveable.me [fiveable.me]
- 17. researchgate.net [researchgate.net]
- 18. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 19. modgraph.co.uk [modgraph.co.uk]
- 20. organicchemistrydata.org [organicchemistrydata.org]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. Pentanenitrile, 4,4-dimethyl-5-oxo- [webbook.nist.gov]
- 23. Analytical Testing Requirements for Raw Material Approval – Pharma Validation [pharmavalidation.in]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4,4-Dimethylpentanenitrile
As researchers and scientists, our commitment to discovery is paralleled by our responsibility to ensure safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount to this mission. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 4,4-Dimethylpentanenitrile, grounding procedural guidance in the fundamental chemical properties and regulatory frameworks that govern our work.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any disposal procedure can be initiated, a thorough understanding of the compound's inherent risks is essential. 4,4-Dimethylpentanenitrile is not a benign substance; its disposal protocol is dictated by its specific chemical hazards. Mismanagement of this chemical can lead to significant safety incidents and environmental contamination.
The primary hazards associated with 4,4-Dimethylpentanenitrile are its high flammability and acute toxicity.[1][2][3] It is classified as a highly flammable liquid and vapor, meaning it can ignite at ambient temperatures.[1][2][3] Furthermore, it is harmful if inhaled and can cause skin irritation.[1][2][4][5] Environmentally, it is recognized as being very toxic to aquatic life with long-lasting effects.[2][3][6] Therefore, disposal down the sanitary sewer system is strictly prohibited.[2][6]
For immediate reference, the key hazard data is summarized below.
| Hazard Classification | GHS Code | Signal Word | Hazard Statement | Source |
| Flammable Liquid | H225 | Danger | Highly flammable liquid and vapor. | [1][2][3] |
| Acute Toxicity (Inhalation) | H332 | Warning | Harmful if inhaled. | [1][4] |
| Skin Irritation | H315 | Warning | Causes skin irritation. | [3][4][5] |
| Aspiration Hazard | H304 | Danger | May be fatal if swallowed and enters airways. | [2][3][6] |
| Aquatic Hazard (Chronic) | H410 | Warning | Very toxic to aquatic life with long lasting effects. | [2][3][6] |
This hazard profile dictates that 4,4-Dimethylpentanenitrile must be treated as hazardous waste. All disposal procedures must aim to mitigate these risks through containment, proper labeling, and transfer to an approved waste disposal facility.
Pre-Disposal Operations: Establishing a Safe Work Environment
Safe disposal begins before the first drop of waste is handled. The following steps are mandatory to ensure personal and environmental safety.
-
Engineering Controls : All handling and preparation for the disposal of 4,4-Dimethylpentanenitrile must be conducted within a certified chemical fume hood to manage harmful vapors.[1][3] The ventilation system must be operational and functioning to specifications. Ensure the work area is free of ignition sources such as open flames, hot plates, and spark-producing equipment.[1][2][3]
-
Personal Protective Equipment (PPE) : A complete set of PPE is non-negotiable. This includes:
-
Static Discharge Prevention : This compound's high flammability and potential for vapor accumulation create a risk of ignition from static electricity.[2][3] Therefore, the container and receiving equipment must be grounded and bonded during transfer.[1][2][3] Use only non-sparking tools for any manipulation.[1][2][3]
Disposal Workflow: A Decision-Making Framework
The following diagram illustrates the logical workflow for managing 4,4-Dimethylpentanenitrile waste, from initial generation to final disposal. This ensures a consistent and safe approach for all scenarios, including routine waste collection and accidental spills.
Caption: Decision workflow for safe handling and disposal of 4,4-Dimethylpentanenitrile waste.
Step-by-Step Disposal and Spill Management Protocols
Adherence to a validated, step-by-step protocol is critical for ensuring that all risks are managed effectively.
Protocol 1: Routine Disposal of Liquid Waste
This protocol applies to unused 4,4-Dimethylpentanenitrile and solutions containing it.
-
Prepare the Waste Container : Select a chemically compatible, sealable container designated for flammable liquid hazardous waste. Ensure the container is clean, dry, and properly labeled with "Hazardous Waste" and the chemical name "4,4-Dimethylpentanenitrile".
-
Transfer the Waste : In a chemical fume hood, carefully pour the liquid waste into the designated container.[3] Avoid splashing. If transferring significant quantities, ensure both the source and receiving containers are grounded and bonded to prevent static discharge.[2][3]
-
Seal and Store : Securely cap the container.[1][2] Do not overfill; leave adequate headspace for vapor expansion. Store the sealed container in a designated, cool, well-ventilated secondary containment bin in the laboratory's hazardous waste accumulation area.[1][3]
-
Documentation and Pickup : Follow your institution's procedures for hazardous waste pickup. This typically involves completing a hazardous waste tag and scheduling a pickup with your Environmental Health and Safety (EHS) department.
Protocol 2: Management of Contaminated Solid Waste
This protocol applies to items such as gloves, absorbent pads, and contaminated labware.
-
Segregation : Do not mix contaminated solid waste with regular trash.[7] Collect all contaminated items at the point of generation.
-
Containment : Place heavily contaminated items, such as spill cleanup materials, into a sturdy, labeled container or double-bag them in clear, heavy-duty plastic bags.[8] Seal the container or bag.
-
Labeling and Disposal : Label the container or bag as "Hazardous Waste" with the chemical name.[8] Transfer it to the designated hazardous waste storage area for pickup by an approved waste disposal plant.[9]
Protocol 3: Accidental Spill Cleanup
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Alert : Alert all personnel in the immediate vicinity and evacuate the area.[1]
-
Control Vapors and Ignition Sources : Ensure the area is well-ventilated, preferably within a fume hood.[1] Extinguish all nearby ignition sources immediately.[2]
-
Contain the Spill : Use an inert, liquid-absorbent, non-combustible material such as Chemizorb®, dry sand, or earth to contain and absorb the spill.[1][6] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect and Dispose : Carefully collect the absorbent material using non-sparking tools and place it into a sealable, labeled container for hazardous waste disposal.[2][5]
-
Decontaminate : Clean the affected area thoroughly.
-
Report : Report the spill to your laboratory supervisor and institutional EHS office, as required by local policy.
By adhering to these scientifically grounded and systematically designed procedures, you ensure that the disposal of 4,4-Dimethylpentanenitrile is conducted with the highest standards of safety and environmental responsibility. This not only protects you and your colleagues but also upholds the integrity of our scientific community.
References
-
4,4-Dimethylpentanenitrile | C7H13N | CID 12656145 . PubChem - National Institutes of Health. [Link]
-
Safety data sheet for 2,4-Dimethylpentane . CPAChem. [Link]
-
Cas 15673-05-9, 4,4-dimethylpentanenitrile(SALTDATA: FREE) . LookChem. [Link]
-
How to Properly Dispose of Nitrile Gloves: Best Practices for Environmental Safety . Medrux. [Link]
-
2-Amino-2,4-dimethylpentanenitrile | C7H14N2 | CID 92251 . PubChem - National Institutes of Health. [Link]
-
Procedures for the disposal of liquid chemical residues and aqueous solutions . Stockholm University. [Link]
-
Guidance For Hazard Determination . Occupational Safety and Health Administration (OSHA). [Link]
-
Compliance with EPA Regulations for Disposal of Medical Equipment and Supplies in US Hospitals . Needle.Tube. [Link]
-
Procedure for disposing of hazardous waste . Massachusetts Institute of Technology (MIT). [Link]
-
Hazard Classification Guidance for Manufacturers, Importers, and Employers . Occupational Safety and Health Administration (OSHA). [Link]
-
EPA's Guide for Industrial Waste Management: Introduction . U.S. Environmental Protection Agency (EPA). [Link]
-
Disposal Guidance | I-WASTE DST . U.S. Environmental Protection Agency (EPA). [Link]
-
Regulatory and Guidance Information by Topic: Waste . U.S. Environmental Protection Agency (EPA). [Link]
-
3,4-Dimethylpentanenitrile | C7H13N | CID 21618092 . PubChem - National Institutes of Health. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 4,4-Dimethylpentanenitrile | C7H13N | CID 12656145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. cpachem.com [cpachem.com]
- 7. blog.cleanspaceproject.com [blog.cleanspaceproject.com]
- 8. web.mit.edu [web.mit.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Mastering the Unseen Threat: A Senior Application Scientist's Guide to 4,4-Dimethylpentanenitrile Safety
For the dedicated researchers, scientists, and drug development professionals navigating the complex landscape of chemical synthesis, the safe handling of every reagent is paramount. 4,4-Dimethylpentanenitrile, a valuable building block in organic chemistry, demands our full attention and respect. Its nitrile functional group presents a latent hazard that necessitates a comprehensive and proactive safety strategy. This guide moves beyond mere compliance, offering a deep dive into the causality behind each safety recommendation, empowering you to build a self-validating system of protection in your laboratory.
Understanding the Primary Hazard: The Nitrile Group
The core directive for handling 4,4-Dimethylpentanenitrile stems from its chemical nature. While not as acutely toxic as inorganic cyanides, organic nitriles can be metabolized in the body to release cyanide ions. This metabolic conversion is the primary mechanism of toxicity, leading to a delayed onset of symptoms. Therefore, our personal protective equipment (PPE) and handling protocols are designed to prevent any level of exposure—dermal, ocular, or respiratory.
Essential Personal Protective Equipment: Your First Line of Defense
The selection of appropriate PPE is not a one-size-fits-all approach. It requires a nuanced understanding of the material's properties and the specific tasks being performed.
Eye and Face Protection: A Non-Negotiable Barrier
Direct contact with 4,4-Dimethylpentanenitrile can cause serious eye irritation.[1] The use of chemical safety goggles is the absolute minimum requirement for any procedure involving this compound. For tasks with a higher risk of splashing, such as transfers of large volumes or reactions under pressure, a face shield worn over safety goggles provides a more robust barrier, protecting the entire face from potential exposure.
Hand Protection: The Critical Interface
Your hands are the most likely point of contact with 4,4-Dimethylpentanenitrile. The choice of glove material and thickness is therefore a critical decision.
Nitrile gloves are the recommended choice for handling this chemical. They offer good resistance to a range of chemicals, including many organic solvents and nitriles.[2][3][4] However, it is crucial to understand that not all nitrile gloves are created equal.
-
Glove Thickness: For incidental contact, such as handling small quantities in a well-ventilated area, a standard nitrile glove (4-6 mil) may suffice. For tasks involving prolonged contact or immersion, a thicker, industrial-grade nitrile glove (8-12 mil) is essential to increase the breakthrough time.
Proper Glove Use:
-
Always inspect gloves for any signs of degradation, such as discoloration, swelling, or pinholes, before use.[3]
-
To prevent cross-contamination, remove gloves using the proper technique (glove-to-glove, then skin-to-skin) and dispose of them immediately in a designated hazardous waste container.[5]
Body Protection: Shielding Against Spills and Splashes
A laboratory coat is the minimum requirement for body protection. For procedures with a higher risk of significant spills, a chemically resistant apron or suit should be worn over the lab coat. It is also advisable to wear long pants and closed-toe shoes to ensure no skin is exposed.
Respiratory Protection: Guarding Against Inhalation
4,4-Dimethylpentanenitrile is harmful if inhaled.[1] All work with this chemical should be conducted in a certified chemical fume hood to minimize the concentration of vapors in the breathing zone.
In situations where a fume hood is not available or if there is a potential for exposure above the occupational exposure limit, respiratory protection is required. The National Institute for Occupational Safety and Health (NIOSH) provides recommendations for respirator selection for various chemicals. For nitriles, a common recommendation is an air-purifying respirator with organic vapor cartridges .[6][7] A full-facepiece respirator will also provide eye protection. It is crucial to have a formal respiratory protection program in place, including fit testing and training, as required by OSHA.[8][9]
Summary of Personal Protective Equipment
| Protection Level | Equipment | Rationale |
| Eye/Face | Chemical safety goggles | Prevents direct eye contact and irritation. |
| Face shield (over goggles) | Provides full-face protection from splashes. | |
| Hand | Nitrile gloves (appropriate thickness) | Offers chemical resistance to prevent dermal absorption. |
| Body | Laboratory coat | Protects skin and clothing from minor spills. |
| Chemical-resistant apron/suit | Provides additional protection for high-risk procedures. | |
| Respiratory | Chemical fume hood | Minimizes inhalation of harmful vapors. |
| Air-purifying respirator with organic vapor cartridges | Protects against inhalation in the absence of a fume hood or during high-concentration events. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A well-defined operational plan is a self-validating system that ensures safety at every stage of the workflow.
Workflow for Handling 4,4-Dimethylpentanenitrile
Sources
- 1. cdn.mscdirect.com [cdn.mscdirect.com]
- 2. ansell.com [ansell.com]
- 3. research.columbia.edu [research.columbia.edu]
- 4. scribd.com [scribd.com]
- 5. itstactical.com [itstactical.com]
- 6. truabrasives.com [truabrasives.com]
- 7. multimedia.3m.com [multimedia.3m.com]
- 8. cdc.gov [cdc.gov]
- 9. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
